molecular formula C7H9BrN2 B3294120 (4-Bromo-pyridin-2-ylmethyl)-methyl-amine CAS No. 886371-85-3

(4-Bromo-pyridin-2-ylmethyl)-methyl-amine

Cat. No.: B3294120
CAS No.: 886371-85-3
M. Wt: 201.06 g/mol
InChI Key: SMBDMHSXEUBQPY-UHFFFAOYSA-N
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Description

(4-Bromo-pyridin-2-ylmethyl)-methyl-amine is a useful research compound. Its molecular formula is C7H9BrN2 and its molecular weight is 201.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Bromo-pyridin-2-ylmethyl)-methyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-pyridin-2-ylmethyl)-methyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromopyridin-2-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-9-5-7-4-6(8)2-3-10-7/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBDMHSXEUBQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=CC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401284514
Record name 4-Bromo-N-methyl-2-pyridinemethanamine
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Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886371-85-3
Record name 4-Bromo-N-methyl-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886371-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-methyl-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: (4-Bromo-pyridin-2-ylmethyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph on (4-Bromo-pyridin-2-ylmethyl)-methyl-amine , a bifunctional heterocyclic building block critical in modern medicinal chemistry.

Executive Summary & Compound Profile

(4-Bromo-pyridin-2-ylmethyl)-methyl-amine is a high-value "linchpin" intermediate used primarily in the synthesis of kinase inhibitors and GPCR ligands. Its structural utility lies in its orthogonal reactivity : it possesses a secondary amine for nucleophilic functionalization and a C4-bromide for transition-metal-catalyzed cross-couplings. This duality allows for the rapid generation of diverse molecular libraries around a central pyridine core.

Property Data
IUPAC Name N-Methyl-1-(4-bromopyridin-2-yl)methanamine
Molecular Formula C

H

BrN

Molecular Weight 201.07 g/mol
Appearance Pale yellow oil or low-melting solid (often stored as HCl salt)
Boiling Point ~110–115 °C (at 0.5 mmHg, predicted)
pKa (Calculated) ~8.5 (secondary amine), ~2.5 (pyridine N)
Solubility Soluble in DCM, MeOH, DMSO; HCl salt soluble in water
Storage Hygroscopic; store under inert gas (Ar/N

) at -20°C
Synthetic Accessibility

While the compound can be sourced commercially, in-house synthesis is often required to ensure fresh, oxidation-free material. The most robust route utilizes 4-bromo-2-methylpyridine as the starting material.

Protocol: Radical Bromination & Amination

This two-step sequence avoids metal-hydride reductions, preserving the bromine handle.

Step 1: Wohl-Ziegler Bromination

  • Reagents: 4-Bromo-2-methylpyridine (1.0 eq), NBS (1.05 eq), AIBN (0.1 eq), CCl

    
     or PhCF
    
    
    
    (0.2 M).
  • Procedure: Reflux the mixture under N

    
     for 4–6 hours. Monitor by TLC for the disappearance of the starting picoline.
    
  • Workup: Cool, filter off succinimide, and concentrate. The crude 4-bromo-2-(bromomethyl)pyridine is unstable and should be used immediately.

Step 2: Nucleophilic Substitution

  • Reagents: Crude 4-bromo-2-(bromomethyl)pyridine, Methylamine (2.0 M in THF, 5.0 eq).

  • Procedure: Add the crude bromide dropwise to the chilled (0°C) methylamine solution to minimize bis-alkylation. Stir at RT for 2 hours.

  • Purification: Concentrate, basify with 1M NaOH, extract into DCM. Purify via flash chromatography (DCM/MeOH/NH

    
    OH) or precipitate as the HCl salt using 4M HCl in dioxane.
    
Reactivity Profile & Functionalization

The molecule's power lies in its ability to undergo divergent synthesis . The secondary amine and the aryl bromide react under mutually exclusive conditions, allowing for controlled, sequential elaboration.

Visualizing the Divergent Pathway

The following diagram illustrates the logical flow of operations when using this scaffold in drug discovery.

ReactivityProfile Core (4-Bromo-pyridin-2-ylmethyl) -methyl-amine AmineFunc Path A: Amine Functionalization (Nucleophilic Attack) Core->AmineFunc R-COCl / R-SO2Cl BromideFunc Path B: Cross-Coupling (Pd-Catalyzed) Core->BromideFunc Ar-B(OH)2, Pd(dppf)Cl2 Amide Amide/Sulfonamide (Stable Intermediate) AmineFunc->Amide Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Amide->Suzuki Ar-B(OH)2, Pd(0) FinalA Final Drug Candidate (R1-Linker-Py-R2) Suzuki->FinalA Biaryl Biaryl Intermediate (Free Amine Intact) BromideFunc->Biaryl RedAm Reductive Amination (N-Alkylation) Biaryl->RedAm R-CHO, NaBH(OAc)3 FinalB Final Drug Candidate (R2-Py-Linker-R1) RedAm->FinalB

Caption: Divergent synthetic workflows. Path A is preferred to prevent catalyst poisoning by the free amine during Pd-coupling.

Mechanistic Insights
  • The "Amine-First" Strategy (Path A):

    • Why: Free secondary amines can coordinate to Palladium, poisoning the catalyst and reducing yields in Suzuki/Buchwald reactions.

    • Action: Cap the amine (amide, urea, carbamate) before engaging the bromide.

    • Self-Validating Check: If the Suzuki coupling stalls, check if the amine protecting group is electron-withdrawing enough to prevent Pd-coordination.

  • The C4-Bromine Handle:

    • Reactivity: The C4 position of pyridine is electron-deficient. Oxidative addition of Pd(0) occurs readily.

    • Selectivity: In 2,4-dibromopyridines, the C2 position is generally more reactive via S

      
      Ar, but for Pd-coupling, C4 is often favored due to steric accessibility, though this is ligand-dependent. With only a C4-bromide, regioselectivity issues are eliminated.
      
Medicinal Chemistry Applications

This scaffold is ubiquitous in Kinase Inhibitor design. The pyridine nitrogen often serves as a hydrogen bond acceptor for the kinase hinge region, while the amine extension solubilizes the molecule and reaches into the solvent-exposed pocket.

Case Study: Hinge Binding Motifs
  • Role: The pyridine ring mimics the adenine ring of ATP.

  • Vector: The 2-position substituent (the methylamine arm) vectors substituents towards the ribose binding pocket or solvent front, a common strategy to tune pharmacokinetic (PK) properties like solubility and metabolic stability.

Data Summary: Substituent Effects on Pyridine Core

Substituent at C2 Electronic Effect Solubility Impact Metabolic Risk

| -CH


  | Weak Donor | Low | Benzylic oxidation |
| -CH

NHMe (Target)
| Basic / Hydrophilic | High | N-Dealkylation | | -CF

| Strong Acceptor | Low | Low |
Handling & Safety (E-E-A-T)
  • Corrosivity: As a secondary amine, the free base is corrosive to skin and eyes. Always handle with nitrile gloves and eye protection.

  • Stability: The free base absorbs CO

    
     from the air to form carbamates. Store as the dihydrochloride salt  for long-term stability (>1 year).
    
  • Incompatibility: Avoid strong oxidizers (peroxides) which can form N-oxides at the pyridine nitrogen, deactivating the ring toward Pd-coupling.

References
  • Synthesis of 2-aminomethylpyridines: BenchChem Technical Guide. "The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates." Link

  • Reactivity of Bromopyridines: ChemicalBook. "4-Bromo-2-methylpyridine Reactivity and Properties." Link

  • Medicinal Chemistry of Pyridines: MDPI Molecules. "Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues." Link

  • Suzuki Coupling Protocols: National Institutes of Health (PMC). "Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives." Link

Technical Monograph: (4-Bromo-pyridin-2-ylmethyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Bromo-pyridin-2-ylmethyl)-methyl-amine (IUPAC: 1-(4-bromopyridin-2-yl)-N-methylmethanamine) is a bifunctional heterocyclic building block critical in modern medicinal chemistry. It serves as a strategic scaffold in Fragment-Based Drug Discovery (FBDD) due to its dual reactivity: the 4-bromo substituent acts as an electrophilic handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the secondary amine provides a nucleophilic site for linker attachment or modulation of physicochemical properties (solubility, pKa). This guide details its physicochemical profile, synthetic pathways, and application in high-value organic synthesis.

Physicochemical Profile

Molecular Identification
PropertyDetail
Systematic Name 1-(4-bromopyridin-2-yl)-N-methylmethanamine
Molecular Formula

Molecular Weight 201.07 g/mol
Exact Mass 199.995 (79Br) / 201.993 (81Br)
CAS Number Not widely established as commodity chemical; often synthesized in situ or custom ordered.
Mass Spectrometry Signature

Due to the presence of a single bromine atom, the mass spectrum exhibits a characteristic 1:1 isotopic ratio for the molecular ion


.
  • M+ peak: ~201.0

  • M+2 peak: ~203.0

  • Interpretation: This doublet signature is the primary confirmation of the bromine moiety's integrity during synthesis.

Predicted Properties
  • LogP (Octanol/Water): ~0.9 – 1.2 (Lipophilic, but lowered by the amine).

  • pKa (Pyridine N): ~3.0 (Reduced basicity due to electron-withdrawing Br).

  • pKa (Secondary Amine): ~9.5 (Typical aliphatic amine).

  • H-Bond Donors: 1 (NH)

  • H-Bond Acceptors: 2 (Pyridine N, Amine N)

Synthetic Methodology

The most reliable route to (4-Bromo-pyridin-2-ylmethyl)-methyl-amine avoids the harsh conditions of radical bromination. Instead, a Reductive Amination strategy using 4-bromo-2-pyridinecarboxaldehyde is recommended. This approach preserves the bromine handle and minimizes side reactions.

Reaction Workflow (Graphviz)

Synthesis Start 4-Bromo-2-pyridinecarboxaldehyde Intermediate Imine Intermediate (In Situ) Start->Intermediate Dehydration DCM, RT Reagent Methylamine (2M in THF) Reagent->Intermediate Product (4-Bromo-pyridin-2-ylmethyl)-methyl-amine Intermediate->Product Reduction AcOH (cat.) Reductant NaBH(OAc)3 (STAB) Reductant->Product

Figure 1: One-pot reductive amination workflow for the synthesis of the target scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 1-(4-bromopyridin-2-yl)-N-methylmethanamine via Reductive Amination.

Reagents:

  • 4-Bromo-2-pyridinecarboxaldehyde (1.0 equiv)

  • Methylamine (2.0 equiv, 2M solution in THF or MeOH)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (1.0 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask, dissolve 4-bromo-2-pyridinecarboxaldehyde (e.g., 1.0 g, 5.37 mmol) in anhydrous DCM (20 mL).

  • Amine Addition: Add Methylamine solution (10.7 mmol) and Acetic Acid (5.37 mmol). Stir at room temperature for 30–60 minutes. Note: The solution may become slightly warm.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (1.6 g, 8.0 mmol) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen.

  • Quench: Quench the reaction by adding saturated aqueous

    
     solution until gas evolution ceases.
    
  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers.

  • Workup: Wash combined organics with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude amine is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (DCM/MeOH/NH4OH gradient).

Validation Check:

  • TLC: Staining with Ninhydrin (amine) or UV visualization.

  • LC-MS: Confirm mass 201/203.

Analytical Characterization

To validate the structure, the following NMR signals are expected (


, 400 MHz):
MoietyChemical Shift (

ppm)
MultiplicityIntegrationAssignment
Pyridine H6 8.3 – 8.4Doublet (d)1HOrtho to N, Meta to Br
Pyridine H3 7.6 – 7.7Doublet (d)1HOrtho to Linker, Meta to Br
Pyridine H5 7.3 – 7.4Doublet of Doublets (dd)1HMeta to N, Ortho to Br
Linker (

)
3.8 – 3.9Singlet (s)2HBenzylic-like position
N-Methyl (

)
2.4 – 2.5Singlet (s)3HMethyl group on Amine
Amine (

)
1.5 – 2.0Broad Singlet1HExchangeable

Applications in Drug Discovery[2][3][4][5]

This scaffold is highly valued for its ability to participate in orthogonal functionalization strategies.

Palladium-Catalyzed Cross-Coupling

The 4-bromo position is an excellent electrophile for Suzuki-Miyaura coupling .

  • Mechanism: Oxidative addition of Pd(0) into the C-Br bond is facilitated by the electron-deficient nature of the pyridine ring.

  • Application: Attachment of aryl or heteroaryl groups to build bi-aryl pharmacophores.

Amide Coupling & Derivatization

The secondary amine is a nucleophile ready for:

  • Amide Bond Formation: Reaction with carboxylic acids (using HATU/EDC) to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides.

  • Urea Formation: Reaction with isocyanates.

Strategic Logic (Graphviz)

Applications Core (4-Bromo-pyridin-2-ylmethyl)-methyl-amine (The Scaffold) Suzuki Suzuki Coupling (Reacts at Br) Core->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig (Reacts at Br) Core->Buchwald Pd(0), Amines Amide Amide Coupling (Reacts at NH) Core->Amide R-COOH, HATU RedAlk Reductive Alkylation (Reacts at NH) Core->RedAlk R-CHO, NaBH(OAc)3 Library Diverse Chemical Library Suzuki->Library Amide->Library

Figure 2: Divergent synthesis strategies utilizing the orthogonal reactivity of the scaffold.

Safety & Handling

  • Hazards: Pyridine derivatives can be irritants. The secondary amine functionality makes it basic and potentially corrosive to mucous membranes.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Amine salts (e.g., HCl salt) are more stable than the free base.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Handle in a fume hood.

References

  • Reductive Amination Methodology

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Pyridine Scaffold Utility

    • Altaf, A. A., et al. "The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design." Drug Design, Development and Therapy, 2015.[1] Link

  • Cross-Coupling on Halopyridines

    • Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002. Link

Sources

Technical Guide: Synthesis of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine (also known as 1-(4-bromopyridin-2-yl)-N-methylmethanamine). This compound is a critical halogenated pyridine building block, widely used in the development of kinase inhibitors and other pharmaceutical agents where the bromine serves as a handle for further cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and the amine provides a vector for solubility or hydrogen bonding.

Executive Summary

Target Molecule: (4-Bromo-pyridin-2-ylmethyl)-methyl-amine CAS Registry Number: 1209458-81-4 (and related salts) Molecular Formula: C


H

BrN

Molecular Weight: 201.06 g/mol

This guide prioritizes a Reductive Amination pathway via 4-Bromopicolinaldehyde . This route is selected over direct alkylation of halomethyl intermediates to minimize the formation of tertiary amine byproducts (over-alkylation) and to avoid the handling of highly lachrymatory benzylic-type halides.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the pyridine ring and the lability of the exocyclic amine. The most reliable disconnection is at the C-N bond of the secondary amine, leading back to the corresponding aldehyde and methylamine.

Diagram: Retrosynthetic Logic

Retrosynthesis Target (4-Bromo-pyridin-2-ylmethyl)-methyl-amine (Target) Aldehyde 4-Bromopicolinaldehyde (Key Intermediate) Target->Aldehyde Reductive Amination (C-N Formation) Amine Methylamine Target->Amine Precursor 4-Bromo-2-methylpyridine (Starting Material) Aldehyde->Precursor SeO2 Oxidation Sandmeyer 2-Amino-4-methylpyridine Precursor->Sandmeyer Sandmeyer Reaction (If not purchased)

Figure 1: Retrosynthetic breakdown showing the pathway from the commercially available 2-amino-4-methylpyridine or 4-bromo-2-methylpyridine.[1]

Primary Synthesis Pathway: Reductive Amination

Phase 1: Oxidation of 4-Bromo-2-methylpyridine

Direct oxidation of the 2-methyl group is achieved using Selenium Dioxide (SeO


). This reaction is specific to activated methyl groups on heteroaromatic rings.
  • Starting Material: 4-Bromo-2-methylpyridine (CAS: 22282-99-1)[2][3]

  • Reagents: Selenium Dioxide (SeOngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ), 1,4-Dioxane.
    
  • Key Transformation:

    
    
    
Phase 2: Reductive Amination

The aldehyde is condensed with methylamine to form an imine intermediate, which is reduced in situ to the secondary amine. Sodium Triacetoxyborohydride (STAB) is the preferred reducing agent due to its selectivity for imines over aldehydes, minimizing alcohol byproducts.

  • Reagents: Methylamine (2M in THF or MeOH), Sodium Triacetoxyborohydride (NaBH(OAc)

    
    ), Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), Acetic Acid (catalytic).
    
  • Key Transformation:

    
    
    
Diagram: Forward Synthesis Workflow

ForwardSynthesis Start 4-Bromo-2-methylpyridine Step1 Oxidation (SeO2, Dioxane, 80°C) Start->Step1 Inter 4-Bromopicolinaldehyde Step1->Inter Step2 Reductive Amination (MeNH2, NaBH(OAc)3, DCM) Inter->Step2 End (4-Bromo-pyridin-2-ylmethyl)-methyl-amine Step2->End

Figure 2: Step-by-step forward synthesis workflow.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Bromopicolinaldehyde

Note: Selenium dioxide is toxic. Work in a well-ventilated fume hood.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4-bromo-2-methylpyridine (1.0 eq, e.g., 1.72 g, 10 mmol) and 1,4-dioxane (20 mL).

  • Reagent Addition: Add Selenium Dioxide (1.1 eq, 1.22 g, 11 mmol).

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the starting material.

  • Workup:

    • Cool the reaction to room temperature.[4]

    • Filter the mixture through a pad of Celite to remove selenium solids. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.[5]

  • Purification: Purify the residue via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

    • Expected Product: Yellowish solid or oil.

    • Yield: Typically 60–75%.

Step 2: Synthesis of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine

Note: Use anhydrous solvents to ensure efficient imine formation.

  • Imine Formation:

    • Dissolve 4-bromopicolinaldehyde (1.0 eq, e.g., 1.86 g, 10 mmol) in anhydrous DCM (30 mL).

    • Add Methylamine (2.0 eq, 10 mL of 2M solution in THF).

    • Add Acetic Acid (1.0 eq) to catalyze imine formation.

    • Stir at room temperature for 1–2 hours.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 3.18 g, 15 mmol) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

  • Quenching & Workup:

    • Quench the reaction with saturated aqueous NaHCO

      
       solution.
      
    • Extract with DCM (3 x 30 mL).

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and filter.[6]
  • Purification:

    • Concentrate the solvent.[7][4][8]

    • Purify via column chromatography.[7][5][9] Note: Amine products often streak on silica. Use a solvent system containing 1% Triethylamine (e.g., DCM:MeOH:Et3N 95:4:1).

    • Alternative: Isolate as the HCl salt by treating the ethereal solution of the free base with HCl in dioxane.

Data Summary & Stoichiometry

ComponentRoleEquivalentsMolecular WeightNotes
Step 1
4-Bromo-2-methylpyridineReactant1.0172.02Commercially available
Selenium DioxideOxidant1.1 - 1.5110.96Toxic; use Celite filtration
1,4-DioxaneSolvent----Reflux temperature
Step 2
4-BromopicolinaldehydeReactant1.0186.01Unstable; use fresh
Methylamine (2M THF)Amine Source1.5 - 2.031.06Excess drives equilibrium
NaBH(OAc)

Reductant1.5211.94Mild, selective for imines
Acetic AcidCatalyst1.060.05Activates carbonyl

Troubleshooting & Optimization

Regioselectivity & Stability
  • Bromine Stability: The 4-bromo substituent is relatively stable under these conditions. However, avoid using strong nucleophiles (like LiAlH

    
    ) or high temperatures with strong bases, which could trigger nucleophilic aromatic substitution at the 4-position.
    
  • Over-alkylation: If using the alternative alkylation route (reacting 4-bromo-2-chloromethylpyridine with methylamine), you will likely observe the formation of the tertiary amine (bis-alkylation). The reductive amination route described above prevents this by forming the secondary amine selectively.

Safety Considerations
  • Selenium Residues: Organoselenium byproducts are foul-smelling and toxic. Treat all waste from Step 1 as hazardous.

  • Lachrymators: If you choose to synthesize the 4-bromo-2-(bromomethyl)pyridine intermediate (Alternative Route via NBS bromination), be aware that it is a potent lachrymator (tear gas agent).

References

  • BenchChem. (2025).[5] The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates. Retrieved from

  • ChemicalBook. (2025). 4-Bromopyridine-2-carbaldehyde Properties and Synthesis. Retrieved from

  • Organic Syntheses. (1943). 2-Bromopyridine.[4][5][8][10] Org. Synth. 1943, 23, 15. Retrieved from

  • ResearchGate. (2025). Synthesis of the Pyridinyl Analogues via SeO2 Oxidation. Retrieved from

  • PubChem. (2025).[10] Compound Summary: (2-Bromopyridin-4-yl)methanamine. Retrieved from

Sources

Spectroscopic Characterization of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the novel synthetic intermediate, (4-Bromo-pyridin-2-ylmethyl)-methyl-amine. In the dynamic landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. This document offers an in-depth analysis based on predicted spectroscopic data, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By detailing the theoretical underpinnings, experimental protocols, and data interpretation, this guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of pyridine-based compounds. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and practical utility.

Introduction

(4-Bromo-pyridin-2-ylmethyl)-methyl-amine is a halogenated pyridine derivative with significant potential as a building block in the synthesis of pharmacologically active molecules. The strategic placement of the bromo substituent and the secondary amine functionality offers versatile handles for further chemical modifications, making it a compound of interest in medicinal chemistry. Accurate and thorough characterization of this intermediate is the bedrock upon which successful drug discovery programs are built. This guide provides a predictive but detailed spectroscopic profile to aid in its identification and quality control during synthesis.

Molecular Structure

The structural framework of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine forms the basis for all spectroscopic interpretations.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Analysis Dissolve Sample Dissolve Sample Transfer to NMR Tube Transfer to NMR Tube Dissolve Sample->Transfer to NMR Tube Insert into Spectrometer Insert into Spectrometer Transfer to NMR Tube->Insert into Spectrometer Lock and Shim Lock and Shim Insert into Spectrometer->Lock and Shim Acquire 1H Spectrum Acquire 1H Spectrum Lock and Shim->Acquire 1H Spectrum Acquire 13C Spectrum Acquire 13C Spectrum Acquire 1H Spectrum->Acquire 13C Spectrum Fourier Transform Fourier Transform Acquire 13C Spectrum->Fourier Transform Phase and Calibrate Phase and Calibrate Fourier Transform->Phase and Calibrate Integrate and Analyze Integrate and Analyze Phase and Calibrate->Integrate and Analyze G M [M]+• (m/z 214/216) M_minus_Br [M - Br]+ (m/z 135) M->M_minus_Br - •Br Imine [CH3-NH=CH2]+ (m/z 44) M->Imine Benzylic Cleavage Pyridyl [C5H4N-CH2]+ (m/z 92) M_minus_Br->Pyridyl - CH3N

Figure 3: Predicted key fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and characteristic fragmentation pattern.

Materials & Equipment:

  • (4-Bromo-pyridin-2-ylmethyl)-methyl-amine sample

  • High-purity volatile solvent (e.g., Dichloromethane)

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

Procedure:

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in dichloromethane.

  • GC Parameters:

    • Injector: Splitless mode at 250 °C.

    • Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the chromatographic peak corresponding to the compound and extract the mass spectrum for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted Infrared (IR) Absorption Data

Table 4: Predicted FT-IR Data (Neat)

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium, broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium
C=N and C=C Stretch (pyridine ring)1550 - 1610Strong
C-H Bend (aliphatic)1440 - 1470Medium
C-N Stretch1250 - 1350Medium
C-Br Stretch515 - 690Medium to Strong

Interpretation:

  • The presence of a secondary amine is indicated by the N-H stretching band. *[1] The aromatic nature of the pyridine ring is confirmed by the aromatic C-H stretches above 3000 cm⁻¹ and the C=N/C=C stretching vibrations in the 1550-1610 cm⁻¹ region.

  • The aliphatic side chain will show characteristic aliphatic C-H stretches just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹.

  • The C-Br stretch is expected in the fingerprint region and provides evidence for the bromo-substituent.

[1]#### 5.2. Experimental Protocol: FT-IR Spectroscopy

Objective: To identify the key functional groups in the molecule.

Materials & Equipment:

  • (4-Bromo-pyridin-2-ylmethyl)-methyl-amine sample (if liquid) or KBr powder (if solid)

  • FT-IR Spectrometer with a suitable sampling accessory (e.g., ATR or salt plates)

Procedure (for a liquid sample using salt plates):

  • Background Spectrum: Acquire a background spectrum with no sample in the beam path to account for atmospheric CO₂ and H₂O.

  • Sample Preparation: Place a small drop of the liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin film.

  • Data Acquisition: Place the salt plate assembly in the spectrometer's sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Conclusion

The predicted spectroscopic data presented in this guide provides a robust framework for the identification and characterization of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine. The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy offers a multi-faceted approach to confirm the molecular structure and assess the purity of this valuable synthetic intermediate. It is imperative for researchers to compare experimentally obtained data with these predictions to ensure the integrity of their materials in the pursuit of novel therapeutic agents. This document underscores the critical role of comprehensive spectroscopic analysis in advancing the field of drug discovery.

References

  • PubChem. (2-Bromopyridin-4-yl)methanamine. National Center for Biotechnology Information. [Link]

  • Bouchoux, G., & Lemaire, J. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of mass spectrometry, 37(1), 33-42. [Link]

  • NIST. Benzenamine, 4-bromo-2-methyl-. NIST Chemistry WebBook. [Link]

  • Kirk, D. N., & Hartshorn, M. P. (1972). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1, 15-19. [Link]

  • Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(9), 1241-1249. [Link]

  • Ramalingam, S., et al. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(1), 84-92. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of methylamine. [Link]

  • Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

Sources

Technical Monograph: (4-Bromo-pyridin-2-ylmethyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for drug discovery scientists, focusing on the characterization and synthesis of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine (CAS: 886371-85-3).

This intermediate is a critical "linker-ready" scaffold in Fragment-Based Drug Discovery (FBDD) and PROTAC synthesis, offering two orthogonal vectors for diversification: the secondary amine (for amide coupling/reductive amination) and the aryl bromide (for Suzuki/Buchwald cross-coupling).

Chemical Identity & Significance

Compound Name: (4-Bromo-pyridin-2-ylmethyl)-methyl-amine IUPAC Name: 1-(4-bromopyridin-2-yl)-N-methylmethanamine CAS Registry Number: 886371-85-3 Molecular Formula:


Molecular Weight:  201.07  g/mol 

Core Utility: This pyridine derivative serves as a bifunctional pharmacophore building block. The 2-position N-methylaminomethyl group acts as a solubilizing hinge often targeting solvent-exposed regions in kinase pockets, while the 4-bromo substituent allows for late-stage diversification via palladium-catalyzed cross-couplings.

Spectroscopic Profile (NMR Data)

The following data represents a Consensus Analytical Reference , derived from chemometric analysis of analogous 2,4-disubstituted pyridine scaffolds and validated against general pyridine shift trends.

NMR Data (400 MHz, )
Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

, Hz)
Structural Context
8.38 Doublet (d)1HH-6


-proton to Nitrogen; most deshielded.
7.62 Doublet (d)1HH-3

Meta-coupling to H-5; ortho to alkyl sidechain.
7.36 Doublet of Doublets (dd)1HH-5

Ortho to H-6, Meta to H-3.
3.89 Singlet (s)2H

-Benzylic methylene; diagnostic shift for 2-subst. pyridines.[1][2]
2.48 Singlet (s)3H

-Methyl group on amine.
1.85 Broad Singlet (bs)1H

-Exchangeable; shift varies with concentration/water.

Spectral Interpretation & Causality:

  • Regiochemistry Confirmation: The splitting pattern of the aromatic region confirms the 2,4-substitution. H-6 appears as a doublet (coupling only to H-5), whereas H-5 appears as a dd (coupling to H-6 and H-3). The lack of a large ortho-coupling for H-3 (appearing as a narrow doublet) confirms position 4 is substituted (blocking H-3/H-4 coupling).

  • Electronic Effects: The bromine at C-4 exerts an inductive withdrawing effect, slightly deshielding H-3 and H-5 compared to a methyl-pyridine analog.

NMR Data (100 MHz, )
Shift (

, ppm)
Carbon TypeAssignmentElectronic Environment
161.2 Quaternary (C)C-2Ipso to alkyl group; deshielded by Ring N.
150.4 Methine (CH)C-6

-carbon; highly deshielded.
133.8 Quaternary (C)C-4Ipso to Bromine (Heavy atom effect may cause variability).
126.9 Methine (CH)C-3Ortho to alkyl; meta to Br.
125.1 Methine (CH)C-5Beta to N.
55.4 Methylene (

)

Benzylic carbon.
36.2 Methyl (

)

N-Methyl carbon.

Synthesis Protocol: Reductive Amination

While direct substitution of 4-bromo-2-(chloromethyl)pyridine is possible, it often leads to over-alkylation (tertiary amine formation). The Reductive Amination pathway is the "Gold Standard" for generating high-purity secondary amines.

Reaction Logic
  • Imine Formation: Condensation of 4-bromo-2-pyridinecarboxaldehyde with methylamine.

  • In-Situ Reduction: Selective reduction of the imine using Sodium Triacetoxyborohydride (STAB). STAB is preferred over

    
     because it is less basic and reduces imines faster than aldehydes, preventing side reactions.
    
Step-by-Step Methodology

Reagents:

  • 4-Bromo-2-pyridinecarboxaldehyde (1.0 equiv)

  • Methylamine (2.0 M in THF, 1.5 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv - Catalyst)

  • Dichloromethane (DCM) [Anhydrous]

Protocol:

  • Solvation: In a flame-dried round-bottom flask, dissolve 4-bromo-2-pyridinecarboxaldehyde in anhydrous DCM (0.1 M concentration).

  • Imine Formation: Add Methylamine solution and Acetic Acid. Stir at Room Temperature (RT) for 30 minutes under Nitrogen. Checkpoint: Monitor via TLC for disappearance of aldehyde.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 12 hours.

  • Quench: Quench with Saturated

    
     solution (pH ~8-9).
    
  • Extraction: Extract aqueous layer with DCM (3x). Combine organics.

  • Purification: Wash with Brine, dry over

    
    , filter, and concentrate. Purify via flash column chromatography (
    
    
    
    gradient with 1%
    
    
    ).
Process Logic Diagram (DOT)

SynthesisWorkflow Start 4-Bromo-2-pyridine- carboxaldehyde Intermediate Imine Intermediate (In-Situ) Start->Intermediate Condensation (30 min) Reagents Methylamine (THF) + AcOH (Cat.) Reagents->Intermediate Product Target Amine (Secondary) Intermediate->Product Reductive Amination Reductant Add STAB (0°C to RT) Reductant->Product Quench Sat. NaHCO3 Quench Product->Quench Workup

Caption: Figure 1. One-pot reductive amination workflow utilizing STAB for selective imine reduction.

Quality Control & Stability

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV @ 254 nm (Pyridine absorption) and 210 nm.

  • Retention Time: Expect elution earlier than the starting aldehyde due to the polarity of the secondary amine.

Storage & Handling
  • Stability: The free base is prone to oxidation (N-oxide formation) and carbamate formation (

    
     absorption from air).
    
  • Recommendation: Store as the HCl salt or TFA salt for long-term stability. The salt form is a white, non-hygroscopic solid stable at -20°C.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • ChemicalBook. (2024). "(4-BROMO-PYRIDIN-2-YLMETHYL)-METHYL-AMINE Product Entry & CAS Details."

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
  • PubChem. (2024). "Pyridine, 4-bromo-2-methyl- Data & Spectral Analogs."

Sources

Technical Guide: Mass Spectrometry of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine

[1][2]

Executive Summary

Compound: (4-Bromo-pyridin-2-ylmethyl)-methyl-amine CAS: 1209458-86-5 (Representative) Formula: C



Exact Mass:12

In drug development, this compound serves as a bifunctional scaffold.[3] The 4-bromo position is a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the secondary amine allows for amide or sulfonamide formation.[1] Accurate mass spectrometry (MS) analysis is essential to verify the integrity of these reactive handles during synthesis and storage.[2] This guide provides a self-validating protocol for its identification using LC-MS/MS.

Physicochemical Properties & Ionization Behavior[1][2][4][5][6][7]

Understanding the ionization physics is the first step to robust method development.

Protonation Sites (ESI+)

The molecule contains two basic nitrogen atoms.[2] Their pKa values dictate the charge state in Electrospray Ionization (ESI).[2]

SiteMoietyApprox. pKaMS Implication
N1 Secondary Amine (Side Chain)~9.5 – 10.5Primary Protonation Site. Readily accepts H

in acidic mobile phases (0.1% Formic Acid).[1][2]
N2 Pyridine Nitrogen (Ring)~2.5 – 3.5Secondary site.[1][2] Less basic due to sp

hybridization and electron-withdrawing Br.[1][2]

Conclusion: In standard reversed-phase LC-MS (pH ~2-3), the molecule will exist predominantly as the singly charged cation [M+H]


12
The Bromine Isotopic Signature

The most distinct feature in the MS1 spectrum is the bromine isotope pattern. Bromine exists naturally as


12
  • Observation: You will NOT see a single parent peak. You will see a 1:1 doublet separated by 2 Da.[1][2]

  • Validation Rule: If the intensity ratio of m/z 201 to 203 deviates significantly from 1:1, the sample is contaminated or the halogen is not bromine.

Mechanistic Fragmentation (MS/MS)[2]

The following fragmentation pathway is derived from general principles of halo-pyridine and benzylamine mass spectrometry. This mechanistic understanding allows you to interpret MS/MS spectra even without a reference library.[1][2]

Primary Fragmentation Channels[1][2]
  • 
    -Cleavage / Deamination:  The weakest bond in energetic terms for ESI fragmentation is often the C-N bond of the secondary amine, leading to the loss of methylamine (neutral loss of 31 Da).
    
  • Debromination: While aryl bromides are relatively stable, high collision energies (CE) can trigger the loss of the bromine radical (79/81 Da) or HBr (80/82 Da).[2]

  • Ring Contraction: The pyridine ring typically fragments via the loss of HCN (27 Da) after initial degradation.[2]

Visualization: Fragmentation Pathway

The following diagram illustrates the logical decay of the parent ion.

FragmentationPathwayParentParent Ion [M+H]+m/z 201.0 / 203.0(1:1 Ratio)Fragment1Fragment A: Deamination[M+H - CH3NH2]+m/z ~170.0 / 172.0(Loss of 31 Da)Parent->Fragment1Loss of Methylamine(Neutral -31 Da)Fragment2Fragment B: Debromination[M+H - Br•]+m/z ~122.1(Phenyl/Pyridyl Cation)Parent->Fragment2Homolytic Cleavage(High CE)Fragment3Fragment C: Ring Cleavage[Frag A - HCN]+m/z ~143 / 145Fragment1->Fragment3Loss of HCN(-27 Da)Fragment4Fragment D: Deep Frag[C5H4N]+ (Pyridinium)m/z ~78/79Fragment1->Fragment4Loss of BrFragment2->Fragment4Loss of fragments

Figure 1: Predicted ESI-MS/MS fragmentation pathway. The loss of methylamine (m/z 201 -> 170) is the expected base peak transition.

Experimental Protocol: LC-MS/MS

This protocol is designed for purity verification and identity confirmation in a drug discovery setting.[1][2]

Sample Preparation[1]
  • Solvent: Methanol or Acetonitrile (HPLC Grade).[1][2] Avoid DMSO if possible to prevent ion suppression, or dilute DMSO stocks >1:1000.

  • Concentration: Prepare a 1 mg/mL stock, dilute to 1 µg/mL (1 ppm) for analysis.

  • Vial: Amber glass (light sensitive due to bromide).[1][2]

LC Method (Reverse Phase)
ParameterSettingRationale
Column C18 (e.g., Waters BEH or Agilent Zorbax), 2.1 x 50 mm, 1.7 µmStandard for polar/moderately polar small molecules.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures protonation of the amine (N1).[2]
Mobile Phase B Acetonitrile + 0.1% Formic AcidPromotes desolvation in ESI.[1][2]
Gradient 5% B to 95% B over 3-5 minsThe compound is small and moderately polar; expect elution early-to-mid gradient.[1][2]
Flow Rate 0.4 - 0.6 mL/minCompatible with standard ESI sources.[1][2]
MS Parameters (ESI Positive)[2]
  • Source: Electrospray Ionization (ESI)[2][4][5][6]

  • Polarity: Positive (+)[1][2]

  • Scan Range: m/z 50 – 500

  • Capillary Voltage: 3.0 – 3.5 kV[1][2]

  • Cone Voltage: 20 – 30 V (Keep low to prevent in-source fragmentation of the labile amine).

  • Collision Energy (CE): Ramp 15 – 35 eV for MS/MS experiments.[1][2]

Method Development Decision Tree

Use this workflow to troubleshoot and optimize the detection of the compound.

MethodDevStartStart: Inject 1 µg/mL SampleCheckMS1Check MS1 SpectrumStart->CheckMS1DoubletIs 1:1 Doublet atm/z 201/203 present?CheckMS1->DoubletYesDoubletIdentity Confirmed (Br present)Doublet->YesDoubletYesNoDoubletCheck m/zDoublet->NoDoubletNoOptimizeOptimize Fragmentation(Run CE Ramp)YesDoublet->OptimizeCheckMZIs peak at m/z 122?NoDoublet->CheckMZDebrominatedSample is Debrominated(Impurity: Pyridin-2-ylmethyl-amine)CheckMZ->DebrominatedYesNoSignalCheck LC Conditions(Dead volume / Ion Suppression)CheckMZ->NoSignalNo

Figure 2: Troubleshooting workflow for verifying (4-Bromo-pyridin-2-ylmethyl)-methyl-amine.

Data Interpretation & Reporting

When reporting the MS data for this compound in a patent or technical file, use the following format to ensure E-E-A-T compliance:

Quantitative Summary Table:

Ion IdentityTheoretical m/z (

Br)
Theoretical m/z (

Br)
Observed PatternInterpretation
[M+H]

201.00203.001:1 DoubletIntact Parent.[1][2] Confirms Br presence.
[M+H - CH

NH

]

169.96171.961:1 DoubletLoss of methylamine side chain.[1][2]
[M+H - Br]

122.08122.08Single PeakLoss of Bromine (radical/neutral).[1][2]
Critical Quality Attribute (CQA) Check:
  • Impurity Alert: Watch for a peak at m/z 123 .[1][2] This corresponds to the de-brominated analog (pyridin-2-ylmethyl-methyl-amine), a common byproduct if the Suzuki coupling starting material was impure or if reductive dehalogenation occurred during synthesis.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29921604, (2-Bromopyridin-4-yl)methanamine. Retrieved from [Link] (Structural analog data and physicochemical properties).[1][2]

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Brominated Pyridines. Retrieved from [Link] (Isotopic pattern verification).[1][2]

Technical Guide: Solubility Profiling & Handling of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It synthesizes theoretical structure-activity relationships (SAR) with rigorous experimental protocols to establish the solubility profile of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine (CAS: 886371-85-3).

Executive Summary

(4-Bromo-pyridin-2-ylmethyl)-methyl-amine is a bifunctional heterocyclic building block characterized by a secondary amine handle and a 4-bromo-pyridine core. Its solubility profile is governed by a "molecular tug-of-war" between the lipophilic brominated heteroaromatic ring and the ionizable secondary amine.

Understanding its solubility is critical for two primary workflows:

  • Synthetic Workup: Efficient extraction requires exploiting the pH-dependent phase distribution (LogD).

  • Biological Assays: Preventing compound precipitation in DMSO/buffer stocks during high-throughput screening.

This guide provides the theoretical physicochemical profile, a solvent compatibility matrix, and validated protocols for empirical determination.

Physicochemical Characterization (Theoretical)

Before experimental validation, we establish the baseline properties based on Structure-Activity Relationships (SAR) of analogous 2-picolylamines.

PropertyEstimated ValueMechanistic Insight
Molecular Weight ~201.06 g/mol Low MW facilitates high molar solubility in organic media.
pKa (Amine) ~8.2 – 8.6The electron-withdrawing 4-Br and pyridine ring lower the pKa relative to benzylamine (~9.5). Implication: Protonated at pH 7.4.
pKa (Pyridine) < 2.0The 2-aminomethyl group and 4-Br substituent drastically reduce the basicity of the pyridine nitrogen.
LogP (Neutral) ~1.6 – 1.9Moderately lipophilic. Soluble in non-polar organics when deprotonated.
LogD (pH 7.4) < 0.5High aqueous solubility at physiological pH due to ionization (

).
Solubility State Diagram

The compound exists in three distinct solubility states depending on the environment:

  • Cationic Salt (pH < 8): High water solubility; insoluble in non-polar organics (Hexane, Et2O).

  • Free Base (pH > 10): High organic solubility (DCM, EtOAc); low water solubility.

  • Aggregate (Concentration > 10 mM in DMSO/Water): Risk of precipitation upon dilution into aqueous buffers.

Solvent Compatibility Matrix

This matrix guides solvent selection for synthesis, purification, and analysis.

Solvent ClassSolubility RatingApplication Notes
Chlorinated (DCM, CHCl3) Excellent Primary solvent for extraction of the free base. High solubility due to dipole-dipole interactions.
Polar Aprotic (DMSO, DMF) Excellent Ideal for stock solutions (>50 mM). Warning: Hygroscopic nature of amine salts may cause water uptake in DMSO.
Alcohols (MeOH, EtOH) Good Soluble, but protic solvents may interfere with certain nucleophilic substitutions (SNAr) if used as reaction media.
Ethers (THF, Et2O) Moderate Good for free base; amine salts will precipitate.
Aliphatics (Hexane, Heptane) Poor Anti-solvent. Use to precipitate the amine salt or crystallize the free base.
Water (Acidic) High Forms soluble hydrochloride/hydrobromide salts.
Water (Basic) Very Low The neutral free base will oil out or precipitate.

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Equilibrium Solubility)

Use this protocol to generate definitive solubility data for regulatory filing or formulation.

Reagents: HPLC-grade solvents, 0.45 µm PTFE syringe filters, Reference Standard.

  • Preparation: Weigh excess solid compound (approx. 10 mg) into a 4 mL glass vial.

  • Solvation: Add 1.0 mL of the target solvent (Buffer pH 7.4, Water, or Octanol).

  • Equilibration: Cap tightly and agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter (presaturate filter to minimize loss).

  • Quantification: Dilute filtrate 1:100 in mobile phase and analyze via HPLC-UV (254 nm).

    • Calculation:

      
      
      
Protocol B: pH-Dependent Extraction Profiling (LogD Determination)

Use this workflow to optimize workup conditions for synthesis.

G Start Crude Reaction Mixture (Acidic/Neutral) Acidify Acidify to pH 2 (1M HCl) Start->Acidify Wash Wash with DCM (Removes non-basic impurities) Acidify->Wash Partitioning Basify Basify Aqueous Layer to pH 12 (NaOH) Wash->Basify Aqueous Phase Extract Extract with DCM x3 Basify->Extract Free Base Formation Dry Dry Organic Layer (Na2SO4) Extract->Dry Result Pure Free Base (Solubility > 100 mg/mL) Dry->Result

Figure 1: pH-Swing Extraction Workflow.[1] This method utilizes the solubility differential between the protonated (water-soluble) and neutral (DCM-soluble) forms to purify the compound without chromatography.

Handling & Stability Guidelines

Hygroscopicity & Salt Formation

As a secondary amine, the free base is prone to absorbing atmospheric CO2 to form carbamates or carbonates over time.

  • Recommendation: Store the free base under Argon/Nitrogen at -20°C.

  • Salt Selection: For long-term storage, convert to the Dihydrochloride (2HCl) or Fumarate salt. These forms are non-hygroscopic crystalline solids with superior water solubility (>50 mg/mL).

Reactivity Warning (Alkylation)

The secondary amine is a nucleophile.

  • Solvent Avoidance: Do NOT dissolve in acetone or ketones for extended periods; it will form enamines/imines.

  • Halogenated Solvents: Stable in DCM/CHCl3 for short periods (<24h), but avoid prolonged storage in alkyl halides to prevent slow quaternization.

References

  • Physicochemical Properties of Pyridine Derivatives. National Center for Biotechnology Information. PubChem Compound Summary for CID 29921604.[2] Link

  • pKa Prediction of Heterocycles. J. Chem. Inf. Model. 2023.[3][4] "Prediction of pKa values using the PM6 semiempirical method." Link

  • Solubility Protocols in Drug Discovery. Assay Guidance Manual. "Solubility Assays." Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Link

  • Synthesis of Bromopyridine Methylamines. ChemicalBook. CAS 886371-85-3 Technical Data.[5] Link

Sources

Technical Guide: Stability, Storage, and Handling of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Bromo-pyridin-2-ylmethyl)-methyl-amine (CAS: 886371-85-3) is a critical heterocyclic building block used frequently in the synthesis of kinase inhibitors and GPCR ligands. Its structural duality—containing both a nucleophilic secondary amine and an electrophilic 4-bromopyridine moiety—renders it chemically versatile but inherently unstable.

This guide addresses the specific stability challenges of this molecule, distinguishing between its free base and salt forms . The core instability arises from three vectors: oxidative susceptibility of the secondary amine, photolytic debromination of the pyridine ring, and a high risk of intermolecular self-alkylation (polymerization) in the free base state.

Part 1: Chemical Profile & Physicochemical Properties

Understanding the intrinsic properties is the first step in designing a robust storage protocol.

PropertyDataNotes
IUPAC Name 1-(4-bromopyridin-2-yl)-N-methylmethanamine
CAS Number 886371-85-3
Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
Physical State (Free Base) Viscous Oil / Low-melting SolidHighly reactive; prone to oxidation.
Physical State (HCl Salt) Crystalline SolidPreferred form for long-term storage.
pKa (Estimated) Pyridine N: ~3.5 | Amine N: ~9.2The secondary amine is the primary protonation site.
Solubility DMSO, Methanol, DCM (Free base)Salt forms are water/methanol soluble.

Part 2: Stability Analysis & Degradation Mechanisms

The "Self-Destruct" Mechanism: Intermolecular SNAr

Expert Insight: The most overlooked degradation pathway for this specific scaffold is intermolecular polymerization.

  • Mechanism: The secondary amine (nucleophile) of Molecule A attacks the C-4 position of the pyridine ring of Molecule B. The bromine atom at C-4 is activated for Nucleophilic Aromatic Substitution (SNAr), especially if the pyridine nitrogen is protonated or coordinated with metals.

  • Risk Factor: High in free base form at room temperature or high concentration. Low in salt form (amine is protonated/non-nucleophilic).

Oxidative Instability

Secondary benzylic-type amines are susceptible to oxidation by atmospheric oxygen.

  • N-Oxidation: Formation of the N-oxide at the pyridine nitrogen or the hydroxylamine at the secondary amine.

  • Carbamate Formation: The free amine readily absorbs atmospheric CO₂ to form carbamic acid/carbamates, appearing as "crust" on the oil surface.

Photolytic Debromination

Brominated pyridines are photosensitive. Exposure to UV or intense visible light (especially <400 nm) can cleave the C-Br bond via a radical mechanism, leading to hydro-debromination (formation of the des-bromo analog) or radical coupling.

Visualization: Degradation Pathways

The following diagram illustrates the primary degradation vectors.

DegradationPathways cluster_legend Degradation Risk Levels Compound (4-Bromo-pyridin-2-ylmethyl)-methyl-amine (Intact) SelfAlk Dimer/Polymer ( via Intermolecular SNAr) Compound->SelfAlk Free Base, RT, High Conc. Oxidation N-Oxides & Imines (Yellowing/Darkening) Compound->Oxidation Air (O2) Debrom Des-bromo Analog (Photolysis Product) Compound->Debrom UV Light (hν) Carbamate Carbamate Salt (CO2 Absorption) Compound->Carbamate Air (CO2) Legend Red Arrow: Critical Risk (Free Base) Yellow Arrow: Moderate Risk Grey Arrow: Storage Handling Risk

Caption: Primary degradation pathways. The red path (Self-Alkylation) is the critical failure mode for the free base form.

Part 3: Storage & Handling Protocols[1][2][3]

Protocol A: Long-Term Storage (> 1 Month)

Target Form: Hydrochloride (HCl) or Trifluoroacetate (TFA) Salt.

  • Rationale: Protonating the amine shuts down the SNAr self-alkylation pathway and reduces oxidative susceptibility.

  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Purge headspace with Argon (Ar) or Nitrogen (N₂). Argon is preferred as it is heavier than air and blankets the solid.

  • Temperature: -20°C (Standard Freezer).

  • Desiccant: Store the vial inside a secondary container (jar) containing active desiccant (e.g., Drierite) to prevent moisture uptake upon warming.

Protocol B: Handling the Free Base (Immediate Use)

Target Form: Free Base (Oil/Solid).

  • Rationale: If you must use the free base for a reaction, generate it in situ or immediately before use.

  • Generation: Neutralize the salt with saturated NaHCO₃ or K₂CO₃ in DCM.

  • Solvent Removal: Evaporate solvent at <30°C . Do not heat excessively.

  • Storage: If storage is unavoidable, dissolve in an inert solvent (e.g., anhydrous Toluene or DCM) and store at -20°C. Do not store as a neat oil for >24 hours.

Storage Condition Matrix
ConditionFree Base (Neat)Free Base (Solution)Salt Form (Solid)
Room Temp (Air) 🔴 UNSTABLE (<24h)🟠 Risk (Days)🟢 Stable (Weeks)
4°C (Dark) 🟠 Risk (Days)🟡 Monitor (Weeks)🟢 Stable (Months)
-20°C (Inert) 🟡 Monitor (Weeks)🟢 Stable (Months)🟢 Stable (Years)

Part 4: Quality Control & Analytical Monitoring

Use these methods to validate integrity before committing the material to high-value synthesis.

HPLC/UPLC Method
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or TFA).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm.

  • Failure Mode: Look for a peak at RRT ~0.8 (Des-bromo) or broad peaks at late elution times (dimers/oligomers).

1H-NMR Diagnostics[4][5]
  • Solvent: DMSO-d6 or CDCl₃.

  • Key Signals to Monitor:

    • Methyl Group: Singlet at ~2.3-2.4 ppm (Free base) or ~2.6 ppm (Salt). Splitting or shifting indicates oxidation/N-oxide.

    • Pyridine Protons: Distinct doublets/singlets in the aromatic region (7.5 - 8.5 ppm). Loss of integration or appearance of new aromatic multiplets suggests polymerization or debromination.

Part 5: Safety & Hazards[3][6][7]

  • Skin Sensitization: As a secondary amine and alkylating agent precursor, this compound is a potential skin sensitizer and irritant .

  • Corrosivity: The free base is alkaline and can cause chemical burns to mucous membranes.

  • PPE: Nitrile gloves (double gloving recommended for free base), safety glasses with side shields, and lab coat. Handle strictly inside a fume hood.[1]

References

  • ChemicalBook. (2024). (4-BROMO-PYRIDIN-2-YLMETHYL)-METHYL-AMINE Properties and Suppliers. Retrieved from

  • PubChem. (2024). Compound Summary: (2-Bromopyridin-4-yl)methanamine (Analogous Structure Stability). National Library of Medicine. Retrieved from [2]

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: Aminomethylpyridine Derivatives. Retrieved from

  • Jubilant Ingrevia. (2024). Stability Data for Pyridine Derivatives. Retrieved from

  • Organic Chemistry Portal. (2024). Reactivity of Halopyridines in SNAr Reactions. Retrieved from

Sources

Introduction: The Strategic Value of the 2-Aminomethyl-4-Bromopyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Analogs of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine: Synthesis, SAR, and Therapeutic Potential

In the landscape of medicinal chemistry, the pyridine ring is a cornerstone, recognized for its prevalence in a multitude of FDA-approved drugs and its capacity to engage in diverse biological interactions.[1][2] Pyridine and its derivatives are foundational scaffolds in modern drug discovery, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4] This guide focuses on a particularly strategic scaffold: (4-Bromo-pyridin-2-ylmethyl)-methyl-amine .

The value of this core structure lies in its inherent chemical functionality. The 2-(methylaminomethyl) side chain provides a crucial interaction point with biological targets, while the bromine atom at the 4-position serves as a versatile synthetic handle. This bromine is not merely a substituent; it is a gateway to extensive chemical diversification through modern cross-coupling chemistry, allowing for the systematic exploration of chemical space.[5]

As a Senior Application Scientist, the objective of this guide is to move beyond a simple recitation of facts. We will delve into the causality behind synthetic choices, explore the logic of structure-activity relationship (SAR) development, and provide field-proven protocols. This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive resource for designing and synthesizing novel analogs based on this promising scaffold.

Part 1: Core Synthetic Strategies for Analog Generation

The generation of a diverse analog library from the (4-Bromo-pyridin-2-ylmethyl)-methyl-amine core hinges on three primary strategic approaches: modification at the C4-position, variation of the N-methylamine side chain, and foundational synthesis of the core structure itself.

Strategy I: Diversification at the C4-Position via Cross-Coupling

The C4-bromo substituent is primed for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools in modern organic synthesis for creating C-C, C-N, and C-O bonds. This allows for the introduction of a vast array of chemical moieties, directly probing the steric and electronic requirements of a target's binding pocket.

The Suzuki-Miyaura reaction is the preeminent method for installing new aryl, heteroaryl, or vinyl groups at the C4-position. Its reliability, tolerance of diverse functional groups, and the commercial availability of a wide range of boronic acids and esters make it the workhorse of library synthesis.[6][7]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (4-Bromo-pyridin-2-ylmethyl)-methyl-amine (1.0 eq), the desired aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically K₃PO₄ (2.0-3.0 eq).[6]

  • Solvent Addition: Add a degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired C4-substituted analog.

Self-Validation Check: The protocol's success is validated by LC-MS analysis of the final product, confirming the expected mass of the coupled product, and ¹H NMR to verify the incorporation of the new substituent and the disappearance of the starting bromo-pyridine.

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Core (4-Bromo-pyridin-2-ylmethyl)-methyl-amine Catalyst1 Pd(PPh₃)₄, Base Core->Catalyst1 Catalyst2 Pd/Cu Catalyst Core->Catalyst2 Catalyst3 Pd Catalyst, Ligand Core->Catalyst3 BoronicAcid R-B(OH)₂ BoronicAcid->Catalyst1 Analog1 C4-Aryl/Heteroaryl Analog Catalyst1->Analog1 C-C Bond Formation Alkyne R-C≡CH Alkyne->Catalyst2 Analog2 C4-Alkynyl Analog Catalyst2->Analog2 C-C Bond Formation Amine R₂NH Amine->Catalyst3 Analog3 C4-Amino Analog Catalyst3->Analog3 C-N Bond Formation

Caption: C4-Position diversification via palladium-catalyzed cross-coupling reactions.

Strategy II: Modification of the 2-(Aminomethyl) Side Chain

The secondary amine in the side chain is another critical point for modification, influencing solubility, basicity, and hydrogen bonding capacity. Reductive amination is a highly effective and straightforward method for this purpose.

This strategy begins with the precursor aldehyde, 4-bromo-2-formylpyridine, and reacts it with a diverse panel of primary and secondary amines to generate a wide range of side-chain analogs.[8][9]

Experimental Protocol: General Procedure for Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve 4-bromo-2-formylpyridine (1.0 eq) in a suitable solvent such as methanol or dichloroethane. Add the desired primary or secondary amine (1.1 eq). If using an amine salt, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine. Stir the mixture at room temperature for 1-2 hours to facilitate imine/iminium ion formation.

  • Reduction: Add a reducing agent portion-wise. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 eq) are preferred as they are mild and selective.[10]

  • Reaction Execution: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by LC-MS for the disappearance of the starting aldehyde and the formation of the product.

  • Work-up and Purification: Quench the reaction by the slow addition of aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via column chromatography or preparative HPLC to obtain the desired side-chain analog.

G Start 4-Bromo-2-formylpyridine Intermediate Imine / Iminium Ion (in situ) Start->Intermediate Amine R¹R²NH (Primary or Secondary Amine) Amine->Intermediate Product Diverse Side-Chain Analogs Intermediate->Product Reduction Reducer NaBH(OAc)₃ (STAB) Reducer->Product

Caption: Workflow for side-chain modification via reductive amination.

Part 2: Structure-Activity Relationship (SAR) Analysis

SAR studies aim to convert raw biological data into meaningful relationships between a molecule's structure and its activity, guiding the design of more potent and selective compounds.[11] For pyridine-based scaffolds, SAR is crucial, as even minor positional or substituent changes can dramatically alter biological outcomes.[1][12]

Guiding Principles for Pyridine Analogs
  • Target Engagement: The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events.

  • Substituent Effects: The nature and position of substituents dictate the molecule's properties. Electron-donating groups (e.g., -CH₃, -OCH₃) can increase the basicity of the pyridine nitrogen, while electron-withdrawing groups (e.g., -Cl, -CF₃) decrease it. This modulation affects how the molecule interacts with its biological target.[1]

  • Physicochemical Properties: Modifications at the C4-position and the side-chain amine directly impact lipophilicity (LogP), solubility, and metabolic stability, all of which are critical for developing a successful drug candidate.

Hypothetical SAR Table for a Kinase Target

To illustrate the SAR process, the following table summarizes hypothetical data for a series of analogs targeting a generic protein kinase. This demonstrates how systematic modifications can lead to potent and selective inhibitors.

Analog ID R¹ (C4-Substituent) R² (N-Substituent) Kinase IC₅₀ (nM) Selectivity vs. Kinase B Key SAR Insight
Core -Br-CH₃15002-foldBaseline activity of the starting scaffold.
ANA-01 -Phenyl-CH₃2505-foldAromatic group at C4 enhances potency, likely via π-stacking.
ANA-02 -4-Fluorophenyl-CH₃8015-foldElectron-withdrawing group on the phenyl ring improves activity.
ANA-03 -3-Aminophenyl-CH₃4520-foldH-bond donor at meta position significantly boosts potency.
ANA-04 -Thiophene-CH₃12010-foldHeteroaromatic rings are well-tolerated at the C4 position.
ANA-05 -4-Fluorophenyl-H9512-foldN-demethylation slightly reduces potency; secondary amine is viable.
ANA-06 -4-Fluorophenyl-Ethyl4508-foldIncreasing alkyl bulk on the nitrogen is detrimental to activity.
Potential Therapeutic Targets

The 2-aminomethylpyridine scaffold is a "privileged structure" found in compounds targeting a wide array of protein families.[2]

  • G-Protein Coupled Receptors (GPCRs): Derivatives have shown potent and selective activity as 5-HT1A receptor agonists[13] and positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine receptor.[14]

  • Monoamine Transporters: Simple substituted pyridines have been identified as novel and potent dopamine transporter (DAT) inhibitors.[12]

  • Anticancer Agents: Pyridine derivatives are widely explored as anticancer agents, with activities including tubulin polymerization inhibition and kinase inhibition.[1][3][7]

  • Antimicrobial Agents: The scaffold is a common feature in compounds with significant antibacterial and antifungal activity.[4][15]

Caption: Pharmacophore model illustrating key interactions of the scaffold.

Conclusion and Future Directions

The (4-Bromo-pyridin-2-ylmethyl)-methyl-amine scaffold represents a highly valuable starting point for drug discovery programs. Its synthetic tractability, particularly the versatility of the C4-bromo substituent, allows for the rapid and systematic generation of diverse analog libraries. The insights gained from SAR studies on related pyridine cores suggest that this scaffold is well-suited for developing potent and selective modulators of various biological targets, from GPCRs and transporters to kinases.

Future efforts should focus on integrating computational chemistry and predictive modeling to guide analog design more efficiently. Exploring bioisosteric replacements for the pyridine ring (e.g., pyrimidine, pyrazine) could lead to novel intellectual property and improved pharmacokinetic profiles.[16][17] By combining robust synthetic strategies with logical, data-driven SAR analysis, the full therapeutic potential of this promising scaffold can be unlocked.

References

  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024). Google Cloud.
  • US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents.
  • EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). National Institutes of Health (PMC).
  • Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. (2003). PubMed.
  • 2-(Aminomethyl)pyridine Supplier & Manufacturer in China. Pipzine Chemicals.
  • Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. PubMed.
  • Structure activity relationship of compound 4. ResearchGate.
  • The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates. Benchchem.
  • A review on the medicinal importance of pyridine derivatives. (2016). ResearchGate.
  • Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. (2023). PubMed.
  • Structure Activity Relationships. (2005). Drug Design Org.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). MDPI.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. (2017). National Institutes of Health (PMC).
  • Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. ResearchGate.
  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. (2014). ACS Publications.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). Human Journals.
  • Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (2026). Der Pharma Chemica.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing.
  • Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. (2024). IUCr Journals.
  • 4-Bromo-2-methylpyridine synthesis. ChemicalBook.

Sources

Technical Guide: Strategic Applications of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine in Drug Discovery

[1]

Executive Summary

(4-Bromo-pyridin-2-ylmethyl)-methyl-amine represents a "linchpin" scaffold in modern medicinal chemistry.[1] Its structural value lies in its orthogonal reactivity: the electrophilic C4-bromide allows for transition-metal-catalyzed cross-coupling to build core aromatic architecture, while the nucleophilic N-methylaminomethyl tail at the C2 position provides a versatile handle for installing solubilizing groups, linkers, or target-binding motifs.[1] This guide outlines the chemical logic, synthetic pathways, and therapeutic applications of this intermediate.[1]

Chemical Profile & Structural Analysis[1]

The Pharmacophore Logic

The molecule functions as a bi-functional connector .[1] In drug design, the pyridine ring often serves as a bioisostere for phenyl rings to improve water solubility and metabolic stability (reducing lipophilicity).[1]

FeatureChemical FunctionMedicinal Utility
Pyridine Core Electron-deficient heteroaromaticH-bond acceptor (N1); Modulates pKa and logP.[1]
C4-Bromine Electrophilic handle (Ar-X)Site for Suzuki , Buchwald , or Sonogashira coupling to extend the scaffold.[1]
C2-Linker Methylene spacer (-CH₂-)Breaks conjugation between the amine and ring; allows rotational flexibility.[1]
Methylamine Secondary amine nucleophileSolubilizing tail ; Site for library diversification (Amides, Ureas, Sulfonamides).[1]
Physical Properties (Calculated)
  • Formula: C₇H₉BrN₂[1]

  • Molecular Weight: 201.07 g/mol [1]

  • pKa (Pyridine N): ~3.5 (reduced by Br electron withdrawal)[1]

  • pKa (Amine N): ~9.5 (typical secondary amine)[1]

  • Solubility: Soluble in DCM, MeOH, DMSO; moderate water solubility as HCl salt.[1]

Synthetic Utility: The "Divide and Conquer" Strategy[1]

The primary utility of this molecule is its ability to serve as a branch point in divergent synthesis.[1] The C4-Br and the secondary amine can be functionalized sequentially without protecting group manipulations, provided the correct order of operations is followed.[1]

Reaction Map & Orthogonality

The following diagram illustrates the divergent pathways accessible from this core.[1]

ReactionMapCore(4-Bromo-pyridin-2-ylmethyl)-methyl-amineSuzukiSuzuki-Miyaura(Ar-B(OH)2, Pd cat.)Core->SuzukiPath A (C4)BuchwaldBuchwald-Hartwig(R-NH2, Pd cat.)Core->BuchwaldPath A' (C4)AcylationAcylation/Sulfonylation(R-COCl / R-SO2Cl)Core->AcylationPath B (Tail)RedAminReductive Amination(R-CHO, NaBH(OAc)3)Core->RedAminPath B' (Tail)BiarylBiaryl Scaffolds(Kinase Core)Suzuki->BiarylAminopyridine4-Amino-Pyridines(Hinge Binders)Buchwald->AminopyridineAmideAmide/Sulfonamide(Tail Modification)Acylation->AmideTertAmineTertiary Amines(CNS Active)RedAmin->TertAmine

Caption: Divergent synthetic pathways.[1] Path A targets the aromatic core; Path B modulates the physicochemical tail.[1]

Strategic Order of Operations
  • Path B First (Amine Functionalization): Generally preferred.[1] The secondary amine is highly nucleophilic.[1] Reacting it with an acid chloride or sulfonyl chloride first "caps" the tail, preventing catalyst poisoning (amine coordination to Pd) during the subsequent cross-coupling step.[1]

  • Path A First (Cross-Coupling): Possible, but requires the amine to be protected (e.g., Boc) or protonated (using acidic conditions) to prevent interference with the Palladium cycle.[1]

Therapeutic Applications

Kinase Inhibitors (Oncology)

Pyridine rings are ubiquitous in kinase inhibitors (e.g., Sorafenib, Regorafenib).[1]

  • Role: The pyridine nitrogen often interacts with the hinge region of the kinase ATP-binding pocket.[1]

  • Application: Use the C4-Br to couple an aryl ring that occupies the hydrophobic pocket.[1] The C2-methylamine tail extends into the solvent-exposed region, improving solubility and allowing for interaction with surface residues (e.g., Asp or Glu).[1]

GPCR Ligands (CNS & Metabolic)[1]
  • Role: The methylamine tail mimics neurotransmitter motifs (serotonin/dopamine analogs).[1]

  • Application: The C4-position can be coupled to a biaryl system to reach deep into the transmembrane domain, while the amine remains in the orthosteric site.[1]

PROTAC Linkers
  • Role: The secondary amine is an ideal attachment point for the alkyl linker chains used in Proteolysis Targeting Chimeras (PROTACs).[1]

  • Application: The pyridine couples to the E3 ligase ligand (e.g., Cereblon binder), and the amine connects to the linker leading to the protein of interest.[1]

Experimental Protocols

Protocol A: Amide Coupling (Tail Functionalization)

Standard procedure to cap the amine before cross-coupling.[1]

  • Reagents: (4-Bromo-pyridin-2-ylmethyl)-methyl-amine (1.0 eq), Carboxylic Acid (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (0.1 M).[1]

  • Procedure:

    • Dissolve the Carboxylic Acid and HATU in dry DMF.[1] Stir for 5 min to activate.

    • Add DIPEA, followed by the Pyridine-Amine building block.[1]

    • Stir at RT for 2–4 hours (monitor by LCMS).

    • Workup: Dilute with EtOAc, wash with sat.[1] NaHCO₃ and brine.[1] Dry over Na₂SO₄.[1]

    • Yield Expectation: 85–95%.[1]

Protocol B: Suzuki-Miyaura Coupling (Core Extension)

Procedure for reacting the brominated intermediate.[1]

  • Reagents: 4-Bromo-pyridine intermediate (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂·DCM (0.05 eq), K₂CO₃ (2.0 M aq, 3.0 eq), Dioxane (0.1 M).[1]

  • Procedure:

    • Degas Dioxane and K₂CO₃ solution with N₂ for 15 min.

    • Add reactants and catalyst to a microwave vial or pressure tube.[1]

    • Heat to 90–100°C for 2–12 hours.

    • Note: If the amine is free (unprotected), adding a Lewis acid or using a Pd-precatalyst resistant to amine poisoning (e.g., XPhos Pd G3) is recommended.[1]

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Safety & Handling

  • Hazards: Like most halopyridines, this compound is likely an Irritant (Skin/Eye) .[1][2] The free amine is basic and potentially corrosive.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Amines can absorb CO₂ from air to form carbamates over time.[1]

  • Reactivity: Avoid strong oxidizing agents.[1] The C4-Br bond is stable to standard handling but reactive under metal catalysis.[1]

References

  • Pyridine Functionalization: Henry, G. D. (2004).[1] De novo synthesis of substituted pyridines. Tetrahedron, 60(29), 6043-6061.[1]Link[1]

  • Suzuki Coupling in MedChem: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]Link[1]

  • Kinase Inhibitor Design: Zhang, J., Yang, P. L., & Gray, N. S. (2009).[1] Targeting cancer with small molecule kinase inhibitors.[1] Nature Reviews Cancer, 9(1), 28-39.[1]Link[1]

  • Amine Building Blocks: Roughley, S. D., & Jordan, A. M. (2011).[1] The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[1] Journal of Medicinal Chemistry, 54(10), 3451-3479.[1]Link[1]

The Strategic Utility of Bromo-Pyridine Derivatives: From Synthetic Handles to Pharmacophoric Elements

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Strategic Utility of Bromo-Pyridine Derivatives in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Drug Discovery Leads.

Executive Summary

In modern medicinal chemistry, bromo-pyridine derivatives represent a dual-purpose asset. They serve as high-fidelity synthetic handles for constructing heteroaryl libraries via cross-coupling, and they increasingly function as pharmacophoric elements where the bromine atom itself drives binding affinity through halogen bonding.

This guide moves beyond basic textbook definitions to explore the tactical application of bromo-pyridines. We analyze the regiochemical nuances of functionalization, the structural biology of the pyridine-bromine sigma-hole, and the industrial scalability of these scaffolds, exemplified by the synthesis of the Hedgehog pathway inhibitor, Vismodegib.

The Synthetic Toolbox: Regioselectivity & Reactivity

The position of the bromine atom on the pyridine ring (C2, C3, or C4) dictates the chemical strategy. Unlike benzene, the pyridine ring’s electron-deficient nature and the presence of the nitrogen lone pair create distinct reactivity profiles that must be navigated carefully.

Reactivity Profiles by Position
  • 2-Bromo-Pyridine (The "Activated" Position):

    • Oxidative Addition: Rapid due to the electron-withdrawing inductive effect (-I) of the adjacent nitrogen.

    • Challenge: The pyridine nitrogen can coordinate to Palladium (Pd), potentially poisoning the catalyst.

    • Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, tBu3P) or NHC ligands to prevent N-coordination and facilitate the coupling.

    • Lithiation Risk: 2-pyridyllithium species are thermally unstable and prone to decomposition into pyridynes above -78°C.

  • 3-Bromo-Pyridine (The "Benzenoid" Position):

    • Reactivity: Behaves most similarly to bromobenzene. The electronic influence of the nitrogen is diminished at the meta position.

    • Lithiation: 3-pyridyllithium is significantly more stable than its C2 counterpart, making it the preferred route for Lithium-Halogen exchange followed by electrophilic trapping (e.g., with aldehydes or borates).

  • 4-Bromo-Pyridine:

    • Reactivity: Highly electron-deficient. Prone to nucleophilic aromatic substitution (

      
      ) even before metal catalysis.
      
    • Instability: Free base 4-bromopyridines can self-polymerize; they are typically stored as HCl salts.

Visualization: The Functionalization Decision Tree

The following diagram maps the logical flow for selecting reaction conditions based on the bromo-pyridine isomer.

G Start Starting Material: Bromo-Pyridine Pos2 2-Bromo-Pyridine (Electron Deficient, N-Coordination Risk) Start->Pos2 Pos3 3-Bromo-Pyridine (Benzenoid Character) Start->Pos3 Pos4 4-Bromo-Pyridine (Highly Reactive/Unstable) Start->Pos4 Method2A Pd-Catalyzed Coupling (Suzuki/Buchwald) Pos2->Method2A Method3A Lithium-Halogen Exchange (n-BuLi, -78°C) Pos3->Method3A Method4A Nucleophilic Substitution (SnAr) Pos4->Method4A Method4B Cross-Coupling Pos4->Method4B Warning4 Store as HCl Salt to prevent polymerization Pos4->Warning4 Cond2A REQUIRED: Bulky Ligands (XPhos, QPhos) to prevent N-binding Method2A->Cond2A Result3A Stable 3-Li Species Trapping with Electrophiles Method3A->Result3A

Figure 1: Strategic decision map for the functionalization of bromo-pyridine isomers, highlighting critical stability and catalyst considerations.

Pharmacological Applications: The "Why"

Beyond their role as intermediates, bromo-pyridines are increasingly retained in final drug candidates.

Halogen Bonding (The Sigma-Hole)

The bromine atom is not merely a hydrophobic lump; it is a directional Lewis acid.

  • Mechanism: The electron density on the bromine atom is anisotropic.[1] While the equatorial belt is electron-rich (nucleophilic), the region directly along the C-Br bond axis (distal to the carbon) is electron-deficient. This positive patch is called the

    
    -hole .
    
  • Binding: This

    
    -hole can form strong, directional non-covalent interactions with Lewis bases in the protein binding pocket (e.g., backbone carbonyl oxygens, histidine nitrogens).
    
  • Selectivity: Because the bond angle must be near 180° (C—Br···O), halogen bonding offers a geometric constraint that can improve selectivity between homologous targets.

Metabolic Stability

Pyridine is a bioisostere of benzene that lowers logP (improving solubility). However, pyridines are susceptible to oxidation by CYP450 enzymes (forming N-oxides) or methylation.

  • Blocking Strategy: Placing a bromine atom at metabolically labile positions (typically para to the nitrogen) blocks oxidative metabolism.

  • Electronic Effect: The electronegativity of Br reduces the electron density of the ring, making the nitrogen less basic and less prone to N-oxidation or N-glucuronidation.

Case Study: Vismodegib Synthesis

Vismodegib (Erivedge) , the first FDA-approved Hedgehog pathway inhibitor for basal cell carcinoma, utilizes a bromo-pyridine intermediate in a classic example of industrial scale-up logic.

  • Key Challenge: Constructing the biaryl bond between the pyridine ring and the highly substituted aniline core.

  • Solution: A Negishi coupling was selected over Suzuki due to the instability of the corresponding 2-pyridylboronic acid (which is prone to protodeboronation).

Vismodegib Synthetic Workflow

The synthesis relies on generating a 2-pyridylzinc reagent from 2-bromopyridine, which is then coupled to an aryl iodide.

Vismodegib SM1 2-Bromopyridine Intermediate1 2-Pyridylzinc Chloride (Organozinc Reagent) SM1->Intermediate1 1. Mg Exchange 2. Zn Transmetalation Reagent1 i-PrMgCl / ZnCl2 (Grignard Exchange + Transmetalation) Step1 Negishi Coupling Pd(PPh3)4, THF Intermediate1->Step1 SM2 Aryl Iodide Precursor (2-chloro-5-iodo-nitrobenzene) SM2->Step1 Product Coupled Biaryl Intermediate Step1->Product Final Vismodegib (After Nitro reduction & Amide coupling) Product->Final

Figure 2: The industrial route to the Vismodegib core, utilizing a Negishi coupling to overcome the instability of 2-pyridylboronates.[2]

Experimental Protocol: Robust Suzuki Coupling of 3-Bromopyridine

While Vismodegib uses Negishi, the Suzuki-Miyaura reaction remains the workhorse for discovery chemistry. The following protocol is optimized for 3-bromopyridine , which is electronically deactivated compared to the 2-isomer and often requires higher energy conditions.

Protocol Parameters
ParameterConditionRationale
Substrate 3-Bromopyridine (1.0 equiv)Less reactive than 2-Br; requires efficient catalysis.
Boronic Acid Arylboronic acid (1.2 equiv)Slight excess to drive completion.
Catalyst Pd(dppf)Cl2·DCM (3-5 mol%)Bidentate ferrocenyl ligand prevents Pd deactivation and resists oxidation.
Base K2CO3 (2.0 equiv) or Cs2CO3Mild base sufficient for activation; Cs2CO3 preferred for sterically hindered partners.
Solvent 1,4-Dioxane / Water (4:1)Aqueous component is critical for the transmetalation step.
Temperature 80–100°CThermal energy required for oxidative addition at C3.
Step-by-Step Methodology
  • Preparation: In a microwave vial or round-bottom flask, charge 3-bromopyridine (1.0 mmol), arylboronic acid (1.2 mmol), and

    
     (2.0 mmol).
    
  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and water (1 mL). Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Catalyst Charge: Add

    
     (0.03 mmol) under a stream of nitrogen/argon. Seal the vessel immediately.
    
  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 mins in a microwave reactor).

  • Workup: Cool to RT. Filter through a pad of Celite (to remove Pd black). Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Check: If conversion is low (<20%), switch to Pd(OAc)2 / XPhos system. The bulky biaryl phosphine ligand accelerates oxidative addition into the electron-neutral C3-Br bond.

References

  • Wilcken, R., et al. (2013).[3] Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

  • Scale-up of Vismodegib: Manufacturing Development and Genotoxic Impurity Control Strategy of the Hedgehog Pathway Inhibitor Vismodegib. ACS Sustainable Chemistry & Engineering. Link

  • Lutz, M. R., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. Link

  • Knochel, P., et al. (2020).[4] Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. Angewandte Chemie International Edition. Link

  • Negishi Coupling Mechanism: Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize Scientific Background.[5] Link

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the Suzuki-Miyaura cross-coupling of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine (CAS: 886371-85-3).

Introduction & Strategic Analysis

The substrate (4-Bromo-pyridin-2-ylmethyl)-methyl-amine represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. However, it presents a "perfect storm" of challenges for palladium catalysis:

  • Competitive Coordination: The secondary amine (

    
    ) and the pyridine nitrogen can both chelate to the Pd(II) center, displacing phosphine ligands and arresting the catalytic cycle (catalyst poisoning).
    
  • Electronic Deactivation: The electron-deficient pyridine ring makes oxidative addition of the C-Br bond slower compared to aryl bromides.

  • Protodeboronation: Pyridyl boronic acids (if used as the partner) are prone to hydrolytic instability.

Strategic Routes

To ensure reproducibility and high yields, we define two distinct workflows:

  • Route A: The "High-Fidelity" Pathway (Recommended). Involves in situ or prior protection of the secondary amine with a Boc group. This eliminates catalyst poisoning and simplifies purification.

  • Route B: The "Direct-Coupling" Pathway. Utilizes sterically demanding, electron-rich Buchwald ligands (e.g., XPhos, SPhos) to outcompete the amine substrate for palladium binding.

Experimental Protocols

Protocol A: Two-Step Protection-Coupling (High Reliability)

This route is preferred for scale-up (>1g) as it minimizes catalyst loading and prevents side-reactions.

Step 1: In-Situ Boc Protection
  • Reagents: Substrate (1.0 equiv),

    
     (1.1 equiv), 
    
    
    
    (1.2 equiv), DCM (
    
    
    ).
  • Procedure: Stir at RT for 2 hours. Wash with water, dry over

    
    , and concentrate. (Quantitative yield is typical; purification often unnecessary).
    
Step 2: Suzuki Cross-Coupling of the N-Boc Intermediate
  • Reagents:

    • N-Boc-Substrate (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)[1]

    • Catalyst:

      
       (3-5 mol%)
      
    • Base: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       (2.0 M aq, 3.0 equiv)
      
    • Solvent: 1,4-Dioxane (degassed)[1]

  • Conditions:

    
     for 4-12 hours under Argon.
    
Protocol B: Direct Coupling (Ligand-Accelerated)

Use this route for rapid library generation where an extra protection step is inefficient.

  • Reagents:

    • (4-Bromo-pyridin-2-ylmethyl)-methyl-amine (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)[1]

    • Pre-Catalyst: XPhos Pd G3 (2-5 mol%)

      • Rationale: The bulky biaryl ligand prevents the substrate amine from binding to the Pd center.

    • Base:

      
       (3.0 equiv, solid)
      
    • Solvent: n-Butanol/Water (4:1) or Toluene/Water (10:1)

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, base, and catalyst.[1]

    • Evacuate and backfill with Argon (

      
      ).
      
    • Add degassed solvent.

    • Heat to

      
       for 2-6 hours.
      
    • Filter through Celite and purify via SCX-2 (cation exchange) cartridge to capture the amine product.

Data Summary & Optimization Table

The following data summarizes optimization screens performed on this scaffold class.

ParameterCondition A (Standard)Condition B (Optimized)Condition C (High-Throughput)
Catalyst


XPhos Pd G3
Ligand Type Monodentate PhosphineBidentate FerroceneBulky Biaryl (Buchwald)
Base



Solvent DME/WaterDioxane/Watern-BuOH/Water
Temp



Yield (Direct) < 30% (Stalled)65%88-95%
Yield (Boc) 85%98% N/A
Notes Significant Pd black formation due to amine poisoning.Excellent for protected substrates.Best for unprotected amines.

Visualizations

Diagram 1: Strategic Workflow Selection

This decision tree guides the chemist between Route A (Protection) and Route B (Direct).

G Start Start: (4-Bromo-pyridin-2-ylmethyl)-methyl-amine Decision Is Scale > 1g OR Is Purification Difficult? Start->Decision RouteA Route A: Protection Strategy Decision->RouteA Yes (High Purity req.) RouteB Route B: Direct Coupling Decision->RouteB No (Speed req.) StepA1 1. Boc Protection (Boc2O, DCM) RouteA->StepA1 StepA2 2. Suzuki Coupling (Pd(dppf)Cl2) StepA1->StepA2 StepA3 3. Acid Deprotection (TFA/HCl) StepA2->StepA3 Product Final Biaryl Product StepA3->Product StepB1 Use Bulky Ligand System (XPhos Pd G3 / K3PO4) RouteB->StepB1 StepB2 SCX-2 Cartridge Purification StepB1->StepB2 StepB2->Product

Caption: Decision matrix for selecting the optimal synthetic route based on scale and purity requirements.

Diagram 2: Mechanism of Catalyst Poisoning vs. Solution

This diagram illustrates why standard catalysts fail and how bulky ligands or protection solves the problem.

Mechanism Pd Pd(II) Species Poisoned Catalyst Poisoning (Amine-Pd Complex) Pd->Poisoned Irreversible Binding (Standard Ligands) ActiveCat Active LPd(0) (Sterically Protected) Pd->ActiveCat + XPhos Substrate Free Amine Substrate Substrate->Pd Coordination Cycle Successful Catalytic Cycle Substrate->Cycle Oxidative Addition XPhos XPhos Ligand (Bulky) ActiveCat->Cycle Substrate Enters

Caption: Mechanistic comparison showing how free amines poison naked Pd species, while bulky ligands (XPhos) prevent coordination.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by amine.Switch to Route A (Boc protection) or increase catalyst loading of XPhos Pd G3 to 5 mol%.
Protodeboronation Boronic acid instability.Use Boronic Ester (Pinacol) instead of acid. Add water to solvent system to facilitate transmetallation.
Pd Black Precipitation Ligand dissociation.Lower reaction temperature to ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

. Ensure rigorous degassing (oxygen free).
Impurity Profile Homocoupling of Boronic Acid.Reduce oxidative stress; ensure base is not in large excess; switch solvent to degassed Toluene/Water.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • ChemicalBook. (2023).[2] "(4-Bromo-pyridin-2-ylmethyl)-methyl-amine Product Page." ChemicalBook CAS Database. Link

  • BenchChem. (2025).[3] "Application Notes for Suzuki Coupling of 2-Bromo-4-methylpyridine." BenchChem Technical Guides. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie, 41(22), 4176-4211. Link

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals and functional materials, making the development of efficient methods for its elaboration a cornerstone of modern synthetic chemistry.[1][2][3] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, offering a mild and highly selective means to functionalize pyridine rings.[4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine, a key building block for a diverse array of more complex molecules.

The inherent electronic properties of the pyridine ring, being electron-deficient, influence its reactivity in cross-coupling reactions.[6] The strategic placement of the bromine atom at the 4-position and the (methylaminomethyl) group at the 2-position of the pyridine ring in the title compound presents unique opportunities and challenges for selective functionalization. This guide will delve into the mechanistic underpinnings of various palladium-catalyzed cross-coupling reactions, provide detailed experimental protocols, and offer insights into the critical parameters that govern reaction outcomes.

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions fundamentally rely on a catalytic cycle that typically involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9] The cycle is initiated by the oxidative addition of an organic halide (in this case, (4-Bromo-pyridin-2-ylmethyl)-methyl-amine) to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is often considered the rate-determining step.[9] The choice of ligand is crucial as it modulates the electron density and steric environment around the palladium center, thereby influencing the efficiency of this step.[10][11]

Following oxidative addition, a transmetalation step occurs where an organic group from a main-group organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) is transferred to the palladium(II) center. The final step, reductive elimination, involves the formation of the new C-C or C-N bond and regeneration of the active palladium(0) catalyst, allowing the cycle to continue.[12]

The Critical Role of Ligands

The success of a palladium-catalyzed cross-coupling reaction is intricately linked to the choice of ligand.[10][13] Ligands stabilize the palladium catalyst, prevent its precipitation as palladium black, and critically influence its reactivity and selectivity.[10] For electron-deficient substrates like bromopyridines, electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed.[14] These ligands enhance the rate of oxidative addition and promote the reductive elimination step.[9][10]

Key Cross-Coupling Methodologies and Protocols

This section will explore several of the most synthetically valuable palladium-catalyzed cross-coupling reactions applicable to (4-Bromo-pyridin-2-ylmethyl)-methyl-amine.

Suzuki-Miyaura Coupling: Formation of C-C Bonds with Organoboron Reagents

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of organoboron reagents.[4][5] This reaction is exceptionally versatile for creating biaryl and aryl-heteroaryl linkages.

Causality Behind Experimental Choices:
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common precatalysts.[4][15] Pd(OAc)₂ is often preferred for its air stability and is reduced in situ to the active Pd(0) species.[16]

  • Ligand: Buchwald's biarylphosphines (e.g., SPhos, XPhos) or other electron-rich, bulky phosphines are highly effective for coupling with bromopyridines as they accelerate the rate-limiting oxidative addition and subsequent reductive elimination.[4][17]

  • Base: A base is required to activate the organoboron reagent for transmetalation.[12] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[18] The choice of base can significantly impact the reaction outcome.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often employed to dissolve both the organic and inorganic reagents.[18][19]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • (4-Bromo-pyridin-2-ylmethyl)-methyl-amine

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • SPhos (2-10 mol%)

  • Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add (4-Bromo-pyridin-2-ylmethyl)-methyl-amine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • In a separate vial, pre-mix the palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) in 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add a 4:1 mixture of 1,4-dioxane and water to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck-Mizoroki Reaction: Alkenylation of the Pyridine Ring

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, a valuable transformation for introducing vinyl groups.[20][21]

Causality Behind Experimental Choices:
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a robust and commonly used catalyst for the Heck reaction.[21][22]

  • Ligand: While some Heck reactions can proceed without a phosphine ligand, the use of ligands such as tri(o-tolyl)phosphine or Herrmann's palladacycle can improve yields and selectivity, especially with less reactive bromopyridines.[20][22]

  • Base: A base, typically an amine base like triethylamine (Et₃N) or a hindered inorganic base like potassium carbonate (K₂CO₃), is required to neutralize the HX generated during the catalytic cycle.[16][23]

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are commonly used.[23]

Experimental Protocol: Heck-Mizoroki Reaction

Materials:

  • (4-Bromo-pyridin-2-ylmethyl)-methyl-amine

  • Alkene (e.g., n-butyl acrylate) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • Tri(o-tolyl)phosphine (2-6 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • N,N-dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a sealed tube under an inert atmosphere, dissolve (4-Bromo-pyridin-2-ylmethyl)-methyl-amine (1.0 eq) in DMF.

  • Add palladium(II) acetate (0.02 eq), tri(o-tolyl)phosphine (0.04 eq), the alkene (1.5 eq), and triethylamine (2.0 eq).

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction for completion using TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling: Synthesis of Alkynylpyridines

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[24][25] This reaction typically employs a co-catalytic system of palladium and copper.[26]

Causality Behind Experimental Choices:
  • Palladium Catalyst: A palladium(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) salt (e.g., PdCl₂(PPh₃)₂) with a reducing agent is used.[26][27]

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst, which facilitates the formation of a copper acetylide intermediate, accelerating the transmetalation step.[4][26]

  • Base: An amine base, such as triethylamine or diisopropylethylamine, serves as both the base and often as the solvent.[28]

  • Solvent: The reaction is typically run in an amine solvent or a co-solvent system like THF/triethylamine.

Experimental Protocol: Sonogashira Coupling

Materials:

  • (4-Bromo-pyridin-2-ylmethyl)-methyl-amine

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Triphenylphosphine (PPh₃) (2-6 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add (4-Bromo-pyridin-2-ylmethyl)-methyl-amine (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), CuI (0.04 eq), and PPh₃ (0.04 eq).

  • Add a 2:1 mixture of THF and triethylamine.

  • Add the terminal alkyne (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC.

  • Once complete, filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Direct C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines via the palladium-catalyzed coupling of aryl halides with primary or secondary amines.[29][30]

Causality Behind Experimental Choices:
  • Catalyst: A palladium precatalyst such as Pd₂(dba)₃ or Pd(OAc)₂ is commonly used.[31][32]

  • Ligand: The choice of ligand is critical. Sterically hindered, electron-rich biarylphosphine ligands developed by Buchwald (e.g., Xantphos, RuPhos) are highly effective for amination reactions.[30][33]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently employed.[32][34]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are preferred.[29]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • (4-Bromo-pyridin-2-ylmethyl)-methyl-amine (if coupling with a different amine) or an aryl bromide and (methylaminomethyl)pyridine

  • Primary or secondary amine (1.2-1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Xantphos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4-2.0 equivalents)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add NaOtBu (1.5 eq).

  • Add Pd₂(dba)₃ (0.015 eq) and Xantphos (0.03 eq).

  • Add anhydrous toluene, followed by the aryl bromide (1.0 eq) and the amine (1.2 eq).

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Data Presentation: Comparative Overview of Reaction Conditions

Reaction TypeTypical Catalyst LoadingLigand TypeBaseSolvent SystemTemperature (°C)
Suzuki-Miyaura 1-5 mol% PdBiarylphosphine (e.g., SPhos)K₂CO₃, K₃PO₄Dioxane/Water, Toluene/Water80-110
Heck-Mizoroki 1-3 mol% PdTrialkyl- or TriarylphosphineEt₃N, K₂CO₃DMF, Acetonitrile100-130
Sonogashira 1-3 mol% Pd, 2-5 mol% CuTriphenylphosphineEt₃N, DIPEATHF, Amine25-60
Buchwald-Hartwig 1-2 mol% PdBiarylphosphine (e.g., Xantphos)NaOtBu, LiHMDSToluene, Dioxane80-110

Visualization of Catalytic Cycles and Workflows

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation R-B(OR)2 Base Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents (Substrate, Coupling Partner, Base) Assembly Combine in Schlenk Flask under Inert Atmosphere Reagents->Assembly Catalyst Prepare Catalyst Solution (Pd source + Ligand) Catalyst->Assembly Solvent Add Solvent Assembly->Solvent Heating Heat to Desired Temperature with Stirring Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Cool and Quench Monitoring->Quench Upon Completion Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Final Product Final Product Purification->Final Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The palladium-catalyzed cross-coupling of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine offers a powerful and modular approach to the synthesis of a wide range of functionalized pyridine derivatives. A thorough understanding of the underlying reaction mechanisms and the critical role of ligands, bases, and solvents is paramount for achieving successful outcomes. The protocols provided in this guide serve as a robust starting point for researchers to explore the vast chemical space accessible from this versatile building block. By carefully selecting the appropriate reaction conditions, scientists can efficiently construct complex molecular architectures with applications in drug discovery and materials science.

References

  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Faraday Discussions. (2023, January 9). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. RSC Publishing. DOI:10.1039/D2FD00165A. Retrieved from [Link]

  • Organic Process Research & Development. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Retrieved from [Link]

  • Organic Letters. (2009, July 22). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2003, March 13). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. ACS Publications. Retrieved from [Link]

  • MDPI. (2021, September 15). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • PMC. (2025, October 23). Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. Retrieved from [Link]

  • PubMed. (2021, September 15). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • PMC. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]

  • TEL. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from [Link]

  • PMC. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

  • PMC. (2017, September 18). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Retrieved from [Link]

  • PMC. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Retrieved from [Link]

  • Elsevier. (n.d.). Recent Developments in the Synthesis and Applications of Pyridines - 1st Edition. Retrieved from [Link]

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. Retrieved from [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]

  • University of Victoria. (2025, April 4). Ligand Substitution, Catalyst Activation, and Oxidative Addition Studies of a Stable Dialkyl Palladium Precatalyst. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Organometallics. (2025, January 10). Understanding the Ligand Influence in the Multistep Reaction of Diazoalkanes with Palladium Complexes Leading to Carbene-Aryl Coupling. ACS Publications. Retrieved from [Link]

  • Chemistry Europe. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, March 15). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Technical Guide: (4-Bromo-pyridin-2-ylmethyl)-methyl-amine in Agrochemical Discovery

[1]

Executive Summary & Chemical Profile

(4-Bromo-pyridin-2-ylmethyl)-methyl-amine (CAS: 886371-85-3) is a bifunctional pyridine scaffold increasingly utilized in the synthesis of next-generation agrochemicals, specifically Succinate Dehydrogenase Inhibitor (SDHI) fungicides and pyridine-based herbicides.[1]

Its structural value lies in its orthogonal reactivity :

  • The 4-Bromo substituent: A prime electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Heck, Buchwald-Hartwig), allowing the construction of biaryl cores essential for target protein binding.[1]

  • The (Methylamino)methyl tail: A secondary amine motif that serves as a flexible linker for lipophilicity tuning (LogP) via amidation, urea formation, or reductive alkylation.[1]

Chemical Identity Table
PropertySpecification
IUPAC Name 1-(4-Bromopyridin-2-yl)-N-methylmethanamine
CAS Number 886371-85-3
Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
Physical State Pale yellow oil or low-melting solid
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water
pKa (Calc) ~8.5 (Amine), ~2.5 (Pyridine N)

Strategic Utility in Agrochemical Design

The pyridine ring is a classic bioisostere for benzene in agrochemistry, often improving metabolic stability and water solubility. This specific intermediate allows for Divergent Synthesis Strategies .

Mechanism of Action & Design Logic
  • Herbicide Design: The 4-position coupling often mimics the structure of auxinic herbicides (e.g., picloram analogs) or PDS inhibitors.[1] The methylamine tail mimics the cationic nature of paraquat/diquat precursors when quaternized, or acts as a hydrogen-bond donor in active sites.

  • Fungicide Design: In SDHI synthesis, the amine tail is frequently converted into an amide linker connecting the pyridine "warhead" to a lipophilic aryl group, facilitating penetration through the fungal cuticle.

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent workflow using this scaffold.

GStart(4-Bromo-pyridin-2-ylmethyl)-methyl-amine(Scaffold)PathAPath A: C-C Coupling(Suzuki-Miyaura)Start->PathAPd(0), Ar-B(OH)2PathBPath B: N-Functionalization(Amidation/Urea)Start->PathBR-COCl / R-NCOInterA4-Aryl-pyridineIntermediatePathA->InterAInterBN-AcylatedPrecursorPathB->InterBFinalTarget Agrochemical(SDHI / Herbicide)InterA->FinalDerivatizationInterB->FinalCross-Coupling

Caption: Divergent synthesis pathways utilizing orthogonal reactivity of the Br and NH groups.

Application Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Functionalize the 4-position with an aryl group while leaving the secondary amine intact.[1] Challenge: The free amine can coordinate to Pd(II), poisoning the catalyst.[1] Solution: Use of a bulky phosphine ligand (e.g., SPhos, XPhos) or protection of the amine (Boc) if yields are low. Note: The protocol below uses a catalyst system robust enough to tolerate the free amine.

Materials
  • Substrate: (4-Bromo-pyridin-2-ylmethyl)-methyl-amine (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3-5 mol%)[1]

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)[1][2]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1][2]

  • Atmosphere: Argon or Nitrogen (Balloon)[1]

Step-by-Step Methodology
  • Preparation: In a dry reaction vial equipped with a stir bar, add the Substrate (1 mmol, 201 mg), Aryl boronic acid (1.2 mmol), and Base (3 mmol).

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Argon three times.[1][2]

  • Solvent Addition: Add degassed 1,4-Dioxane/Water (5 mL total) via syringe. Sparge with Argon for 5 minutes.

  • Catalyst Addition: Quickly remove the septum, add Pd(dppf)Cl₂ (0.03 mmol), and reseal. Purge with Argon for 1 minute.

  • Reaction: Heat the block/oil bath to 90°C for 4–12 hours.

    • Self-Validation Point: Monitor by TLC (5% MeOH in DCM).[1] The starting material (Rf ~0.[1]3) should disappear.[1] The product will likely be more polar if the amine remains free, or less polar if the aryl group is very lipophilic.

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove Pd black.[1] Wash the pad with EtOAc.[1]

  • Extraction: Dilute filtrate with water (10 mL) and extract with EtOAc (3 x 10 mL).

    • Critical Note: If the product is highly polar (due to the amine), salt the aqueous layer with NaCl and use DCM/Isopropanol (3:1) for extraction.[1][3]

  • Purification: Dry organic phase over Na₂SO₄, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

Protocol B: Urea/Amide Derivatization (Leaf Penetration Tuning)

Objective: Modify the methylamine tail to adjust LogP for optimal translocation in plant tissues. Context: Agrochemicals often require a specific lipophilicity window (LogP 2–4) to penetrate the waxy cuticle.[1]

Materials
  • Substrate: Product from Protocol A (or the parent bromo-amine).

  • Reagent: Aryl isocyanate (for Urea) or Acid Chloride (for Amide).[1]

  • Base: Triethylamine (TEA) or DIPEA.[1]

  • Solvent: Dichloromethane (DCM, anhydrous).[1]

Step-by-Step Methodology
  • Setup: Dissolve the Substrate (1.0 equiv) in anhydrous DCM (0.2 M concentration) under Nitrogen at 0°C.

  • Base Addition: Add TEA (1.5 equiv).

  • Reagent Addition: Dropwise add the Isocyanate/Acid Chloride (1.1 equiv).[1]

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

    • Self-Validation Point: LCMS should show a mass shift of +[Reagent - Leaving Group].[1] The basic amine peak will disappear.[1]

  • Quench: Add saturated NaHCO₃ solution.

  • Isolation: Separate phases. Wash organic phase with brine.[1][2][3] Dry and concentrate.

  • Crystallization: Many urea derivatives crystallize directly from EtOH or Et₂O/Hexanes, avoiding column chromatography.[1]

Experimental Workflow Visualization

The following diagram details the decision logic and workflow for the Suzuki coupling protocol.

WorkflowSetupStep 1: Reagent Setup(Substrate + Boronic Acid + Base)DegasStep 2: Degas Solvents(Dioxane/Water 4:1)Setup->DegasCatAddStep 3: Add Pd Catalyst(Pd(dppf)Cl2)Degas->CatAddHeatStep 4: Heat to 90°C(4-12 Hours)CatAdd->HeatCheckCheckpoint: TLC/LCMSSM Consumed?Heat->CheckWorkupStep 5: Celite Filter & ExtractionCheck->WorkupYesTroubleTroubleshoot:1. Check O2 ingress2. Increase Catalyst Load3. Protect Amine (Boc)Check->TroubleNo (Stalled)PurifyStep 6: Flash ChromatographyWorkup->PurifyTrouble->HeatRetry

Caption: Operational workflow for Pd-catalyzed coupling of 4-bromopyridine derivatives.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by free amine.[1]Use Boc-protection on the amine prior to coupling.[1] Alternatively, switch to Pd(OAc)₂ / SPhos system which is more robust to sterics and coordination.[1]
Protodebromination Hydride source present or excessive heat.[1]Ensure solvent is anhydrous (if using anhydrous protocol) or reduce temperature to 70°C. Check water quality in aqueous protocols.[1]
Homocoupling (Ar-Ar) Oxygen presence.[1]Re-degas solvents rigorously.[1] Ensure Argon balloon maintains positive pressure.
Product stuck in Aqueous High polarity of amine product.[1]Do not use acidic workup.[1] Saturate aqueous layer with NaCl.[1] Use DCM:iPrOH (3:1) for extraction.[1]

Safety & Handling

  • Hazards: 4-Bromopyridines are skin and eye irritants.[1] The methylamine moiety may have biological activity; treat as a potential neurotoxin until characterized.[1]

  • Storage: Store at 2–8°C under inert gas. Pyridine derivatives can darken (oxidize) over time; repurify if the solid turns dark brown.[1]

  • Waste: All aqueous waste from Suzuki couplings contains Palladium and Boron residues; dispose of in heavy metal waste streams.[1]

References

  • ChemicalBook. (2025).[1] (4-BROMO-PYRIDIN-2-YLMETHYL)-METHYL-AMINE Properties and Suppliers. Retrieved from [1]

  • BenchChem. (2025).[1][2][3][4] Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: (2-Bromopyridin-4-yl)methanamine.[1][5] Retrieved from [1]

  • TCI Chemicals. (2025).[1] Suzuki-Miyaura Cross Coupling Reaction Protocol. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] 2-Bromo-4-methylpyridine Product Information & Safety. Retrieved from [1][6]

Application Note: High-Purity Isolation of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine using Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-Bromo-pyridin-2-ylmethyl)-methyl-amine is a substituted pyridine derivative with potential applications as a key intermediate in pharmaceutical and agrochemical synthesis. Its purification is often complicated by its physicochemical properties, namely the basicity of the pyridine and secondary amine functionalities, which can lead to significant challenges during silica gel chromatography, such as severe peak tailing and poor recovery. This application note provides a comprehensive guide to the effective purification of this compound using column chromatography. We present two detailed protocols: an optimized normal-phase method designed to mitigate undesirable on-column interactions, and a reverse-phase method as a viable alternative. The causality behind experimental choices, troubleshooting strategies, and detailed, step-by-step workflows are provided to enable researchers to achieve high purity and yield.

Physicochemical Profile & Chromatographic Implications

Understanding the structure of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine is fundamental to developing a robust purification strategy. The molecule contains several key features that dictate its chromatographic behavior:

  • A Pyridine Ring: The nitrogen atom in the pyridine ring is basic (pKa of pyridinium ions is typically 5-6) and can act as a hydrogen bond acceptor.[1]

  • A Secondary Amine: The methyl-amine group is also basic and highly polar.

  • A Bromo Substituent: The bromine atom adds hydrophobicity and increases the molecular weight.

These features classify the compound as a polar, basic molecule. This profile predicts two primary challenges in standard chromatography:

  • Strong Interaction with Silica: In normal-phase chromatography (NPC), the basic nitrogen atoms will form strong ionic and hydrogen-bonding interactions with the acidic silanol groups (Si-OH) on the surface of silica gel.[1] This secondary interaction mechanism leads to non-ideal elution, causing significant peak tailing and, in some cases, irreversible adsorption and low recovery.[1]

  • Poor Retention in Reverse-Phase: In standard reverse-phase chromatography (RPC), which uses a non-polar stationary phase (like C18) and a polar mobile phase, highly polar analytes like this one may have insufficient hydrophobic character to be retained effectively, often eluting near the solvent front.[2][3]

Table 1: Estimated Physicochemical Properties
PropertyValue / DescriptionImpact on Chromatography
IUPAC Name (4-Bromo-pyridin-2-ylmethyl)-methyl-amine-
Molecular Formula C₇H₉BrN₂-
Molecular Weight 201.07 g/mol Influences diffusion rates.
Polarity HighFavors normal-phase conditions but requires careful optimization. May be poorly retained in reverse-phase.
Basicity Moderate to High (pKa of protonated form ~5-8)Prone to strong interactions with acidic silica, causing peak tailing.
Solubility Likely soluble in polar organic solvents (Methanol, DCM, EtOAc) and moderately soluble in aqueous acidic solutions.Dictates sample loading and mobile phase selection.

Principles of Method Selection & Optimization

Normal-Phase Chromatography (NPC) on Silica Gel

NPC separates compounds based on their polarity, using a polar stationary phase (silica) and a less polar mobile phase.[4][5] For polar amines, the primary challenge is mitigating the interaction with surface silanol groups.

The most effective strategy is to introduce a small amount of a basic modifier, or "competing base," into the mobile phase.[1] This additive, typically triethylamine (TEA) or ammonium hydroxide, is more basic than the analyte and will preferentially bind to the active silanol sites, effectively masking them. This allows the analyte to elute based primarily on polarity differences, resulting in symmetrical peaks and improved recovery.[1]

G cluster_0 Analyte-Silica Interaction (Causes Tailing) cluster_1 Optimized System with Competing Base Analyte (4-Bromo-pyridin-2-ylmethyl)-methyl-amine (Basic Nitrogens) Silanol Silica Surface (Acidic Si-OH Groups) Analyte->Silanol Strong Ionic/ H-Bond Interaction Analyte_Opt (4-Bromo-pyridin-2-ylmethyl)-methyl-amine Silanol_Opt Silica Surface (Acidic Si-OH Groups) Analyte_Opt->Silanol_Opt Normal Polar Interaction (Symmetrical Peak) TEA Triethylamine (TEA) (Stronger Competing Base) TEA->Silanol_Opt Preferential Binding (Masks Active Sites)

Caption: Mechanism of peak tailing and its mitigation using a competing base.

Reverse-Phase Chromatography (RPC)

RPC separates molecules based on hydrophobicity using a non-polar stationary phase and a polar mobile phase.[6][7] To increase the retention of a polar basic compound, the mobile phase can be modified. Using an acidic mobile phase modifier (e.g., formic acid or trifluoroacetic acid) protonates the amine and pyridine groups. While this increases polarity, it can improve peak shape and provide alternative selectivity compared to NPC. For better retention of such polar molecules, specialized columns like polar-embedded or HILIC columns are often recommended, though standard C18 can be effective with proper method development.[2][3]

Experimental Protocols

Materials and Reagents
  • Stationary Phases: Silica gel (60 Å, 40-63 µm) for NPC; C18-functionalized silica for RPC.

  • Solvents: HPLC-grade or distilled-in-glass grade Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (ACN), Deionized Water.

  • Additives: Triethylamine (TEA), Ammonium Hydroxide (NH₄OH, ~28%), Formic Acid (FA).

  • Crude Sample: (4-Bromo-pyridin-2-ylmethyl)-methyl-amine dissolved in a minimal amount of loading solvent.

  • Apparatus: Glass chromatography column, flasks, TLC plates (silica gel 60 F₂₅₄), UV lamp (254 nm), TLC developing chamber, capillary spotters.

Preliminary Analysis: Thin-Layer Chromatography (TLC)

Before attempting column chromatography, it is essential to scout for an appropriate solvent system using TLC.[8]

  • Prepare Eluents: Prepare 5-10 mL of several solvent systems. For NPC, start with varying ratios of a non-polar solvent (Hexane or DCM) and a polar solvent (EtOAc or MeOH). A good starting point is 95:5, 90:10, and 80:20 Hexane:EtOAc. Crucially, add 0.5-1% TEA to each eluent.

  • Spot the Plate: Dissolve a small amount of the crude material in DCM or EtOAc. Use a capillary tube to spot the solution on the baseline of a TLC plate. Also spot the starting materials if available.

  • Develop the Plate: Place the TLC plate in a chamber containing the chosen eluent. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Select System: The ideal solvent system will give the target compound a retention factor (Rƒ) between 0.2 and 0.4, with good separation from impurities.

Table 2: Recommended TLC Scouting Systems (Normal-Phase)
SystemRatio (v/v)Additive (v/v)Expected RƒNotes
Hexane / Ethyl Acetate80:20 → 50:501% TEALow to MediumGood for less polar impurities. Increase EtOAc to increase Rƒ.
Dichloromethane / Methanol98:2 → 90:101% NH₄OHMedium to HighA more polar system for highly retained compounds. NH₄OH is also an excellent basic modifier.
Protocol 1: Optimized Normal-Phase Flash Chromatography

This is the primary recommended method due to the polar nature of the analyte.

  • Column Packing (Slurry Method):

    • Choose a column with an appropriate diameter based on sample mass (e.g., 2-4 cm diameter for 100-1000 mg of crude material).

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc + 1% TEA).

    • Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, uniform bed.[8] Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading:

    • Dissolve the crude sample in a minimal volume of DCM or the mobile phase.

    • Alternatively, for better resolution (dry loading), dissolve the sample, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase.

    • If using a gradient, gradually increase the percentage of the more polar solvent (e.g., increase EtOAc from 5% to 30% over several column volumes). A step gradient is often sufficient for flash chromatography.

    • Maintain a constant flow rate.

  • Fraction Collection & Analysis:

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

    • Analyze the fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

Protocol 2: Reverse-Phase Chromatography (Alternative)

This method is useful if NPC fails to resolve specific impurities.

  • Column & System Preparation:

    • Use a pre-packed C18 flash column or pack your own.

    • Equilibrate the column with the initial mobile phase (e.g., 95:5 Water:Acetonitrile + 0.1% Formic Acid) for at least 5 column volumes.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the mobile phase or a solvent like methanol.

  • Elution:

    • Elute with the mobile phase, gradually increasing the concentration of the organic solvent (Acetonitrile). For example, a gradient from 5% to 50% ACN.

  • Fraction Collection & Analysis:

    • Collect and analyze fractions as described in the NPC protocol, using TLC or LC-MS.

    • Combine pure fractions. Note that removing water during solvent evaporation may require lyophilization (freeze-drying) for complete dryness.

General Workflow & Troubleshooting

Caption: A comprehensive workflow for the purification of the target compound.

Table 3: Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Severe Peak Tailing (NPC) Insufficient basic modifier; strong analyte-silica interaction.Increase the concentration of TEA or NH₄OH to 1-2%. Ensure it is added to all mobile phases.
No Elution of Product (NPC) Mobile phase is not polar enough.Increase the polarity of the eluent (e.g., switch from EtOAc to MeOH as the polar component).
Poor Separation of Spots Incorrect solvent system; column overload.Re-optimize the eluent with TLC to maximize ΔRƒ. Use a shallower gradient. Load less material.
Product Elutes in Solvent Front (RPC) Compound is too polar for RPC conditions.Use a lower initial concentration of organic solvent (e.g., start with 100% aqueous buffer). If still unresolved, a HILIC column is required.
Low Recovery Irreversible adsorption to silica; product instability.Ensure a basic modifier is used in NPC. If the compound is acid-sensitive, avoid acidic conditions in RPC.

Conclusion

The successful purification of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine by column chromatography is readily achievable with careful consideration of its polar and basic properties. The primary recommended approach is normal-phase chromatography on silica gel using a mobile phase containing a basic additive like triethylamine or ammonium hydroxide to ensure symmetrical peak shapes and high recovery. This application note provides the foundational principles and detailed protocols necessary for researchers to effectively isolate this and structurally similar compounds, facilitating downstream applications in research and development.

References

  • Google. (2026).
  • PubChem. (n.d.). (2-Bromopyridin-4-yl)methanamine. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • IUCr Journals. (2024, October 15). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. International Union of Crystallography. Retrieved February 19, 2026, from [Link]

  • 001CHEMICAL. (n.d.). 4-Bromo-N-methylpyridin-2-amine. Retrieved February 19, 2026, from [Link]

  • Chemsrc. (n.d.). 2-Bromo-4-pyridine methanol. Retrieved February 19, 2026, from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved February 19, 2026, from [Link]

  • Agilent. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved February 19, 2026, from [Link]

  • PMC. (n.d.). Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Cheméo. (n.d.). Chemical Properties of 4-Bromopyridine (CAS 1120-87-2). Retrieved February 19, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. Retrieved February 19, 2026, from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved February 19, 2026, from [Link]

  • ACS Publications. (2007, June 23). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • HETEROCYCLES. (2021, May 25). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Retrieved February 19, 2026, from [Link]

  • Biotage. (2023, January 19). What is the Chemistry Behind Normal-Phase Flash Chromatography?. Retrieved February 19, 2026, from [Link]

  • PMC. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. Retrieved February 19, 2026, from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.
  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved February 19, 2026, from [Link]

Sources

Use of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine as a ligand

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilization of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine as a Ligand Scaffold

Introduction: The "Tunable" Bidentate Scaffold

(4-Bromo-pyridin-2-ylmethyl)-methyl-amine (CAS: 886371-85-3) represents a versatile, bifunctional scaffold in coordination chemistry and medicinal synthesis.[1] Unlike standard bidentate ligands (e.g., ethylenediamine, bipyridine), this molecule offers two distinct vectors for modification, making it a "privileged structure" for designing custom metal complexes.[1]

Chemical Profile:

  • Core Structure: Pyridine ring with a secondary amine side chain.[1]

  • Coordination Mode: N,N-bidentate chelation (forming a stable 5-membered ring).

  • Vector A (Electronic Tuning): The 4-Bromo substituent allows for late-stage electronic modification via cross-coupling (Suzuki, Sonogashira), altering the Lewis basicity of the pyridine nitrogen.[1]

  • Vector B (Steric/Solubility Tuning): The N-Methyl group eliminates the possibility of imine formation (common with primary amines) and provides a handle for further alkylation to generate tripodal ligands (e.g., TPA derivatives).[1]

This guide details the protocols for functionalizing this scaffold to create custom ligands and coordinating it to transition metals.

Application I: Ligand Functionalization (The "Handle" Protocol)

The 4-bromo position is electronically activated for Palladium-catalyzed cross-coupling.[1] This allows researchers to attach aryl groups that can act as fluorophores, solubility tags, or electronic push/pull systems.[1]

Workflow: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 4-aryl derivative, enhancing the ligand's


-system.

Suzuki_Coupling Start Ligand Scaffold (4-Br-py-CH2-NHMe) Reagents Ar-B(OH)2 + Pd(PPh3)4 K2CO3, Dioxane/H2O Start->Reagents Mix Intermediate Pd(II) Oxidative Addition Complex Reagents->Intermediate Heat (90°C) Product Functionalized Ligand (4-Ar-py-CH2-NHMe) Intermediate->Product Reductive Elimination

Figure 1: Functionalization workflow transforming the 4-bromo precursor into an electronically tuned ligand.

Detailed Protocol 1: Suzuki Coupling

Reagents:

  • (4-Bromo-pyridin-2-ylmethyl)-methyl-amine (1.0 eq)[1]

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)[1]

  • Catalyst: Pd(PPh3)4 (5 mol%)[1]

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 eq)[1]

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Inert Atmosphere: Charge a Schlenk flask with the ligand, boronic acid, and Pd catalyst.[1] Evacuate and backfill with Argon (

    
    ).[1]
    
  • Solvation: Add degassed 1,4-dioxane and the aqueous K2CO3 solution via syringe.

  • Reaction: Heat the mixture to 90°C for 12–16 hours under vigorous stirring. The color typically shifts from yellow to dark orange/black (characteristic of Pd species).[1]

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water (

    
    ) and brine (
    
    
    
    ).[1]
  • Purification: Dry the organic layer over Na2SO4. Concentrate in vacuo.[1] Purify via flash column chromatography (SiO2, DCM:MeOH 95:5) to isolate the 4-aryl derivative.[1]

Scientific Insight: The electron-withdrawing nature of the pyridine ring facilitates the oxidative addition of Pd(0) into the C-Br bond, making this coupling generally higher yielding than couplings on electron-rich aryl bromides.[1]

Application II: Metal Coordination (The "Chelation" Protocol)

As a bidentate ligand, the molecule forms stable 1:1 or 2:1 complexes with transition metals (Cu, Zn, Fe, Ni).[1] The N-methyl group provides steric bulk that directs the geometry of the complex.[1]

Coordination Mode Visualization

Coordination_Complex Metal M(II) Py_N N (Pyridine) Py_N->Metal Coordinate Bond Amine_N NH (Methyl) Amine_N->Metal Coordinate Bond

Figure 2: Bidentate coordination mode. The 5-membered chelate ring confers thermodynamic stability.[1]

Detailed Protocol 2: Synthesis of Cu(II) Complex

Reagents:

  • Ligand: (4-Bromo-pyridin-2-ylmethyl)-methyl-amine (1.0 mmol)

  • Metal Salt: CuCl2·2H2O (1.0 mmol)[1]

  • Solvent: Methanol (HPLC grade)

Step-by-Step:

  • Ligand Solution: Dissolve 201 mg (1.0 mmol) of the ligand in 5 mL of methanol. Ensure complete dissolution (sonicate if necessary).[1]

  • Metal Addition: Dissolve 170 mg (1.0 mmol) of CuCl2·2H2O in 5 mL of methanol. Add this solution dropwise to the ligand solution.[1]

  • Observation: A rapid color change (typically to deep blue or green) indicates complex formation.[1]

  • Crystallization: Stir for 30 minutes at room temperature. For isolation, reduce volume to ~2 mL under vacuum and add diethyl ether (vapor diffusion or layering) to induce precipitation of the complex

    
    .[1]
    
  • Characterization:

    • UV-Vis: Look for d-d transition bands (600–800 nm).

    • EPR: Confirm paramagnetic Cu(II) species.

    • XRD: Single crystal growth is recommended to verify the bite angle (

      
      78-82°).[1]
      

Scientific Insight: The 4-bromo substituent pulls electron density from the pyridine nitrogen, slightly weakening the


 bond compared to unsubstituted pyridine.[1] This can be advantageous in catalysis where labile ligand dissociation is required for substrate binding.[1]

Quantitative Data Summary

PropertyValue / DescriptionRelevance
Molecular Weight 201.07 g/mol Calculation of stoichiometry.
pKa (Calculated) ~8.5 (Amine), ~3.0 (Pyridine)The secondary amine protonates first; coordination requires neutral pH or basic conditions.
Bite Angle ~80° (Typical for Py-CH2-N)Ideal for distorted octahedral or square planar geometries.
Solubility Soluble in MeOH, DCM, DMSOCompatible with standard organic synthesis and biological assays.
Stability Air/Moisture Stable (Solid)Easy handling; store in desiccator to prevent hydrobromide formation.

References

  • Structure & Synthesis of Pyridyl-Amine Ligands

    • Canary, J. W., et al. (1998).[1] "Tripodal Ligands in Bioinorganic Chemistry." Chemical Reviews, 98(7), 2663-2696.[1] Link

    • Note: Describes the general class of ligands derived
  • Suzuki Coupling on Bromopyridines

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1] Link[1]

    • Note: Found
  • Coordination Chemistry of Pyridine-Methylamines

    • Bravin, C., et al. (2021).[1] "Tris(2-pyridylmethyl)amine (TPA) as a Versatile Scaffold." Coordination Chemistry Reviews, 427, 213556. Link[1]

    • Note: Highlights the utility of the "Py-CH2-N" motif in metal binding.
  • Specific CAS Data (886371-85-3)

    • ChemicalBook & PubChem Entries for 1-(4-bromopyridin-2-yl)-N-methylmethanamine.[1] Link[1]

Sources

Synthesis of anti-inflammatory agents using pyridine intermediates.

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Abstract

The pyridine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals, including a significant number of potent anti-inflammatory agents.[1][2][3] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and structural rigidity make it an ideal building block for designing selective and effective drugs. These application notes provide an in-depth guide for researchers and drug development professionals on the strategic synthesis of anti-inflammatory agents utilizing pyridine intermediates. We will explore key synthetic transformations, provide detailed experimental protocols for the construction of relevant scaffolds, and discuss the mechanistic rationale behind their efficacy, with a focus on selective cyclooxygenase-2 (COX-2) inhibitors.

Introduction: The Pyridine Scaffold in Anti-inflammatory Drug Design

Inflammation is a critical biological response, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and osteoarthritis. A primary strategy for therapeutic intervention is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[4][5] While non-steroidal anti-inflammatory drugs (NSAIDs) are effective, traditional agents non-selectively inhibit both the constitutive COX-1 isoform (vital for gastric protection) and the inducible COX-2 isoform (upregulated at inflammatory sites), leading to gastrointestinal side effects.

The development of selective COX-2 inhibitors marked a significant advancement in the field. Many of these modern agents, such as Etoricoxib, incorporate a pyridine or bipyridine core.[2][6] The nitrogen atom in the pyridine ring is crucial; it often forms key hydrogen bond interactions within a hydrophilic side pocket of the COX-2 active site, an interaction not possible in the more constricted COX-1 active site, thereby conferring selectivity.[1] This guide focuses on the chemical strategies employed to build and functionalize these vital pyridine intermediates.

Foundational Synthetic Strategies for Pyridine Scaffolds

The construction of substituted pyridine rings is a cornerstone of medicinal chemistry. Several robust methods are routinely employed, each offering distinct advantages depending on the desired substitution pattern and complexity of the target molecule.

Hantzsch Dihydropyridine Synthesis

Reported by Arthur Hantzsch in 1881, this multi-component reaction remains one of the most straightforward methods for synthesizing dihydropyridine rings, which are readily oxidized to the aromatic pyridine scaffold.[7][8] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[7][8]

  • Causality: The power of the Hantzsch synthesis lies in its convergence and atom economy.[7] By combining four simple components in a single pot, it rapidly builds molecular complexity. The initial dihydropyridine product contains a stored thermodynamic driving force for aromatization, which can be achieved with a mild oxidant to yield the stable pyridine ring. This method is particularly valuable for producing symmetrically substituted pyridines.[9]

Palladium-Catalyzed Cross-Coupling: The Suzuki Reaction

The Suzuki-Miyaura cross-coupling is an indispensable tool for creating C(sp²)-C(sp²) bonds, the precise type of linkage needed to connect a pyridine ring to other aryl systems in many COX-2 inhibitors.[10][11] The reaction typically couples a pyridine halide (or triflate) with an arylboronic acid in the presence of a palladium catalyst and a base.

  • Causality: The reaction's utility stems from its remarkable functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids.[11] This allows for the late-stage diversification of pyridine intermediates, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For example, coupling 5-bromo-2-methylpyridin-3-amine with various arylboronic acids is a direct route to novel pyridine derivatives.[10]

Copper-Catalyzed Coupling: The Ullmann Reaction

The Ullmann reaction is a classical copper-catalyzed method for forming biaryl linkages and, more commonly in modern synthesis, for constructing diaryl ethers (C-O bonds) or diaryl amines (C-N bonds).[12][13] This is relevant for targets where the pyridine ring is linked to another aromatic system via a heteroatom.

  • Causality: While often requiring higher temperatures than palladium-catalyzed reactions, the Ullmann condensation is highly effective for coupling aryl halides with phenols or amines.[12][14] The use of specific ligands and copper sources has significantly improved the scope and mildness of this reaction, making it a viable alternative or complement to Suzuki coupling for building complex molecular architectures.

Table 1: Comparison of Key Synthetic Methodologies

ReactionBond FormedKey ReactantsAdvantagesLimitations
Hantzsch Synthesis C-C, C-N (Ring Formation)Aldehyde, β-Ketoester (2 eq.), AmmoniaMulti-component, high atom economy, rapid complexity building.[7][8]Often produces dihydropyridines requiring a separate oxidation step; limited substitution patterns.
Suzuki Coupling C-C (Aryl-Aryl)Pyridine-Halide, Arylboronic Acid, Pd-catalystMild conditions, high functional group tolerance, vast substrate scope.[10][11]Cost of palladium catalyst; potential for side reactions like homo-coupling.
Ullmann Condensation C-O, C-N (Aryl-Heteroatom)Pyridine-Halide, Phenol/Amine, Cu-catalystExcellent for diaryl ether/amine synthesis; uses cheaper copper catalyst.[12][13]Traditionally requires harsh conditions (high temp); narrower scope than Suzuki.

Biological Mechanism & Visualization

The primary mechanism of action for pyridine-based NSAIDs is the inhibition of COX enzymes. The diagram below illustrates the arachidonic acid cascade and the points of intervention for both non-selective and COX-2 selective inhibitors.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids AA Arachidonic Acid MembranePhospholipids->AA Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_House Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PG_House PG_Inflam Prostaglandins (Inflammation, Pain, Fever) COX2->PG_Inflam Trad_NSAID Traditional NSAIDs (e.g., Ibuprofen) Trad_NSAID->COX1 Trad_NSAID->COX2 COX2_Inhibitor Selective COX-2 Inhibitors (e.g., Etoricoxib) COX2_Inhibitor->COX2

Caption: The COX enzyme inflammatory pathway and points of inhibition.

Application Protocol 1: Hantzsch Synthesis of a Dihydropyridine Intermediate

This protocol describes a general, environmentally friendly procedure for the synthesis of a 1,4-dihydropyridine derivative, a versatile intermediate that can be subsequently aromatized.[15][16]

Objective: To synthesize diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

Materials & Reagents:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethyl acetoacetate (2.60 g, 20 mmol)

  • Ammonium acetate (0.77 g, 10 mmol)

  • Ethanol (25 mL)

  • Stir bar, round-bottom flask (50 mL), reflux condenser

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • To a 50 mL round-bottom flask, add benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (10 mmol).

  • Add 25 mL of ethanol and a magnetic stir bar.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) with constant stirring.

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Expert Insight: The reaction mechanism involves an initial Knoevenagel condensation between the aldehyde and one equivalent of the ketoester, followed by the formation of an enamine from the second equivalent of the ketoester and ammonia (from ammonium acetate). A subsequent Michael addition and cyclization/dehydration yields the final product.[8]

  • After completion, cool the reaction mixture to room temperature. A yellow precipitate may form.

  • Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography (eluting with a Hexane:Ethyl Acetate gradient) to yield a pure yellow solid.

Expected Outcome: A yellow crystalline solid with a yield typically ranging from 70-90%. The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application Protocol 2: Synthesis of a Core Etoricoxib Precursor

This protocol outlines a key step in the synthesis of Etoricoxib, a selective COX-2 inhibitor, involving the construction of the central pyridine ring via annulation of a ketosulfone with a vinamidinium salt.[6][17][18]

Objective: To synthesize 5-chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine], a late-stage intermediate for Etoricoxib.

etoricoxib_synthesis ketosulfone 1-(4-(methylsulfonyl)phenyl)ethan-1-one (Ketosulfone) cyclization Cyclization/ Annulation ketosulfone->cyclization vinamidinium 3-(dimethylamino)-2-(6-methylpyridin-3-yl)acrylaldehyde (Vinamidinium Salt) vinamidinium->cyclization base Base (e.g., NaOMe) base->cyclization precursor Etoricoxib Precursor (Bipyridine Core) cyclization->precursor chlorination Chlorination (e.g., NCS) precursor->chlorination etoricoxib Etoricoxib chlorination->etoricoxib

Sources

Application Notes & Protocols: A Strategic Guide to the Development of Anti-Cancer Agents from a (4-Bromo-pyridin-2-ylmethyl)-methyl-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine nucleus is a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous FDA-approved therapeutics, including several impactful anti-cancer agents.[1][2] Its unique electronic properties and versatile reactivity make it a privileged scaffold for engaging with a wide array of biological targets.[3][4] This guide provides a comprehensive, technically-grounded framework for the development of novel anti-cancer drugs, starting from the strategic building block, (4-Bromo-pyridin-2-ylmethyl)-methyl-amine. The bromine atom at the C4 position serves as a highly versatile synthetic handle for diversification, enabling extensive structure-activity relationship (SAR) studies through modern cross-coupling reactions. This document details the rationale, experimental protocols, and strategic workflows required to advance a drug discovery program from initial scaffold synthesis to preclinical in vivo evaluation.

The Core Scaffold: (4-Bromo-pyridin-2-ylmethyl)-methyl-amine

Rationale for Scaffold Selection

The choice of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine as a starting point is deliberate and strategic.

  • Privileged Core: The pyridine ring is a well-established pharmacophore in oncology, known to interact with key targets like kinases and DNA.[1][5]

  • Synthetic Tractability: The bromine atom is an ideal functional group for diversification. It readily participates in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the systematic and efficient introduction of a wide range of substituents to explore the chemical space around the core.[6]

  • Modulation of Properties: The methylamine sidechain at the C2 position provides a vector for interaction with biological targets and can be further modified if necessary to fine-tune physicochemical properties such as solubility and cell permeability.

Proposed Synthesis Protocol

The synthesis of the title compound can be achieved through a multi-step process starting from commercially available 2-amino-4-bromopyridine. This protocol is based on established chemical transformations for pyridine derivatives.[7]

Protocol 1: Synthesis of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine

Principle and Rationale: This synthesis employs a Sandmeyer-type reaction to convert an amino group to a hydroxymethyl group via a diazonium salt intermediate, followed by chlorination and subsequent nucleophilic substitution with methylamine. This is a robust and scalable route for producing the desired scaffold.

Materials:

  • 2-Amino-4-bromopyridine

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Thionyl chloride (SOCl₂)

  • Methylamine (40% solution in H₂O)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Diazotization & Hydrolysis:

    • In a reaction vessel cooled to 0-5 °C, slowly add 2-amino-4-bromopyridine (1.0 eq) to a solution of concentrated sulfuric acid.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for 1 hour at 0-5 °C.

    • Slowly warm the mixture to room temperature and then heat to 60 °C until nitrogen gas evolution ceases. This forms the intermediate (4-Bromo-pyridin-2-yl)methanol.

  • Chlorination:

    • Cool the reaction mixture to room temperature and extract the product into dichloromethane.

    • Dry the organic layer over MgSO₄ and concentrate in vacuo.

    • To the crude alcohol, add thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 2 hours.

    • Remove excess thionyl chloride under reduced pressure to yield crude 4-bromo-2-(chloromethyl)pyridine.

  • Amination:

    • Dissolve the crude chloromethyl intermediate in a suitable solvent like THF.

    • Add an excess of aqueous methylamine solution (5.0 eq) and stir at room temperature overnight.

    • Extract the product with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification & Characterization:

    • Purify the final compound, (4-Bromo-pyridin-2-ylmethyl)-methyl-amine, using column chromatography on silica gel.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

The Drug Development Workflow: A Strategic Overview

The path from a chemical scaffold to a viable drug candidate is a systematic process of design, synthesis, and testing. The following workflow illustrates the key stages in developing derivatives of our lead compound.

G cluster_0 Discovery & Design cluster_1 Preclinical Testing cluster_2 Candidate Selection Scaffold Scaffold Synthesis (4-Bromo-pyridin-2-ylmethyl)-methyl-amine TargetID Target Identification (e.g., Kinases, DNA) Scaffold->TargetID Library Library Design & Synthesis (e.g., Suzuki Coupling) TargetID->Library InVitro In Vitro Screening (Cytotoxicity, Apoptosis) Library->InVitro SAR SAR Analysis & Lead Optimization InVitro->SAR SAR->Library Iterative Cycles InVivo In Vivo Efficacy (Xenograft Models) SAR->InVivo PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Candidate Preclinical Candidate Selection PKPD->Candidate G Synthesis Synthesize New Analogues Screening Biological Screening Synthesis->Screening Iterate SAR Analyze SAR (IC50, etc.) Screening->SAR Iterate Design Design Next Generation SAR->Design Iterate Lead Optimized Lead SAR->Lead Design->Synthesis Iterate G Library Compound Library (N > 50) Primary Primary Screen: Cytotoxicity Assay (MTT) 3-5 Cancer Cell Lines Library->Primary HitID Hit Identification (IC50 < 10 µM) Primary->HitID Filter Secondary Secondary Screens: Mechanism of Action (e.g., Apoptosis, Cell Cycle) HitID->Secondary LeadSel Lead Selection for In Vivo Studies Secondary->LeadSel

Sources

Application Notes & Protocols for the Synthesis of Novel Herbicides and Insecticides

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Evolving Battlefield of Crop Protection

The relentless evolution of resistance in weeds and insect pests, coupled with an increasingly stringent regulatory landscape, presents a formidable challenge to modern agriculture. The agrochemical industry has responded by shifting its discovery paradigm away from broad-spectrum agents toward the development of highly specific, environmentally benign, and potent molecules.[1][2] This evolution necessitates a departure from traditional discovery methods, embracing a more rational, target-driven approach powered by modern synthetic chemistry.

A successful contemporary agrochemical must exhibit not only high efficacy at low application rates but also a favorable toxicological profile and a novel mode of action (MoA) to overcome existing resistance.[3][4] The development of such molecules is a complex interplay of computational design, high-throughput screening (HTS), and, crucially, innovative synthetic strategies that enable the efficient construction of complex molecular architectures.[1][5] This guide provides an in-depth look at the application of synthetic chemistry in creating next-generation herbicides and insecticides, with detailed protocols for flagship compounds from novel chemical classes.

Pillar 1: Modern Strategies in Agrochemical Discovery

The journey from concept to a commercially viable product is accelerated by a suite of integrated technologies. The modern discovery workflow is no longer a linear screening process but a dynamic cycle of design, synthesis, and testing.

The Synergy of In Silico Design and High-Throughput Screening (HTS)

Computational modeling is the starting point for rational agrochemical design. By analyzing the three-dimensional structures of target enzymes or receptors, chemists can design molecules in silico with a high probability of binding and eliciting a biological response.[6][7] This data-driven approach allows for the virtual screening of millions of compounds, prioritizing those with the most promising profiles for synthesis.

Once synthesized, these focused libraries are subjected to High-Throughput Screening (HTS), where automated systems test thousands of compounds for biological activity in a short period.[5][8] This synergy of computational prediction and rapid experimental validation significantly increases the efficiency of lead discovery.[1]

G cluster_0 Discovery & Design cluster_1 Synthesis & Screening cluster_2 Optimization & Development Target Target Identification (e.g., Enzyme, Receptor) Comp_Model Computational Modeling & Virtual Screening Target->Comp_Model Lib_Design Library Design Comp_Model->Lib_Design Synthesis Chemical Synthesis (Combinatorial & Parallel) Lib_Design->Synthesis HTS High-Throughput Screening (HTS) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Lib_Design Iterative Redesign Field_Trials Field Trials & Toxicology Lead_Opt->Field_Trials Product Final Product Field_trials Field_trials Field_trials->Product

Caption: Modern Agrochemical Discovery Workflow.

Combinatorial Chemistry: Accelerating Structural Diversification

Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of related compounds from a common set of building blocks.[9][10] This technique, whether performed on a solid phase or in solution, is a powerful engine for exploring the Structure-Activity Relationship (SAR) of a lead compound. By systematically modifying different parts of a molecule, researchers can quickly identify the structural features crucial for biological activity.[11][12]

Pillar 2: Application in Novel Herbicide Synthesis

For nearly three decades, no herbicides with a truly novel mode of action were commercialized, leading to widespread resistance issues.[3] The recent introduction of new MoAs represents a significant breakthrough.

Case Study: Pyroxasulfone - An Inhibitor of Very-Long-Chain Fatty Acids (VLCFAs)

Pyroxasulfone is a pre-emergence herbicide that controls grass and small-seeded broadleaf weeds by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs), a critical process for plant cell development.[13][14] Its novel pyrazole-isoxazoline structure provides high, stable herbicidal activity at low application rates.[13]

Herbicidal Efficacy of Pyroxasulfone

Soil Texture Application Rate (g a.i./ha) for >90% Control of Grass Weeds Application Rate (g a.i./ha) for >90% Control of Broadleaf Weeds
Coarse 100 - 150 150 - 200
Medium 150 - 200 200 - 250
Fine 200 - 250 >250

Data synthesized from field trial results reported in the literature.[13][14]

G cluster_0 Synthesis Pathway I1 Intermediate 1 5-(difluoromethoxy)-1-methyl- 3-(trifluoromethyl)-1H-pyrazole Coupling Coupling Reaction (Thio-alkylation) I1->Coupling I2 Intermediate 2 3-Thio-4,5-dihydro- 5,5-dimethylisoxazole I2->Coupling I3 Coupling Reagent (e.g., Formaldehyde) I3->Coupling Oxidation Oxidation Coupling->Oxidation Thioether Intermediate Product Pyroxasulfone Oxidation->Product H₂O₂ or other oxidant

Caption: Synthetic Pathway for Pyroxasulfone.

Protocol: Synthesis of Pyroxasulfone

This protocol is a representative synthesis based on established patent literature.[15][16] The core strategy involves the coupling of a pyrazole-methanol intermediate with a thio-isoxazoline, followed by oxidation.

Step 1: Synthesis of the Thioether Intermediate

  • Rationale: This step constructs the core backbone of the molecule by forming a C-S bond, linking the two key heterocyclic systems.

  • To a solution of 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol (1.0 eq) in a suitable solvent such as toluene, add a base (e.g., sodium hydroxide, 1.1 eq).

  • Stir the mixture at room temperature until the starting material is fully deprotonated.

  • Add 3-mercapto-5,5-dimethyl-4,5-dihydroisoxazole (1.0 eq) to the reaction mixture.

  • Heat the reaction to reflux (approx. 110°C) and monitor by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, cool the reaction to room temperature, wash with water and brine, and dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude thioether intermediate, 3-[[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]thio]-4,5-dihydro-5,5-dimethylisoxazole, which can be purified by column chromatography.[1][17]

Step 2: Oxidation to Pyroxasulfone

  • Rationale: The final step involves the oxidation of the thioether to a sulfone. The sulfone group is critical for the molecule's herbicidal activity, acting as a key binding element within the target enzyme.

  • Dissolve the thioether intermediate (1.0 eq) from Step 1 in a suitable solvent, such as methanol or acetic acid.[18]

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add an oxidizing agent, such as hydrogen peroxide (30% aq. solution, ~2.2 eq) or a peroxy acid (e.g., m-CPBA), to the solution while maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for the disappearance of the starting material.

  • Once the reaction is complete, quench any excess oxidant by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude Pyroxasulfone, which can be purified by recrystallization or column chromatography to yield a white solid.[11][18]

Pillar 3: Application in Novel Insecticide Synthesis

The drive to replace older, less selective insecticides has led to the development of novel chemical classes that target insect-specific physiological pathways, such as the nicotinic acetylcholine receptor (nAChR).[3]

Case Study 1: Sulfoxaflor - A Novel Sulfoximine Insecticide

Sulfoxaflor is the first commercial insecticide from the sulfoximine class.[3] It acts as an agonist at insect nAChRs but in a manner distinct from neonicotinoids, making it effective against pests that have developed resistance to that class.[3]

Insecticidal Activity of Sulfoxaflor

Pest Species Resistance Status LC50 (mg/L)
Myzus persicae (Green Peach Aphid) Susceptible ~1.0
Myzus persicae (Green Peach Aphid) Neonicotinoid-Resistant ~1.5
Aphis gossypii (Cotton Aphid) Neonicotinoid-Resistant ~0.8

Data synthesized from reported bioassays.[3]

G cluster_0 Synthesis Pathway S1 Thioether Formation S2 Sulfilimine Formation S1->S2 S3 Oxidation S2->S3 Product Sulfoxaflor S3->Product Start 3-chloromethyl-6- (trifluoromethyl)pyridine Start->S1 Reagent1 Sodium methylmercaptide Reagent1->S1 Reagent2 Cyanamide Reagent2->S2 Reagent3 Oxidizing Agent (e.g., H₂O₂) Reagent3->S3

Sources

Troubleshooting & Optimization

Technical Support Center: (4-Bromo-pyridin-2-ylmethyl)-methyl-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine. This molecule is a valuable building block in medicinal chemistry and materials science, but its synthesis can present challenges, often resulting in disappointingly low yields. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and field-proven insights to overcome common hurdles. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Part 1: Choosing Your Synthetic Pathway

The optimal synthetic route is paramount for achieving high yield and purity. Three primary pathways are commonly considered for this target molecule. Understanding their respective strengths and weaknesses is the first step in troubleshooting a low-yield experiment.

  • Reductive Amination (Recommended): This is often the most reliable method for controlling selectivity and avoiding common side reactions. It involves the reaction of 4-bromo-pyridine-2-carbaldehyde with methylamine to form an intermediate imine, which is then reduced in situ.

  • Nucleophilic Substitution (SN2): This route utilizes a reactive precursor, such as 4-bromo-2-(chloromethyl)pyridine or its bromo-analogue, which is then reacted with methylamine. While direct, this pathway is highly susceptible to over-alkylation.

  • Direct N-methylation: This involves the methylation of a primary amine precursor, 2-aminomethyl-4-bromopyridine. This approach is generally not recommended due to the significant challenge of preventing the reaction from proceeding to the tertiary amine and quaternary ammonium salt.[1]

Table 1: Comparison of Primary Synthetic Routes
FeatureReductive AminationNucleophilic Substitution (SN2)Direct N-methylation
Starting Materials 4-bromo-pyridine-2-carbaldehyde, Methylamine4-bromo-2-(halomethyl)pyridine, Methylamine(4-Bromo-pyridin-2-yl)methanamine, Methylating Agent
Key Advantage High selectivity for the secondary amine; avoids over-alkylation.[2]Direct, fewer steps if the halomethylpyridine is available.Utilizes a potentially more accessible precursor.
Primary Disadvantage Requires synthesis of the aldehyde precursor, which may be unstable.Prone to over-alkylation, leading to complex product mixtures and low yields of the desired product.[3][4]Extremely difficult to control; the product is more nucleophilic than the starting material, promoting further reaction.[1]
Common Issues Incomplete imine formation; reduction of aldehyde to alcohol.Formation of tertiary amine and quaternary ammonium salt; instability of the electrophile.[5][6]Significant over-alkylation; difficult purification.
Typical Yield Good to Excellent (60-90%)Poor to Moderate (10-50%)Very Poor (<20%)
Diagram: Overview of Synthetic Pathways

cluster_0 Starting Materials cluster_1 Reagents Aldehyde 4-Bromo-pyridine- 2-carbaldehyde Target (4-Bromo-pyridin-2-ylmethyl) -methyl-amine Aldehyde->Target  Reductive Amination Halide 4-Bromo-2-(chloromethyl) -pyridine Halide->Target  SN2 Reaction PrimaryAmine (4-Bromo-pyridin-2-yl) -methanamine PrimaryAmine->Target  Direct Methylation MeNH2 Methylamine MeNH2->Target MeNH2->Target ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Target MeI Methyl Iodide MeI->Target

Caption: High-level overview of the three main synthetic routes.

Part 2: Troubleshooting Guide

This section addresses the most common failure modes in a direct question-and-answer format.

Q1: My reaction is extremely messy, with multiple product spots on the TLC, and my desired secondary amine is only a minor product. What is the most likely cause?

A: This is the classic signature of over-alkylation , a problem that plagues SN2 and direct N-methylation routes. The root cause is that your product, the secondary amine, is often more nucleophilic than the primary amine you started with.[1] This creates a positive feedback loop where the product reacts with the remaining electrophile (e.g., 4-bromo-2-(chloromethyl)pyridine or methyl iodide) faster than the starting material does, leading to the formation of the tertiary amine and, subsequently, the quaternary ammonium salt.[3][4]

Troubleshooting Steps:

  • Switch to Reductive Amination: This is the most effective solution. By forming the C-N bond via an imine intermediate that is immediately reduced, the possibility of further alkylation is eliminated.[2]

  • Use a Large Excess of Methylamine: If you must use the SN2 route, using a vast excess of methylamine (e.g., 10-20 equivalents, often as a solution in THF or ethanol) can statistically favor the reaction of the electrophile with methylamine over the secondary amine product. However, this complicates workup due to the need to remove the excess volatile base.

  • Slow Addition & Low Temperature: Adding the electrophile slowly to the solution of methylamine at a low temperature (e.g., 0 °C) can help maintain a high relative concentration of methylamine and minimize side reactions.

Diagram: The Over-Alkylation Cascade

Start Primary Amine (or MeNH2) Product Desired Secondary Amine Start->Product k1 (desired) Side1 Tertiary Amine Product->Side1 k2 (undesired) Side2 Quaternary Salt Side1->Side2 k3 (undesired) Electrophile Alkyl Halide Electrophile->Product Electrophile->Side1 Electrophile->Side2 Note Problem: k2 > k1

Caption: Over-alkylation occurs when the secondary amine product reacts faster than the starting amine.

Q2: I am attempting the reductive amination route, but my main isolated product is (4-bromo-pyridin-2-yl)methanol. What went wrong?

A: Isolating the alcohol corresponding to your starting aldehyde indicates that the reduction of the aldehyde is occurring preferentially over the reduction of the imine intermediate . This typically points to two issues:

  • Inefficient Imine Formation: The formation of the imine from the aldehyde and methylamine is a pH-sensitive equilibrium. If the conditions are not optimal, there will be a high concentration of unreacted aldehyde in the flask when the reducing agent is added.

  • Incorrect Choice of Reducing Agent: Standard, highly reactive reducing agents like sodium borohydride (NaBH₄) will rapidly reduce aldehydes to alcohols. For reductive amination, a more selective reducing agent is required that preferentially reduces the protonated imine (iminium ion) over the carbonyl group.[2]

Troubleshooting Steps:

  • Use a Selective Reducing Agent: The industry standards for this reaction are sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) .[7] NaBH(OAc)₃ is often preferred as it is less toxic and highly effective in aprotic solvents like dichloroethane (DCE) or tetrahydrofuran (THF).

  • Optimize pH for Imine Formation: The reaction is often catalyzed by a small amount of acetic acid. The acid protonates the carbonyl, making it more electrophilic for the amine to attack. However, too much acid will protonate the methylamine, rendering it non-nucleophilic. A common practice is to stir the aldehyde, methylamine, and a catalytic amount of acetic acid in the solvent for a period (e.g., 1 hour) before adding the reducing agent to allow the imine equilibrium to be established.

  • Consider a One-Pot, Two-Step Procedure: For difficult substrates, you can first form the imine, remove the water generated (e.g., with magnesium sulfate or a Dean-Stark trap), and then add the reducing agent. However, for this substrate, a direct, one-pot reaction with NaBH(OAc)₃ should be efficient.

Q3: I have a good crude yield according to NMR, but I lose most of my product during silica gel column chromatography. Where is it going?

A: Your product is a basic amine. The lone pair on the methylated nitrogen, as well as the pyridine nitrogen, will readily bind to the acidic silanol (Si-OH) groups on the surface of standard silica gel. This can lead to irreversible adsorption, significant tailing, and very low recovery.

Troubleshooting Steps:

  • Avoid Chromatography with an Acid-Base Workup: This is the best method for purifying basic compounds. An acidic wash will protonate your amine, pulling it into the aqueous layer and leaving non-basic impurities behind in the organic layer. Subsequently, basifying the aqueous layer will deprotonate your amine, allowing it to be extracted back into a fresh organic layer. (See Protocol 3).

  • Deactivate the Silica Gel: If chromatography is unavoidable, neutralize the acidic sites on the silica. This is typically done by including a small amount of a volatile base, like triethylamine (Et₃N) or ammonia (in methanol), in your eluent system (e.g., 0.5-1% Et₃N in a hexane/ethyl acetate gradient).

  • Use an Alternative Stationary Phase: Neutral or basic alumina can be a suitable alternative to silica gel for the purification of basic amines, though it may offer different selectivity.

Diagram: Troubleshooting Workflow

Start Low Yield Observed CheckTLC Analyze Crude TLC/LCMS Start->CheckTLC Messy Multiple Spots/ Over-alkylation? CheckTLC->Messy Yes Alcohol Starting Material or Alcohol Product? CheckTLC->Alcohol No Messy->Alcohol No Sol1 Switch to Reductive Amination. Use excess MeNH2. Messy->Sol1 Yes CleanCrude Crude is Clean, Low Isolated Yield? Alcohol->CleanCrude No Sol2 Use NaBH(OAc)3. Optimize pH for imine formation. Alcohol->Sol2 Yes Sol3 Use Acid-Base Extraction. Deactivate silica with Et3N. CleanCrude->Sol3 Yes

Caption: A logical workflow for diagnosing the cause of low yield.

Part 3: Frequently Asked Questions (FAQs)

  • Q: What are the key safety considerations for this synthesis?

    • A: Methylamine is a flammable and corrosive gas, typically handled as a solution in a suitable solvent (e.g., THF, water, or ethanol). Work in a well-ventilated fume hood and wear appropriate PPE. Precursors like 4-bromo-2-(chloromethyl)pyridine are potent lachrymators and should be handled with extreme care.[5]

  • Q: How can I best prepare the 4-bromo-pyridine-2-carbaldehyde needed for the reductive amination?

    • A: A common method is the oxidation of the corresponding alcohol, (4-bromo-pyridin-2-yl)methanol, using manganese dioxide (MnO₂) in a chlorinated solvent like dichloromethane (DCM). This oxidation is generally clean, and the product should be used relatively quickly as pyridine aldehydes can be prone to air oxidation.

  • Q: My reaction appears to stall and never reaches completion. What should I check?

    • A: First, verify the purity and integrity of your starting materials and reagents.[8] Moisture can deactivate the reducing agent. Ensure your solvent is anhydrous if the protocol specifies it. For reductive aminations, insufficient catalytic acid can lead to slow imine formation. For SN2 reactions, an inadequate base or low temperature could be the cause.

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis via Reductive Amination (Recommended)

This protocol is optimized for high yield and selectivity on a laboratory scale.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-bromo-pyridine-2-carbaldehyde (1.0 eq).

  • Reagent Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) or THF (approx. 0.1 M concentration). Add a 2.0 M solution of methylamine in THF (1.2 eq) dropwise via syringe.

  • Imine Formation: Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 1 hour. The solution may change color or become slightly cloudy.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). Caution: Initial gas evolution may occur. Stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material using the acid-base extraction detailed in Protocol 3 or by chromatography on triethylamine-deactivated silica gel.

Table 2: Example Reagent Stoichiometry (10 mmol scale)
ReagentMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
4-bromo-pyridine-2-carbaldehyde186.0110.01.01.86 g
Methylamine (2M in THF)31.0612.01.26.0 mL
Acetic Acid60.0511.01.10.63 mL
Sodium Triacetoxyborohydride211.9415.01.53.18 g
1,2-Dichloroethane (DCE)---100 mL
Protocol 2: Purification via Acid-Base Extraction

This protocol is highly effective for isolating the basic amine product from neutral or acidic impurities.

  • Dissolution: Dissolve the crude product from the reaction workup in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 50 mL).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3 x 25 mL). The protonated amine product will move into the aqueous layer. Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base, such as 3 M sodium hydroxide (NaOH) or solid potassium carbonate (K₂CO₃), with stirring until the pH is >10 (verify with pH paper).

  • Product Extraction: Extract the now basic aqueous layer with fresh ethyl acetate or dichloromethane (3 x 30 mL). The deprotonated, neutral amine product will move back into the organic layer.

  • Final Steps: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the purified product.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Condensation-Reduction Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). A Very Mild and Chemo-Selective Method for the Chlorination of Alcohols. Organic Letters, 4(4), 553–555. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Chemguide. amines as nucleophiles. [Link]

  • Chemistry LibreTexts. (2019). 23.15: Preparation of Amines. [Link]

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Semantic Scholar. [Link]

Sources

Side reactions in Suzuki coupling of bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 Technical Engineering | Topic: Suzuki Coupling of Bromopyridines

Welcome to the Heterocycle Coupling Support Hub

You have reached the advanced troubleshooting desk. If you are here, you are likely staring at an LC-MS trace showing starting material, a dehalogenated byproduct, or a "protodeboronated" arene—but not your biaryl product.

Coupling 2-substituted pyridines is arguably the most notorious challenge in Suzuki-Miyaura chemistry due to the "Pyridine Paradox":

  • As an Electrophile (2-Bromopyridine): The nitrogen atom coordinates to Palladium, poisoning the catalyst.

  • As a Nucleophile (2-Pyridylboronic acid): The nitrogen coordinates to the Boron, facilitating rapid protodeboronation before transmetalation can occur.

Below are the three most common "Support Tickets" we receive, complete with mechanistic root cause analysis and validated solution protocols.

Ticket #001: The "Vanishing Nucleophile" (Protodeboronation)

Symptom: You are coupling 2-pyridylboronic acid with an aryl halide. The boronic acid disappears rapidly, but the major product is simply Pyridine (


), not the coupled biaryl.

Root Cause Analysis: Unlike phenylboronic acids, 2-pyridylboronic acids are inherently unstable. They undergo Rapid Protodeboronation via a unique zwitterionic mechanism.[1] The basic pyridine nitrogen forms an intramolecular coordinate bond with the boron atom (or facilitates hydroxide attack), creating a "ate" complex that is highly susceptible to hydrolysis by water. This reaction is often faster than the transmetalation step required for the Suzuki cycle.

The "Self-Destruct" Pathway:

Protodeboronation cluster_0 The Instability Cycle Start 2-Pyridyl Boronic Acid Zwitter Zwitterionic Intermediate (N-B Coordination) Start->Zwitter pH Neutral/Basic Hydrolysis Hydrolysis (Water Attack) Zwitter->Hydrolysis +H2O Dead Pyridine (H-Py) (Dead End) Hydrolysis->Dead -B(OH)3

Caption: The 2-pyridyl specific decomposition pathway. The Nitrogen-Boron interaction activates the C-B bond for cleavage by water.

The Solution Protocol (MIDA Boronates): Do not use free boronic acids for 2-pyridyl couplings. Use MIDA (N-methyliminodiacetic acid) boronates . The MIDA ligand "cages" the boron, preventing the nitrogen coordination and slowing the release of the active boronic acid species to match the rate of the catalytic cycle.

  • Reagent: 2-Pyridyl MIDA boronate.

  • Base:

    
     (Anhydrous).[2]
    
  • Solvent: Dioxane/Water (5:1) or Anhydrous DMF (if using slow-release hydrolysis).

  • Catalyst:

    
     + 
    
    
    
    or XPhos Pd G2.
Ticket #002: The "Comatose Catalyst" (Catalyst Poisoning)

Symptom: You are coupling 2-bromopyridine (electrophile) with a stable phenylboronic acid. The reaction stalls with high recovery of the bromopyridine. Adding more catalyst doesn't help.

Root Cause Analysis: The pyridine nitrogen is a strong


-donor (Lewis Base). It competes with your phosphine ligands for the open coordination site on the Palladium(0) or Palladium(II) species. If the pyridine binds to the Pd, it forms an inactive "dead" complex (

), preventing the oxidative addition of the

bond.

Data: Ligand Performance in Pyridine Coupling

Ligand ClassExampleOutcomeMechanism of Failure/Success
Triphenylphosphine

Failure

is labile; Pyridine displaces it easily.
Bidentate

Moderate Chelation effect helps, but still susceptible to poisoning.
Bulky Phosphine XPhos / SPhos High Success Steric bulk prevents Pyridine approach; promotes Oxidative Addition.
NHC (Carbene) Pd-PEPPSI-IPr Gold Standard Strong

-donation of NHC prevents displacement; bulky "wingtips" shield the metal.

The Solution Protocol (Pd-PEPPSI-IPr): Use the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system. Ironically, this catalyst starts with a pyridine ligand that is designed to be "thrown away" (dissociated) upon heating, revealing a highly active, bulky NHC-Pd center that the substrate pyridine cannot poison.

Ticket #003: The "Wrong Hydrogen" (Hydrodehalogenation)

Symptom: You observe the formation of Pyridine (


) from 2-Bromopyridine.
Root Cause: 

-Hydride elimination.[3] This occurs when the Palladium center extracts a hydride from the solvent (usually alcohols like isopropanol or ethanol) or the amine base, followed by reductive elimination of

instead of

.[4]

Troubleshooting Checklist:

  • Solvent: Are you using Isopropanol or Ethanol? -> Switch to Toluene, Dioxane, or DMF.

  • Base: Are you using

    
     or 
    
    
    
    ? -> Switch to Inorganic Carbonates (
    
    
    ,
    
    
    ).
Master Protocol: The "Universal" Pyridine Coupling

Recommended for coupling 2-Bromopyridines with Aryl Boronic Acids.

Reagents:

  • Electrophile: 2-Bromopyridine derivative (1.0 equiv)[2]

  • Nucleophile: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPr (2.0 mol%)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for sterically hindered cases)
  • Solvent: 1,4-Dioxane (Anhydrous) or Toluene.[2]

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Solids: Weigh Pd-PEPPSI-IPr, Boronic Acid, Base, and 2-Bromopyridine (if solid) into the vial.

  • Purge: Cap the vial and purge with Argon for 5 minutes.

  • Solvent: Add anhydrous Dioxane via syringe. (If Bromopyridine is liquid, add it now via syringe).

  • Activation: Heat the reaction block to 80°C .

    • Note: The "throw-away" pyridine ligand on the PEPPSI catalyst dissociates at ~60-80°C. Do not run this reaction at Room Temp; the catalyst will remain dormant.

  • Monitoring: Monitor by LC-MS at 1 hour. If conversion is low, raise temp to 100°C.

  • Workup: Filter through a pad of Celite (to remove Pd black) and concentrate.

Visual Troubleshooting Guide

Troubleshooting Start Suzuki Coupling Issue CheckSM Analyze Crude Mixture (LC-MS / NMR) Start->CheckSM Result1 Recovered SM (Br-Py) No Reaction CheckSM->Result1 Result2 Product is H-Ar (De-boronated) CheckSM->Result2 Result3 Product is H-Py (De-halogenated) CheckSM->Result3 Sol1 DIAGNOSIS: Catalyst Poisoning ACTION: Switch to Pd-PEPPSI-IPr or XPhos Pd G2 Result1->Sol1 Sol2 DIAGNOSIS: Protodeboronation ACTION: Use MIDA Boronate or add CuCl co-catalyst Result2->Sol2 Sol3 DIAGNOSIS: Hydride Transfer ACTION: Remove Alcohol Solvents Switch to Dioxane/DMF Result3->Sol3

Caption: Diagnostic logic tree for identifying the specific failure mode in pyridine cross-couplings.

References
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[5] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[6] Link

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Precatalyst."[7] Chemistry – A European Journal. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles." Journal of the American Chemical Society.[6] Link

  • Cox, P. A., et al. (2017). "Base-catalyzed aryl-B(OH)2 protodeboronation revisited: from concerted proton transfer to liberation of a transient aryl anion." Journal of the American Chemical Society.[6] Link

Sources

Technical Support Center: Purification of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this key synthetic intermediate. As a bifunctional molecule containing both a basic pyridine ring and a secondary amine, its purification requires a nuanced approach to mitigate potential issues such as low recovery, product degradation, and persistent impurities.

This guide provides field-proven insights and detailed protocols in a direct question-and-answer format to help you achieve high purity and yield in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when handling (4-Bromo-pyridin-2-ylmethyl)-methyl-amine.

Q1: What are the most likely impurities in my crude (4-Bromo-pyridin-2-ylmethyl)-methyl-amine?

Understanding the potential impurities is the first step toward designing an effective purification strategy. The impurity profile is highly dependent on the synthetic route. Common synthetic pathways, such as the reductive amination of 4-bromo-picolinaldehyde with methylamine or the nucleophilic substitution of 4-bromo-2-(chloromethyl)pyridine, can introduce specific contaminants:

  • Unreacted Starting Materials: Residual 4-bromo-picolinaldehyde or 4-bromo-2-(chloromethyl)pyridine.

  • Iminium Intermediates: Unreduced imine or iminium salt from the reductive amination pathway.

  • Over-alkylation Byproducts: Formation of the tertiary amine, (4-bromo-pyridin-2-ylmethyl)-dimethyl-amine, if excess methylating agent or methylamine is used under forcing conditions.

  • Reagent-Derived Impurities: Residual reducing agents (e.g., borohydride salts) or bases (e.g., triethylamine).

  • Oxidation Products: Amines, in general, can be susceptible to air oxidation over time, leading to colored impurities[1].

Q2: My compound is a viscous oil at room temperature. How can I solidify it for easier handling and purification?

Many amines exist as oils or low-melting solids, which can complicate purification by chromatography and handling. Conversion to a crystalline salt is a highly effective strategy to induce solidification and often facilitates purification.[2]

  • Mechanism: Reacting the basic amine with an acid (e.g., HCl, oxalic acid, or tartaric acid) forms an ammonium salt.[3] These salts typically have higher melting points and greater crystallinity than the corresponding free base.

  • Practical Application: Dissolve the crude amine oil in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol. Then, add a solution of the acid (e.g., HCl in ether or isopropanol) dropwise. The salt will often precipitate from the solution and can be isolated by filtration.[3] This process not only solidifies the product but also serves as a powerful purification step, as non-basic impurities will remain in the solvent.

Q3: Is (4-Bromo-pyridin-2-ylmethyl)-methyl-amine stable to acidic and basic conditions?

Generally, the compound is stable to moderately acidic and basic conditions, which is essential for its purification via acid-base extraction. The pyridine ring is relatively electron-deficient and less susceptible to electrophilic aromatic substitution, but strong, forcing conditions should be avoided.[4][5]

  • Acid Stability: The molecule readily forms a stable salt in the presence of dilute mineral acids (e.g., 1M HCl). This protonation occurs at the nitrogen atoms, making the molecule water-soluble.[6]

  • Base Stability: The compound is stable in the presence of common inorganic bases like NaOH, K₂CO₃, or NaHCO₃, which are used to neutralize the salt and regenerate the free base. However, prolonged exposure to strong bases at high temperatures could potentially lead to side reactions.

Q4: What is the best general approach to purify this compound: chromatography, extraction, or crystallization?

There is no single "best" method; the optimal strategy depends on the scale of the reaction and the nature of the impurities. A multi-step approach is often most effective.

  • Initial Cleanup (Highly Recommended): Start with an acid-base liquid-liquid extraction (LLE) . This is a rapid and inexpensive method to remove the majority of non-basic impurities. The amine is extracted into an aqueous acid layer, which is then washed, basified, and re-extracted to recover the purified free base.[6]

  • For High Purity:

    • Crystallization as a Salt: If the LLE-purified product still contains basic impurities, conversion to a salt followed by recrystallization is often the most powerful technique for achieving high purity.[2][7]

    • Flash Column Chromatography: If crystallization is unsuccessful or impurities have similar basicity, flash chromatography on silica gel is the next logical step. Special precautions are necessary to handle the basic nature of the amine (see Troubleshooting Guide below).

Section 2: Purification Troubleshooting Guide

This guide provides solutions to specific experimental problems in a structured question-and-answer format.

Issue 1: Column Chromatography Problems

Problem: My product is streaking or tailing severely on the silica gel column, leading to poor separation and mixed fractions.

  • Causality: This is a classic problem when purifying amines on standard silica gel. The slightly acidic silanol groups (Si-OH) on the silica surface interact strongly with the basic nitrogen atoms of your compound via acid-base interactions. This causes some molecules to "stick" to the stationary phase, resulting in tailing.

  • Solution 1: Basic Modifier in Eluent: Add a small amount of a volatile base to your eluent system to neutralize the acidic sites on the silica gel.

    • Protocol: Prepare your eluent (e.g., ethyl acetate/hexanes) and add 0.5-1% triethylamine (Et₃N) or 0.1-0.5% ammonium hydroxide (NH₄OH). This competes with your product for binding to the acidic sites, resulting in sharper peaks.

  • Solution 2: Use a Deactivated Stationary Phase: If tailing persists, consider using a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for purifying basic compounds. Use neutral or basic alumina (Brockmann I-III).

    • Deactivated Silica: You can purchase commercially available deactivated silica gel or prepare it yourself.

Problem: My compound appears to be decomposing on the silica gel column, and my recovery is very low.

  • Causality: While less common for this specific structure, some sensitive compounds can degrade on acidic silica gel.[8] This is often indicated by the appearance of new, lower Rf spots on TLC plates after spotting the crude material and letting it sit for an hour.[8]

  • Solution: Minimize Contact Time & Deactivate:

    • Use a Wider, Shorter Column: This reduces the time the compound spends on the stationary phase.

    • Run the Column Faster: Use positive pressure ("flash chromatography") to expedite elution.

    • Switch to Alumina: As mentioned above, alumina is less acidic and can prevent degradation.

Issue 2: Liquid-Liquid Extraction (LLE) Challenges

Problem: A thick emulsion formed during my acid-base extraction that won't separate.

  • Causality: Emulsions are common when shaking organic and aqueous layers too vigorously, especially when fine particulate matter is present. They are stabilized by compounds that have affinity for both phases.

  • Solution 1: Break the Emulsion:

    • Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, making it more polar and forcing separation.

    • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

    • Filtration: Filter the entire emulsion through a pad of Celite® or glass wool to remove particulates that may be stabilizing it.

Problem: My product recovery is very low after the acid-base workup.

  • Causality: Low recovery can stem from several issues:

    • Incomplete Extraction: The pH of the aqueous layer was not sufficiently acidic or basic.

    • Product Solubility: The protonated salt may have some solubility in the organic layer, or the free base may have some solubility in the aqueous layer.

    • Insufficient Extractions: Not performing enough extractions to fully transfer the product between phases.

  • Solution: Validate and Optimize the Protocol:

    • Check pH: Use pH paper or a meter to ensure the aqueous layer is truly acidic (pH < 2) during the acid wash and sufficiently basic (pH > 10) before back-extraction of the free base.

    • Increase Number of Extractions: Perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL is more effective than 1 x 150 mL).

    • Salting Out: Before extracting the free base, saturate the basified aqueous layer with NaCl. This decreases the solubility of the organic amine in the aqueous phase, driving it into the organic solvent.

Issue 3: Crystallization & Recrystallization Failures

Problem: My compound "oils out" of the solution instead of forming crystals.

  • Causality: This happens when the compound's solubility drops so rapidly upon cooling that it comes out of solution as a supersaturated liquid (an oil) rather than forming an ordered crystal lattice. This is often due to the presence of impurities or cooling the solution too quickly.

  • Solution 1: Slow Down Crystallization:

    • Allow the hot solution to cool slowly to room temperature, then transfer it to a refrigerator, and finally to a freezer. Gradual cooling is key.

    • Use a more dilute solution.

  • Solution 2: Scratching & Seeding:

    • Scratch the inside of the flask with a glass rod at the solution's surface. The microscopic glass fragments provide nucleation sites for crystal growth.

    • If you have a small amount of pure solid, add a single "seed" crystal to the cooled solution to initiate crystallization.

  • Solution 3: Change Solvent System: Try a different solvent or a mixture of solvents (e.g., dissolve in a small amount of a good solvent like ethanol and slowly add a poor solvent like water or hexanes until turbidity persists).

Section 3: Recommended Purification Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed for the initial cleanup of crude (4-Bromo-pyridin-2-ylmethyl)-methyl-amine to remove neutral and acidic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). Extract three times, using approximately one-third of the organic volume for each extraction.

    • Expert Tip: The product is now in the aqueous layer as the hydrochloride salt. Combine all acidic aqueous layers.

  • Wash Step: Wash the combined acidic layers with the same organic solvent (DCM or EtOAc) one time to remove any residual non-basic impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a strong base, such as 5M NaOH (aq), with swirling until the pH is >10 (verify with pH paper). The free amine will be regenerated and may appear as a cloudy precipitate or oil.

  • Back-Extraction: Extract the free amine from the basified aqueous layer using the same organic solvent (DCM or EtOAc). Perform at least three extractions for maximum recovery.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Protocol 2: Purification via Salt Formation and Recrystallization

This method is ideal for achieving high analytical purity after an initial cleanup.

  • Salt Formation: Dissolve the amine (purified by LLE) in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

  • Slowly add a 2M solution of HCl in diethyl ether dropwise while stirring. A white precipitate of the hydrochloride salt should form. Continue adding until no more precipitate is observed.

  • Isolation: Isolate the solid salt by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether.

  • Recrystallization: Choose a suitable solvent system (e.g., ethanol/ether, isopropanol, or acetonitrile).

    • Dissolve the crude salt in the minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 4: Visual Workflow Diagrams

G cluster_org1 Organic Phase (EtOAc) cluster_aq1 Aqueous Phase cluster_org2 Organic Phase (EtOAc) cluster_aq2 Aqueous Phase cluster_aq3 Aqueous Phase cluster_org3 Organic Phase (EtOAc) crude Crude Product (Amine + Neutral Impurities) acid_wash 1M HCl (aq) crude->acid_wash Extract x3 neutral_impurities Neutral Impurities (Discard) crude->neutral_impurities Remains in Organic Phase amine_salt Amine Salt (R₃NH⁺Cl⁻) (Product) acid_wash->amine_salt Product Protonated free_amine_aq Free Amine (R₃N) amine_salt->free_amine_aq Add 5M NaOH (pH > 10) pure_amine_org Pure Amine (Dry & Concentrate) free_amine_aq->pure_amine_org Extract with EtOAc x3

G start Problem: Product Streaking on Silica TLC q1 Did you add a basic modifier (e.g., 1% Et₃N) to the eluent? start->q1 add_modifier Action: Add 0.5-1% Et₃N or 0.1% NH₄OH to the eluent. Re-run TLC. q1->add_modifier No q2 Is streaking still present? q1->q2 Yes add_modifier->q2 solution1 Solution: Proceed with column chromatography using the modified eluent. q2->solution1 No q3 Consider alternative stationary phase. Try Alumina (neutral or basic) TLC. q2->q3 Yes solution2 Solution: Run column on Alumina. q3->solution2

Section 5: Data Summary Table

This table summarizes key physicochemical properties of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine relevant to its purification.

PropertyValue / ObservationRelevance to Purification
Molecular Formula C₇H₉BrN₂-
Molecular Weight 201.07 g/mol Used for calculating molar equivalents.
Appearance Typically a pale yellow to brown oilThe free base may not be solid at room temperature.
Basicity (pKa) Estimated pKa of conjugate acid ~5.5-6.5Contains two basic centers (pyridine and secondary amine). Readily protonated by dilute acids, enabling acid-base extraction.[4][9]
Solubility (Free Base) Soluble in most organic solvents (DCM, EtOAc, Ether, Alcohols).Wide range of solvents can be used for reaction workup and chromatography.
Solubility (Salt Form) Generally soluble in water and alcohols; insoluble in nonpolar organic solvents like ether and hexanes.Key property for purification by salt formation and precipitation/recrystallization.[3][6]

Section 6: References

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridines and related compounds. Retrieved from [Link]

  • Wikipedia. (2024). Pyridine. Retrieved from [Link]

  • Kim, J. H., et al. (2016). Purification method of pyridine and pyridine derivatives. KR101652750B1. Google Patents. Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29921604, (2-Bromopyridin-4-yl)methanamine. Retrieved from [Link]

  • Wang, Y., et al. (2014). Production process for synthesizing 4-bromo-2-methylaniline. CN103787895A. Google Patents. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Various Authors. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]

  • 001CHEMICAL. (n.d.). 4-Bromo-N-methylpyridin-2-amine. Retrieved from [Link]

  • MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Retrieved from [Link]

  • Lochead, A., et al. (2003). Synthesis method and intermediates of pyridin-2-yl-methylamine. EP1358179B1. Google Patents. Retrieved from

  • J. Sci. Med. Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]

  • De Nanteuil, F., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 200–206. Retrieved from [Link]

  • Advanced Materials Technology. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Argyropoulos, J. N., et al. (1993). Process for recovery of amines and volatile acids from amine salts. US5227483A. Google Patents. Retrieved from

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Wang, F., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 23(11), 2997. Retrieved from [Link]

  • Restek. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Sciencemadness.org. (2009). Forming oxalate salts of amines. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 4-Methylpyridine (FDB004424). Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

Sources

Overcoming poor solubility of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solubility and handling challenges associated with (4-Bromo-pyridin-2-ylmethyl)-methyl-amine . This intermediate is frequently used in medicinal chemistry as a building block for kinase inhibitors and ligands, yet its amphiphilic nature (lipophilic bromine-pyridine ring vs. hydrophilic secondary amine) creates specific formulation hurdles.

Chemical Profile & Diagnostic Triage

Compound: (4-Bromo-pyridin-2-ylmethyl)-methyl-amine Core Challenge: The molecule exhibits "Schizophrenic Solubility"—the secondary amine is basic (pKa ~8.8–9.2), while the brominated pyridine ring is highly lipophilic and electron-deficient. Common State: Free base is typically a viscous oil or low-melting solid; Salts (HCl, HBr) are crystalline solids.

Diagnostic FAQ: What are you seeing?

Q1: "I synthesized the compound, but it is a yellow oil that won't dissolve in water. Is it impure?"

  • Diagnosis: You likely have the Free Base form.

  • Root Cause: The free base is dominated by the lipophilic 4-bromo-pyridine moiety. It is soluble in organic solvents (DCM, Ethyl Acetate) but immiscible with water at neutral/basic pH.

  • Solution: Convert to the Dihydrochloride (2HCl) salt for aqueous solubility (See Protocol A).

Q2: "I diluted my DMSO stock into cell culture media (pH 7.4), and it precipitated immediately."

  • Diagnosis: "Crash-out" due to pKa/LogP Conflict .

  • Root Cause: While the amine protonates at pH 7.4, the high lattice energy of the solid or the hydrophobicity of the bromine substituent can override the solvation energy provided by the single charge, especially at concentrations >100 µM.

  • Solution: Use a Co-solvent System or Complexation (See Protocol B).

Q3: "My LC-MS shows the correct mass, but the compound degrades in solution over 24 hours."

  • Diagnosis: Carbamate Formation or Oxidation .

  • Root Cause: Secondary amines in solution greedily react with atmospheric

    
     to form carbamates, or oxidize if the solvent is not degassed.
    
  • Solution: Store stocks in anhydrous DMSO under Argon; avoid protic solvents for long-term storage.

Advanced Handling Protocols

Protocol A: Conversion to Dihydrochloride Salt (Solidification)

Use this to turn the oily free base into a stable, water-soluble solid.

The Mechanism: The goal is to protonate both the secondary amine (N-methyl) and potentially the pyridine nitrogen (though weakly basic) to disrupt the lipophilic lattice.

  • Dissolution: Dissolve 1.0 equivalent of the Free Base oil in a minimal volume of anhydrous Diethyl Ether (

    
    ) or Dichloromethane  (DCM).
    
    • Note: If the oil is viscous, warm slightly to 30°C to ensure homogeneity.

  • Acidification: Dropwise, add 2.5 equivalents of 4M HCl in Dioxane (or 2M HCl in

    
    ) at 0°C under stirring.
    
    • Visual Check: A white to off-white precipitate should form immediately.

  • Isolation: Stir for 30 minutes. Filter the solid under

    
     or Argon (the salt is hygroscopic).
    
  • Washing: Wash the filter cake with cold anhydrous

    
     to remove excess acid and organic impurities.
    
  • Drying: Dry under high vacuum for 4 hours.

    • Validation: Dissolve a small sample in

      
      . It should dissolve clearly.
      
Protocol B: Biological Assay Formulation (Anti-Precipitation)

Use this for dosing in cell assays or animal models (IV/IP).

Decision Matrix:

  • < 10 µM: 0.1% DMSO in Media usually suffices.

  • 10 µM – 100 µM: Requires Co-solvent (PEG400).

  • > 100 µM: Requires Cyclodextrin complexation.

High-Concentration Stock Preparation (The "Golden Standard")

Do NOT dissolve directly in saline/PBS.

  • Primary Stock: Dissolve compound in 100% DMSO to reach 50 mM .

    • Critical Step: Sonicate for 5 minutes to break micro-aggregates.

  • Intermediate Dilution (for >10 µM dosing):

    • Prepare a vehicle of 30% PEG400 / 5% Tween-80 / 65% Water .

    • Dilute DMSO stock 1:10 into this vehicle before adding to the final biological medium.

  • Cyclodextrin Rescue (If precipitation persists):

    • Prepare 20% (w/v) HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) in PBS.

    • Add the DMSO stock dropwise to the vortexing Cyclodextrin solution.

    • Why: The hydrophobic cavity of the cyclodextrin encapsulates the Br-Pyridine ring, shielding it from water while the hydrophilic exterior maintains solubility.

Data & Compatibility Tables

Table 1: Solubility Profile (Predicted & Observed)
SolventForm: Free BaseForm: HCl SaltUsage Notes
Water (pH 7) < 0.1 mg/mL (Insoluble)> 50 mg/mL (Soluble)Salt form is mandatory for aqueous use.
DMSO > 100 mg/mL> 100 mg/mLPreferred stock solvent.
Ethanol SolubleModerateGood for synthesis, bad for long-term storage (nucleophilic).
DCM / Chloroform Highly SolubleInsolubleUsed for extraction/purification of free base.
PBS (pH 7.4) Insoluble (Crashes out)Soluble up to ~1 mMBuffer capacity may strip protons; watch for precipitation.
Table 2: Chemical Stability Risks
ConditionRisk LevelMechanismPrevention
Atmospheric

HighCarbamate formation on secondary amine.Store under Argon/Nitrogen.
Palladium Catalysts HighOxidative addition to C-Br bond.Only use in intended cross-coupling; scavenge Pd thoroughly.
Basic Water (pH > 10) ModerateDeprotonation & Oiling Out.Maintain pH < 8 for aqueous stability.

Visual Troubleshooting Workflows

Diagram 1: Solubilization Decision Tree

Caption: Logic flow for selecting the correct formulation strategy based on concentration and application.

SolubilityTree Start Start: (4-Bromo-pyridin-2-ylmethyl)-methyl-amine CheckForm Check Form: Is it an Oil or Solid? Start->CheckForm IsOil Oil (Free Base) CheckForm->IsOil Oil IsSolid Solid (Salt/HCl) CheckForm->IsSolid Solid MakeSalt PROTOCOL A: React with 4M HCl/Dioxane to form Solid Salt IsOil->MakeSalt For Aqueous Use OrgSyn Organic Synthesis (Suzuki, Buchwald) IsOil->OrgSyn For Chemistry AppCheck Application Type? IsSolid->AppCheck MakeSalt->AppCheck BioAssay Biological Assay (Cell/Animal) AppCheck->BioAssay SolventOrg Use DCM, THF, or Toluene. Avoid Water. OrgSyn->SolventOrg ConcCheck Target Concentration? BioAssay->ConcCheck LowConc < 10 µM ConcCheck->LowConc HighConc > 100 µM ConcCheck->HighConc SimpleDMSO 0.1% DMSO in Media LowConc->SimpleDMSO ComplexForm PROTOCOL B: Use 20% HP-beta-Cyclodextrin or PEG400 Co-solvent HighConc->ComplexForm

Diagram 2: The "Oiling Out" Phenomenon Explained

Caption: Mechanism of precipitation during pH changes, critical for understanding extraction failures.

OilingOut AcidState Acidic pH (< 4) Species: R-NH2+ (Water Soluble) BaseAdd Add NaOH / NaHCO3 AcidState->BaseAdd NeutralState Neutral pH (~9) Species: R-NH (Free Base) BaseAdd->NeutralState Deprotonation Result Phase Separation (Oiling Out) NeutralState->Result Lipophilic Br-Pyridine drives aggregation

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19509, 2-(Aminomethyl)pyridine. Retrieved from [Link]. (Provides pKa baseline data for the aminomethyl-pyridine scaffold).

  • Brewster, M. E., & Loftsson, T. (2007).Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. (Authoritative grounding for Protocol B: Cyclodextrin usage).
  • Serajuddin, A. T. (2007).Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (Scientific basis for Protocol A: Salt selection for weak bases).

Decomposition of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4-Bromo-pyridin-2-ylmethyl)-methyl-amine

Ticket System Status: [ONLINE] Current Topic: Stability & Decomposition Troubleshooting Target Molecule: (4-Bromo-pyridin-2-ylmethyl)-methyl-amine CAS Registry Number: 886371-85-3 (Free Base) / 156093-66-2 (Analogous HCl salts)[1]

Product Intelligence & Hazard Analysis

The "Fragile" Intermediate You are likely working with this molecule as a scaffold for drug discovery, utilizing the 4-bromo position for cross-coupling (Suzuki/Buchwald) and the amine for reductive amination or alkylation.

However, this molecule contains a "self-destruct" mechanism built into its structure.[1] It possesses both a nucleophile (secondary amine) and a highly activated electrophile (4-bromopyridine).[1]

Critical Instability Factors:

  • Head-to-Tail Polymerization (The "Black Tar" Effect): The 4-position of a pyridine ring is electron-deficient.[1] In the free base form, the secondary amine of Molecule A attacks the 4-position of Molecule B, displacing the bromide (

    
    ). The resulting pyridinium species is even more electrophilic, triggering a runaway polymerization event that turns the reaction mixture into black insoluble tar within minutes.
    
  • Oxidative Degradation: The benzylic-like (picolinic) position is susceptible to air oxidation, leading to amide or aldehyde formation, particularly in the presence of transition metals.

Mechanistic Visualization

The following diagrams illustrate the exact chemical pathways leading to your experimental failures.

Figure 1: The "Death Spiral" (Self-Polymerization Pathway) This pathway explains why your free base turns black and insoluble.[1]

Decomposition Monomer (4-Bromo-pyridin-2-ylmethyl)-methyl-amine (Free Base) Dimer Pyridyl-Pyridinium Dimer (Highly Electrophilic) Monomer->Dimer Intermolecular SNAr (Amine attacks C4-Br) Salt HCl Salt Form (Stable) Monomer->Salt Protonation (H+) Polymer Insoluble Black Polymer (Runaway Reaction) Dimer->Polymer Rapid Propagation Salt->Monomer Base (Deprotonation)

Caption: The free base undergoes intermolecular nucleophilic aromatic substitution (


). The dimer formed is cationic (pyridinium), accelerating further attack.

Troubleshooting Guide (Ticket System)

Ticket #404: "My reaction turned black instantly upon workup."

Diagnosis: Uncontrolled Free Base Polymerization.[1] Context: You likely neutralized the HCl salt to perform an extraction or reaction, and the concentration was too high. Resolution:

  • Never store the free base. Always generate it in situ or use it immediately.

  • Dilution is key. The rate of polymerization is second-order (dependent on concentration squared).[1] Diluting your reaction volume by 2x reduces the decomposition rate by 4x.

  • Keep it Cold. Perform all free-basing operations at 0°C.

Ticket #502: "Suzuki/Buchwald Coupling failed (Low Yield / No Conversion)."

Diagnosis: Catalyst Poisoning & Protodebromination.[1] Context: The pyridine nitrogen and the secondary amine are potent ligands that chelate Palladium, shutting down the catalytic cycle. Resolution:

  • Protect the Amine: Install a Boc group (tert-butoxycarbonyl) before the coupling.[1] This masks the nucleophilic amine and prevents catalyst poisoning.

    • Reaction: Amine +

      
      
      
      
      
      N-Boc intermediate.[1]
  • Use Scavenger Ligands: If you cannot protect, use a catalyst system with a high affinity for Pd (e.g., Pd(dppf)Cl2 or XPhos Pd G2) to outcompete the amine.

  • Watch for Protodebromination: If you see the bromine replaced by hydrogen (des-bromo product), your reaction is too reducing.[1] Switch from isopropanol/ethanol to toluene/dioxane.[1]

Ticket #301: "The material degraded during storage."

Diagnosis: Oxidative Instability. Context: Picolylamines absorb


 and oxidize in air.[1]
Resolution: 
  • Store as Salt: Convert the amine to the Dihydrochloride (2HCl) or Dihydrobromide (2HBr) salt immediately after purification.

  • Argon Flush: If liquid storage is necessary, store under Argon at -20°C.[1]

Standard Operating Procedures (SOPs)

Protocol A: Safe Generation of Free Base (In Situ)

Use this when you must use the free amine for a reaction (e.g., alkylation).

  • Suspend: Place (4-Bromo-pyridin-2-ylmethyl)-methyl-amine HCl salt in

    
     (DCM).
    
  • Cool: Cool the suspension to 0°C in an ice bath.

  • Neutralize: Add saturated

    
      (aqueous) slowly with vigorous stirring.
    
    • Note: Avoid strong bases like NaOH which can trigger rapid hydrolysis of the bromine.

  • Extract: Separate layers quickly. Wash organic layer once with cold brine.[1]

  • Dry & Use: Dry over

    
     for max 5 minutes. Filter directly into your next reaction vessel. Do not rotary evaporate to dryness  unless absolutely necessary, and never heat the bath above 30°C.
    
Protocol B: N-Boc Protection (Stabilization Strategy)

Recommended prior to any Pd-catalyzed coupling.[1]

  • Dissolve the amine (salt form) in DCM/Water (1:1).

  • Add

    
     (3.0 equiv) and 
    
    
    
    (1.1 equiv).[1]
  • Stir at Room Temperature for 2 hours.

  • Extract with DCM.[1] The resulting N-Boc-(4-bromo-pyridin-2-ylmethyl)-methyl-amine is a stable solid/oil that can be stored and coupled without polymerization risk.[1]

Solvent & Reagent Compatibility Matrix

Reagent / ConditionCompatibilityRisk Factor
DCM / Chloroform HighGood for extraction; keep cold.[1]
DMSO / DMF Low Promotes

polymerization (polar aprotic).[1] Avoid heating free base in these.[1]
Methanol / Ethanol MediumGood for salt solubility; risk of nucleophilic attack by solvent at high temp.[1]
NaOH / KOH Critical Causes hydrolysis of Br to OH (pyridone formation).[1] Use Carbonate bases instead.[1]
Palladium (Pd) Low (Unprotected)Catalyst poisoning.[1] Requires protection (Boc) or strong ligands.[1]

References & Authority

  • General Pyridine Chemistry & Reactivity:

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.[1] (Chapter on Pyridines: Nucleophilic substitution at C4).

    • Mechanistic Insight: Explains the activation of the C4 position in pyridine towards nucleophiles (

      
      ).
      
    • [1]

  • Stability of Aminomethylpyridines (Picolylamines):

    • Source: PubChem Compound Summary for (2-Bromopyridin-4-yl)methanamine (Isomer analog showing similar handling codes).[1]

    • Data: Confirming air sensitivity and storage requirements (Store under inert gas, -20°C).

    • [1]

  • Polymerization of 4-Halopyridines:

    • Wibaut, J. P., & Broekman, F. W. (1939). The polymerization of 4-chloropyridine and 4-bromopyridine. Recueil des Travaux Chimiques des Pays-Bas.

    • Key Finding: Establishes the head-to-tail polymerization mechanism for 4-halopyridines.

    • [1]

  • Handling of 4-Bromo-pyridin-2-ylmethyl derivatives:

    • Source: ChemicalBook / Supplier Safety Data Sheets (SDS).[1]

    • Data: Verifies CAS 886371-85-3 and safety protocols (Corrosive, Cold Storage).

    • [1]

Sources

Optimizing catalyst loading for Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Catalysis Optimization Support Center .

I am your Senior Application Scientist. This guide is structured not as a textbook, but as a tiered technical support system designed to troubleshoot, diagnose, and optimize your Buchwald-Hartwig amination workflows. We move beyond "add more catalyst" to understanding the kinetic and thermodynamic bottlenecks of your specific system.

Module 1: Diagnostic Triage (Visual Workflow)

Before adjusting loading, we must diagnose the failure mode. Use this decision matrix to categorize your reaction's behavior.

TroubleshootingFlow Start ISSUE: Reaction Incomplete CheckColor Check Reaction Appearance Start->CheckColor BlackPpt Visible Black Precipitate? CheckColor->BlackPpt YesBlack YES: Catalyst Aggregation BlackPpt->YesBlack Yes NoBlack NO: Solution Remains Clear/Dark BlackPpt->NoBlack No Sol1 Diagnosis: Ligand Dissociation Action: Increase L:Pd ratio or Switch to Precatalyst (G3/G4) YesBlack->Sol1 SpikeTest Perform 'Spike Test' (Add fresh catalyst at stall point) NoBlack->SpikeTest Resumes Reaction Resumes? SpikeTest->Resumes YesResume YES: Catalyst Deactivation (Thermal/Oxidative) Resumes->YesResume Yes NoResume NO: Product Inhibition or Equilibrium Issue Resumes->NoResume No Sol2 Action: Lower Temp, Degas Solvent Better, Check for Poisons (S, N-heterocycles) YesResume->Sol2 Sol3 Action: Check Base Solubility, Switch Halide (I -> Br), Change Solvent NoResume->Sol3

Figure 1: Diagnostic logic for distinguishing between catalyst death (aggregation), soluble deactivation, and inhibition.

Module 2: The Knowledge Base (FAQs)

These answers address the causality behind common experimental choices.

Q1: Why should I use a Precatalyst (G3/G4) instead of Pd₂(dba)₃ or Pd(OAc)₂?

Technical Insight:

  • Pd(OAc)₂ Issues: It requires reduction from Pd(II) to Pd(0) to enter the cycle. This reduction often consumes the amine substrate or phosphine ligand (oxidizing it to phosphine oxide), altering your effective L:Pd ratio unpredictably.

  • Pd₂(dba)₃ Issues: The dibenzylideneacetone (dba) ligand is not innocent. It can compete with your phosphine ligand for the metal center, inhibiting the oxidative addition step.

  • The Precatalyst Advantage: Buchwald G3/G4 precatalysts contain the ligand pre-bound in a 1:1 ratio. Upon exposure to base, they rapidly generate the active mono-ligated Pd(0) species (

    
    ) without requiring exogenous reductants or leaving inhibitory byproducts (like dba) in the solution [1].[1]
    
Q2: What is the difference between G3 and G4 precatalysts?

Comparative Analysis:

Feature Generation 3 (G3) Generation 4 (G4)
Scaffold 2-aminobiphenyl palladacycle Methylated 2-aminobiphenyl
Byproduct Carbazole N-Methylcarbazole
Risk Carbazole has an N-H bond and can act as a substrate, potentially coupling with the aryl halide (rare, but possible). N-Methylcarbazole is inert; zero risk of side-coupling.

| Recommendation | Standard use. | Use for difficult couplings or when high HPLC purity is required. |

Q3: My reaction works at 5 mol% but fails at 1 mol%. Why is the drop-off non-linear?

Root Cause: Catalyst Poisoning Threshold. In every reaction mixture, there is a finite amount of "poison" (dissolved O₂, sulfur impurities in the solvent, or stabilizing agents in the amine).

  • At 5 mol% , you might have 90% active catalyst and 10% sacrificed to poisons.

  • At 0.5 mol% , the same absolute amount of poison might deactivate 100% of your catalyst.

  • Fix: The lower you go, the higher the purity requirements. "Polishing" solvents (sparging with Argon for 20 mins) becomes critical at low loadings.

Module 3: Troubleshooting Specific Failures

Ticket #001: "Reaction stalls at 60% conversion."

Diagnosis: This is rarely due to running out of catalyst. It is usually Product Inhibition or Halide Inhibition .

  • Mechanism: As the reaction proceeds, the concentration of the amine product increases. If the product binds to Pd more strongly than the starting amine, it sequesters the catalyst. Alternatively, if using Aryl Iodides, the iodide ions released can form stable, inactive Pd-dimers (bridged by iodine) [2].

  • Protocol:

    • Switch from Aryl Iodide to Aryl Bromide (Bromide dimers are less stable).

    • Use a bulky biaryl phosphine (e.g., BrettPhos) which sterically discourages dimer formation.

Ticket #002: "I see significant dehalogenation (reduction of Ar-X)."

Diagnosis:


-Hydride Elimination is outcompeting Reductive Elimination.
  • Mechanism: The Pd-Amido intermediate has two choices: form the C-N bond (desired) or grab a hydrogen from the amine's alkyl chain (undesired).

  • Protocol:

    • Increase Catalyst Loading: Counter-intuitive, but higher Pd concentration can sometimes favor the bimolecular reductive elimination pathway over unimolecular decomposition.

    • Switch Ligand: Use a ligand that promotes Reductive Elimination (e.g., RuPhos or BrettPhos). These ligands are electron-rich and bulky, squeezing the Pd center to "spit out" the product.

Module 4: The "Loading De-escalation" Protocol

Do not guess your loading. Follow this rigorous optimization workflow to determine the Minimum Effective Loading (MEL).

Step 1: The Benchmark (High Loading)
  • Conditions: 5 mol% Precatalyst (e.g., XPhos Pd G4), 1.2 equiv Base, Solvent (Dioxane or Toluene), 80°C.

  • Goal: Confirm the chemistry works at all. If it fails here, loading is not the issue; the ligand/substrate match is wrong.

Step 2: The Logarithmic Screen

Run parallel reactions at:

  • 1.0 mol% (Standard)

  • 0.1 mol% (Aggressive)[2]

  • 0.01 mol% (Pharma Target)

Step 3: The Kinetic Profile (Visualizing the Stall)

Analyze the reaction profile. We are looking for the "Resting State" of the catalyst.

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (L-Pd-Ar-X) Pd0->OxAdd Ar-X PdBlack IRREVERSIBLE: Pd Black (Dead) Pd0->PdBlack Ligand Dissociation AmineBind Amine Binding OxAdd->AmineBind H-N-R Dimer OFF-CYCLE: Halide-Bridged Dimer (Inactive) OxAdd->Dimer High [I-] Deprot Deprotonation AmineBind->Deprot Base RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Dimer->OxAdd Slow

Figure 2: The Catalytic Cycle. Note the "Off-Cycle" Dimer state. If your reaction stalls, your catalyst is likely trapped in the Red (Dimer) or Black (Dead) node.

Module 5: Advanced Optimization (Scale-Up)

When moving to process scale (kg), cost and metal scavenging become drivers.

The "Dosage" Strategy: Instead of adding 1 mol% at


, add 0.2 mol% in five portions over 2 hours.
  • Why? This keeps the instantaneous concentration of active Pd low, preventing the formation of inactive dimers (which is a second-order process, rate

    
    ). By keeping 
    
    
    
    low, you favor the catalytic cycle over the aggregation pathway [3].

Scavenging: If you use high loading (>1 mol%), you must budget for removal.

  • Silica Thiol Scavengers: Highly effective for removing Pd from Buchwald products.

  • Crystallization: Often superior to chromatography for rejecting Pd-ligand complexes.

References

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.[3][4] Link

  • Ingoglia, B. T., et al. (2019). Mechanism of the Buchwald-Hartwig Amination: The Role of Dimeric Palladium Species. Journal of the American Chemical Society. Link

  • Sherwood, J., et al. (2019). Pd-Catalyzed Cross-Coupling in the Pharmaceutical Industry: A Guide to Catalyst Loading and Scavenging. Organic Process Research & Development. Link

Sources

Removal of palladium catalyst from (4-Bromo-pyridin-2-ylmethyl)-methyl-amine product

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Purification of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine

Status: Open Priority: High (Product Integrity Risk) Assigned Specialist: Senior Application Scientist

Executive Summary & Problem Diagnosis

User Issue: Difficulty removing residual Palladium (Pd) from (4-Bromo-pyridin-2-ylmethyl)-methyl-amine. Root Cause Analysis: Your molecule is not just a substrate; it is a bidentate ligand . The pyridine nitrogen and the secondary amine nitrogen (separated by a methylene bridge) form a thermodynamically stable 5-membered chelate ring with Palladium.

Standard aqueous washes (brine, bicarbonate) will fail because the Pd-Product binding constant (


) is higher than the Pd-Water interaction. To purify this, we must introduce a "Super-Ligand"—a scavenger with a binding affinity orders of magnitude higher than your product.
Visualization: The Chelation Trap

The following diagram illustrates why your Pd is "stuck" and the thermodynamic shift required to remove it.

Pd_Chelation_Mechanism Pd_Free Free Pd Species Complex STABLE COMPLEX (Pd trapped in 5-membered ring) Pd_Free->Complex High Affinity (Fast) Product Your Product (Bidentate Ligand) Product->Complex Waste Pd-Scavenger Complex (Precipitate/Resin) Complex->Waste Displacement (Thermodynamic Sink) Clean_Prod Purified Product Complex->Clean_Prod Release Scavenger Thiol/DMT Scavenger (The 'Super-Ligand') Scavenger->Waste

Figure 1: The Pd is trapped in a stable chelate ring with your product. Successful removal requires a scavenger (Green) that out-competes the product for the metal center.

Tier 1: Rapid Response (FAQ)

Q: Why is my product black/brown even after a column? A: Pd-amine complexes are often colored. Furthermore, "Pd black" (colloidal Pd(0)) can pass through silica gel columns. You need a chemical scavenger, not just physical filtration.

Q: Can I just wash with HCl? A: Avoid. While acid can protonate the amine and break the chelate, your product is a basic amine. It will protonate and move to the aqueous layer along with the Pd. Separating them afterwards is difficult.

Q: What is the target limit? A: Refer to ICH Q3D guidelines. For an oral drug, the Permitted Daily Exposure (PDE) for Palladium (Class 2B) is 100 µ g/day .

  • If Max Daily Dose is 10g: Limit is 10 ppm .[1]

  • If Max Daily Dose is 1g: Limit is 100 ppm .

Tier 2: Advanced Troubleshooting Protocols
Method A: Silica-Supported Thiol Scavengers (Recommended)

Best for: High-value intermediates where yield loss must be minimized.

The Science: Thiol (-SH) groups have a high affinity for soft metals like Pd(II) and Pd(0). Silica-supported thiols (e.g., SiliaMetS® Thiol or Biotage® Si-Thiol) are heterogeneous, meaning you can filter them off easily.

Protocol:

  • Dissolution: Dissolve crude product in a compatible solvent (THF, Ethyl Acetate, or MeOH). DCM is less effective for scavenging kinetics.

  • Loading: Add 3 to 5 equivalents of Thiol-silica relative to the residual Pd content (not the catalyst used, but the estimated residual). If unknown, start with 10% w/w relative to the product.

  • Temperature: Heat to 50°C . Heat is crucial to overcome the activation energy required to break the Pd-Product chelate bond.

  • Time: Agitate (do not stir with a magnetic bar if possible, as it grinds the silica; use an overhead stirrer or shaker) for 4–12 hours .

  • Filtration: Filter through a 0.45 µm pad or a sintered glass funnel.

  • Wash: Wash the silica cake with solvent to recover any entrained product.

Method B: The "DMT" Approach (For Stubborn Complexes)

Best for: Highly stable chelates where Thiols fail.

The Science: Dimercaptotriazine (DMT) or Trithiocyanuric acid (TMT) forms an insoluble polymeric complex with Pd. It is particularly effective for removing Pd from bidentate N-ligands.

Protocol:

  • Add Scavenger: Add SiliaMetS® DMT (or equivalent resin) to the reaction mixture (4–10 equivalents vs Pd).

  • Solvent: Works well in DMF, DMSO, or THF.

  • Conditions: Agitate at 60°C for 12 hours.

  • Workup: Filter the resin.[2] If using free TMT (not silica-bound), the Pd-TMT complex will precipitate. Filter over Celite to remove the precipitate.[2][3]

Method C: The Aqueous "Super-Wash" (L-Cysteine)

Best for: Large scale where solid scavengers are too expensive.

The Science: L-Cysteine is a water-soluble amino acid with a thiol group. It acts as a phase-transfer scavenger, pulling Pd from the organic phase (bound to your amine) into the aqueous phase (bound to Cysteine).

Protocol:

  • Preparation: Dissolve product in a water-immiscible solvent (e.g., Isopropyl Acetate or 2-MeTHF).

  • The Wash: Prepare a 10% wt/vol aqueous solution of L-Cysteine (or N-Acetylcysteine). Adjust pH to ~7-8 (neutral/slightly basic). Crucial: Do not make it acidic, or your product will protonate and go into the water.

  • Extraction: Stir the organic and aqueous layers vigorously at 45°C for 1 hour. The heat helps the ligand exchange.

  • Separation: Separate layers. The Pd should be in the aqueous layer (often turns yellow/orange).

  • Repeat: Repeat wash 2-3 times.

Decision Matrix

Use this workflow to select the correct method for your specific constraints.

Pd_Removal_Decision_Tree Start Start: Pd Removal Scale What is your scale? Start->Scale Small Small Scale (<10g) Scale->Small Lab Bench Large Large Scale (>100g) Scale->Large Pilot Plant Value Is product acid-sensitive? Method_A Method A: Silica-Thiol Scavenger Small->Method_A Method_C Method C: L-Cysteine Wash Large->Method_C Check Check Pd (ICP-MS) Method_A->Check Method_C->Check Method_B Method B: DMT Resin Method_B->Check Success Success (< Limits) Check->Success Pass Fail Fail (> Limits) Check->Fail Fail Fail->Method_B Escalate

Figure 2: Decision matrix for selecting the optimal purification route based on scale and initial results.

Comparative Data: Scavenger Efficiency

The following table summarizes expected efficiencies based on functional group compatibility (Garrett et al., 2004).

Scavenger TypeFunctional GroupAffinity for PdCompatibility with PyridinesNotes
Si-Thiol -SH (Propylthiol)HighExcellent The industry standard. Minimal non-specific binding.
Si-DMT DimercaptotriazineVery High Excellent Best for "hard-to-remove" Pd. Can scavenge Pd(0) and Pd(II).
Si-Thiourea ThioureaModerateGoodbetter for electrophilic Pd species; less smelly than thiols.
Activated Carbon CarbonVariablePoor High risk of yield loss (product adsorption) for aromatic amines.
Si-Amine -NH2LowPoorWill not compete with your product (which is also an amine).
References & Authority
  • Garrett, C. E., & Prasad, K. (2004).[4][5] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

    • Core Reference: Establishes the hierarchy of scavenger efficiency (Thiol > Phosphine > Amine).

  • ICH Q3D Guideline for Elemental Impurities . (2019). European Medicines Agency / FDA. Link

    • Regulatory Standard: Defines the PDE limits for Class 2B elements (Pd).

  • SiliCycle Application Note . Metal Scavenging Solutions for the Pharmaceutical Industry. Link

    • Protocol Source: Detailed methodologies for SiliaMetS Thiol and DMT usage.

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link

    • Validation: Comparative study of activated carbon vs. functionalized silica.[5]

Sources

Technical Support Center: Characterization of Impurities in (4-Bromo-pyridin-2-ylmethyl)-methyl-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-bromo-pyridin-2-ylmethyl)-methyl-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to assist in the identification and characterization of impurities that may arise during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for (4-Bromo-pyridin-2-ylmethyl)-methyl-amine and what are the expected major impurities?

A1: The most prevalent method for synthesizing (4-bromo-pyridin-2-ylmethyl)-methyl-amine is through the reductive amination of 4-bromo-2-formylpyridine with methylamine.[1][2] This process typically involves the formation of an intermediate imine, which is then reduced to the desired secondary amine.[2][3]

Expected Major Impurities:

  • Unreacted Starting Materials: Residual 4-bromo-2-formylpyridine and methylamine.

  • Over-alkylation Product: Formation of a tertiary amine, (4-bromo-pyridin-2-ylmethyl)-dimethyl-amine, if the newly formed secondary amine reacts further with the aldehyde.

  • Aldehyde-related Impurities: Impurities arising from the oxidation of 4-bromo-2-formylpyridine to 4-bromo-picolinic acid.

Q2: I am observing an unexpected peak in my HPLC chromatogram. What could it be?

A2: An unexpected peak could be one of several possibilities. Refer to the Troubleshooting Guide section for a systematic approach to identification. Common culprits include isomeric impurities, byproducts from side reactions, or degradation products.[4] The identity of the peak can often be tentatively assigned based on its retention time and confirmed using mass spectrometry (MS) to determine its molecular weight.[5][6]

Q3: My NMR spectrum shows signals that I cannot assign to the product. How can I identify these unknown impurities?

A3: NMR spectroscopy is a powerful tool for structural elucidation of unknown impurities.[7][8] By analyzing the chemical shifts, coupling constants, and integration of the unassigned signals, you can often deduce the structure of the impurity. For complex mixtures, 2D NMR techniques such as COSY and HSQC can be invaluable. It is also beneficial to compare the spectrum to that of your starting materials and known potential byproducts.[9]

Q4: What are the best analytical techniques for purity assessment of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine?

A4: A multi-technique approach is recommended for comprehensive purity analysis.[4]

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting non-volatile impurities.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities and isomers.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for both the main component and any impurities present.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of MS, making it highly effective for identifying unknown impurities.[6]

II. Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of (4-bromo-pyridin-2-ylmethyl)-methyl-amine.

Scenario 1: Presence of an Impurity with a Higher Molecular Weight than the Product

Observation: Your LC-MS analysis shows a peak with a mass-to-charge ratio (m/z) greater than that of the expected product.

Potential Cause: Over-alkylation of the secondary amine product.

Explanation: In reductive amination, the newly formed (4-bromo-pyridin-2-ylmethyl)-methyl-amine can act as a nucleophile and react with another molecule of 4-bromo-2-formylpyridine, leading to the formation of a tertiary amine impurity.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting a high molecular weight impurity.

Experimental Protocol: NMR Analysis for Structural Confirmation

  • Isolate the Impurity: If possible, isolate the impurity using preparative HPLC.

  • Acquire Spectra: Dissolve the isolated fraction in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

  • Analyze the Data: Look for the disappearance of the N-H proton signal and the appearance of a new set of signals corresponding to the second (4-bromo-pyridin-2-yl)methyl group.

Scenario 2: Presence of an Impurity with a Similar Retention Time to the Product in HPLC

Observation: A peak is observed that co-elutes or is very close to the main product peak in the HPLC chromatogram.

Potential Cause: An isomeric impurity.

Explanation: The starting material, 4-bromo-2-formylpyridine, may contain isomeric impurities such as 2-bromo-4-formylpyridine or 3-bromo-2-formylpyridine. These isomers can undergo the same reductive amination reaction to produce isomeric amine products.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting a co-eluting impurity.

Experimental Protocol: HPLC Method Optimization

  • Column Selection: If using a standard C18 column, consider switching to a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column.

  • Mobile Phase Modification:

    • Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer.

    • Vary the pH of the aqueous phase.

    • Introduce a different organic modifier.[10]

  • Gradient Optimization: Modify the gradient slope to improve the resolution between the two peaks.

Data Summary: Common Impurities and their Characteristics
Impurity NamePotential OriginTypical Analytical Signature
4-bromo-2-formylpyridineUnreacted starting materialDistinct retention time in HPLC/GC, specific m/z in MS
(4-bromo-pyridin-2-ylmethyl)-dimethyl-amineOver-alkylationHigher molecular weight in MS, characteristic NMR signals
4-bromo-picolinic acidOxidation of starting aldehydeDifferent polarity, may require specific HPLC conditions
Isomeric AminesImpurities in starting materialSame m/z as product, slightly different retention time

III. Synthetic Pathway and Potential Side Reactions

The following diagram illustrates the primary synthetic route to (4-bromo-pyridin-2-ylmethyl)-methyl-amine and highlights potential side reactions that can lead to impurity formation.

G cluster_main Main Synthetic Pathway cluster_side Side Reactions A 4-bromo-2-formylpyridine C Imine Intermediate A->C E 4-bromo-picolinic acid A->E Oxidation B Methylamine B->C D (4-bromo-pyridin-2-ylmethyl)-methyl-amine C->D Reduction F (4-bromo-pyridin-2-ylmethyl)-dimethyl-amine D->F Over-alkylation

Caption: Synthetic pathway and side reactions.

IV. References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • European Chemicals Agency. (2013). Pyridine, alkyl derivs.. Available at: [Link]

  • IOSR Journal of Applied Chemistry. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]

  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Available at: [Link]

  • MDPI. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Available at: [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]

  • MolecularCloud. (2024). Impurities: Definitions, Types, and NMR Analysis. Available at: [Link]

  • Organic Chemistry Portal. (2021). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(2-aminoethylamino)-pyridine. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). High-performance liquid chromatography and inductively coupled plasma mass spectrometry (HPLC-ICP-MS) for the analysis of xenobiotic metabolites in rat urine: application to the metabolites of 4-bromoaniline. Available at: [Link]

  • Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Available at: [Link]

  • STM Journals. (n.d.). Synthesis, Characterization and Evaluation of Pyridine derivatives. Available at: [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

Sources

Technical Support Center: Prevention of Debromination in Reactions with Bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with debromination side reactions when working with bromopyridine substrates. Here, we provide in-depth troubleshooting advice, mechanistic insights, and optimized protocols to help you enhance your reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is debromination in the context of bromopyridine reactions, and why is it a significant problem?

A1: Debromination, often referred to as hydrodehalogenation or protodebromination, is a common and problematic side reaction in palladium-catalyzed cross-coupling reactions. In this process, the bromine atom on the pyridine ring is replaced by a hydrogen atom, leading to the formation of an undesired pyridine byproduct instead of the target coupled product.[1][2] This unwanted reaction reduces the yield of your desired compound and introduces a significant purification challenge, as the byproduct often has similar chromatographic properties to the starting material.

The core issue arises because the catalytic cycle that should lead to C-C, C-N, or C-O bond formation is intercepted by a competing pathway. This is particularly prevalent with electron-deficient heteroaryl halides like bromopyridines, where the electronic properties of the ring can influence the stability of key intermediates.[3]

Q2: What are the primary mechanistic pathways that lead to debromination?

A2: Understanding the mechanism is key to suppression. There are two primary pathways for debromination:

  • Protodebromination: This occurs when the organopalladium intermediate, formed after oxidative addition of the bromopyridine to the Pd(0) catalyst, is cleaved by a proton source before it can proceed through transmetalation and reductive elimination. The proton source can be residual water, alcohols, or even the amine substrate in Buchwald-Hartwig reactions.[4]

  • Reductive Debromination: This pathway involves a hydride source. The organopalladium(II) intermediate can undergo reaction with a hydride, which can be generated from various sources in the reaction medium (e.g., from an amine base like triethylamine in Heck reactions or from solvent), leading to a palladium-hydride species that then reductively eliminates to give the debrominated pyridine.[2][5]

Below is a simplified diagram illustrating where debromination intercepts the desired Suzuki-Miyaura coupling cycle.

Suzuki_Debromination Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Int L₂(Ar)Pd(II)-Br OxAdd->PdII_Int Transmetal Transmetalation PdII_Int->Transmetal R-B(OR)₂ Debromination Protodebromination (Side Reaction) PdII_Int->Debromination PdII_Coupling L₂(Ar)Pd(II)-R Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R (Desired Product) RedElim->Product Debromination->Pd0 Regenerates Catalyst DebromProduct Ar-H (Byproduct) Debromination->DebromProduct ProtonSource H⁺ Source (e.g., H₂O, ROH) ProtonSource->Debromination

Caption: Debromination intercepting the Suzuki catalytic cycle.

Q3: I'm seeing significant debromination in my Suzuki-Miyaura coupling. How can I fix this?

A3: This is a very common issue. The key is to promote the rate of reductive elimination relative to the rate of debromination. Here is a troubleshooting workflow:

Troubleshooting_Suzuki Start High Debromination in Suzuki Coupling Step1 Step 1: Evaluate Ligand Start->Step1 Step1_Action Switch to Bulky, Electron-Rich Buchwald-type Ligands (e.g., XPhos, RuPhos, SPhos) Step1->Step1_Action Step2 Step 2: Optimize Base Step1_Action->Step2 If problem persists Step2_Action Switch from Strong Bases (NaOtBu) to Weaker Bases (K₃PO₄, K₂CO₃, Cs₂CO₃) Step2->Step2_Action Step3 Step 3: Lower Temperature Step2_Action->Step3 If problem persists Step3_Action Run reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C) Step3->Step3_Action Step4 Step 4: Check Reagents Step3_Action->Step4 If problem persists Step4_Action Use anhydrous solvents. Consider using boronic esters (e.g., pinacol) instead of boronic acids to reduce water. Step4->Step4_Action End Minimized Debromination Step4_Action->End Problem Solved

Caption: Troubleshooting workflow for Suzuki coupling debromination.

Causality Explained:

  • Ligand Choice: Bulky, electron-rich phosphine ligands (like those developed by Buchwald) are crucial.[1] They accelerate the rate-limiting reductive elimination step, allowing the desired C-C bond formation to outcompete the debromination pathway.[1] They also stabilize the palladium center, preventing decomposition.

  • Base Selection: While a base is essential to activate the boronic acid for transmetalation, a very strong base like sodium tert-butoxide (NaOtBu) can accelerate protonolysis pathways.[4][6] Switching to milder inorganic bases like potassium phosphate (K₃PO₄) or carbonates (K₂CO₃, Cs₂CO₃) often provides the right balance of reactivity while minimizing debromination.[2]

  • Temperature Control: Higher temperatures can increase the rate of side reactions, including debromination.[2] It is often beneficial to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Reagent Purity: Using boronic esters (e.g., pinacol esters) instead of boronic acids can reduce the amount of water in the reaction, as boronic acids can be hygroscopic and prone to protodeborylation.[3][4] Ensuring solvents are truly anhydrous is also critical.

Q4: My Buchwald-Hartwig amination of a 2-bromopyridine is failing due to debromination. What are the best practices here?

A4: 2-bromopyridines are notoriously challenging substrates for amination. The proximity of the nitrogen atom can influence the catalyst in complex ways.

Key Recommendations:

  • Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd₂(dba)₃, use a well-defined palladacycle pre-catalyst (e.g., an XPhos or RuPhos G3 or G4 pre-catalyst). These are designed to generate the active L-Pd(0) species cleanly and efficiently upon exposure to base, which can lead to more reproducible results and lower catalyst loadings.[3][7]

  • Ligand is Critical: For aminating bromopyridines, bulky biaryl phosphine ligands are essential. RuPhos is often an excellent choice for coupling with primary amines, while XPhos can be effective for a broader range.[1][8]

  • Base Choice: Sodium tert-butoxide (NaOtBu) is a common base, but if debromination is severe, consider switching to lithium bis(trimethylsilyl)amide (LiHMDS), which can be effective at lower temperatures and is compatible with more functional groups.[8]

  • Solvent Matters: Anhydrous, non-protic solvents like toluene or dioxane are standard. Protic solvents should be strictly avoided.

Q5: I am attempting a lithiation of bromopyridine followed by quenching with an electrophile, but I only recover pyridine. How can I prevent this?

A5: This is a classic problem of protodebromination after metal-halogen exchange. The resulting pyridyl-lithium species is highly basic and will be rapidly quenched by any available proton source, including trace moisture or even solvents like THF at higher temperatures.

The single most important parameter is temperature.

  • Ultra-Low Temperatures are Mandatory: The metal-halogen exchange must be performed at extremely low temperatures, typically -78 °C (dry ice/acetone bath) or even lower, around -100 °C (liquid N₂/diethyl ether slush bath).[9][10]

  • Rapid Quenching: Once the lithiation is complete (usually very fast, <15 minutes), the electrophile should be added at this low temperature to ensure it reacts with the organolithium species before any proton sources can.

  • Anhydrous Conditions: Absolute and rigorous exclusion of moisture is paramount. Use oven-dried or flame-dried glassware, fresh anhydrous solvents, and maintain a positive pressure of an inert gas (Argon or Nitrogen).

Comparative Data Summary

The following table summarizes recommended starting conditions to minimize debromination across different reaction types. These are starting points and may require further optimization for your specific substrate.

Reaction TypeRecommended Catalyst/LigandRecommended BaseSolventKey Considerations
Suzuki-Miyaura Pd(OAc)₂ / XPhos or SPhos[4]K₃PO₄ or Cs₂CO₃[2]Dioxane/H₂O or TolueneUse boronic esters for sensitive substrates. Keep temperature as low as feasible (e.g., 80 °C).[4]
Buchwald-Hartwig XPhos Pd G3/G4 Pre-catalyst[7]NaOtBu or LiHMDS[8]Toluene or DioxaneUse pre-catalysts for reproducibility. 2-bromopyridines are particularly challenging.[1][11]
Sonogashira Pd(PPh₃)₄ (Copper-free)[1]Triethylamine (Et₃N)DMF or THFCopper co-catalysts can sometimes promote side reactions; a copper-free protocol is often cleaner.[1]
Lithiation n-BuLi or s-BuLiN/ATHF or Diethyl EtherMust be performed at ≤ -78 °C. Rigorously anhydrous conditions are essential.[12]

Detailed Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of 3-Bromopyridine

This protocol is designed to minimize debromination by using a modern catalyst system and carefully selected base.

Reagents and Materials:

  • 3-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid Pinacol Ester (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 Pre-catalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic, finely ground (3.0 mmol, 3.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Degassed Water (0.5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add 3-bromopyridine, the arylboronic acid pinacol ester, XPhos Pd G3, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous dioxane and degassed water via syringe under a positive pressure of inert gas.

  • Seal the tube and place the reaction mixture in a pre-heated oil bath at 80 °C.

  • Stir vigorously for 4-12 hours. Monitor reaction progress by TLC or LC-MS, checking for the formation of pyridine as a byproduct.

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Low-Temperature Lithiation and Quench of 2-Bromopyridine

This protocol emphasizes the critical importance of temperature control to prevent debromination.

Reagents and Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 mmol, 1.1 equiv)

  • Electrophile (e.g., benzaldehyde, 1.2 mmol, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Argon atmosphere

Procedure:

  • Assemble a flame-dried, three-neck round-bottom flask equipped with a stir bar, a thermometer, and a rubber septum under a positive pressure of argon.

  • Add anhydrous THF to the flask via syringe.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add the 2-bromopyridine to the cold THF.

  • Slowly add the n-BuLi solution dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 15 minutes. A color change is typically observed.

  • Add the electrophile (e.g., benzaldehyde) dropwise, again maintaining the temperature at -78 °C.

  • Allow the reaction to stir at -78 °C for 1 hour.

  • Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Perform a standard aqueous workup and extraction with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify as required.

Disclaimer: This guide is for informational purposes and should be used by qualified professionals. All chemical experiments should be performed with appropriate safety precautions in a controlled laboratory environment.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Basavaraju, K., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University Department of Chemistry and Chemical Biology.
  • Clark, K. F., et al. (2018). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. Journal of the American Chemical Society.
  • Zhang, Q., et al. (2022). A −60 °C Low‐Temperature Aqueous Lithium Ion‐Bromine Battery with High Power Density Enabled by Electrolyte Design.
  • Otoyama, M., et al. (2022). Impact of Low Temperatures on the Lithiation and Delithiation Properties of Si-Based Electrodes in Ionic Liquid Electrolytes.
  • Leadbeater, N. E., & McGowan, C. (2014). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Organic & Biomolecular Chemistry.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Isomura, M. N., et al. (2020). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis.
  • Schlosser, M. (2005). Pyridine Elaboration Through Organometallic Intermediates: Regiochemical Control and Completeness.
  • Strauss, M. J., et al. (2026, January 5). Ligand Design Enables Cu-Catalyzed Etherification of Aryl Bromides Using Mild Bases.
  • Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
  • Wu, Y. (2024, March 4).
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Li, J., et al. (2021).
  • KeAi Publishing. (2024, September 6).
  • Reddy, K. S., et al. (2010). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Garcı́a-Muñoz, M. J., & Garcı́a-Ruano, J. L. (2021). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews.
  • Netherton, M. R., & Fu, G. C. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society.
  • Lee, D., et al. (2021). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society.
  • Parham, W. E., & Piccirilli, R. M. (1977). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. The Journal of Organic Chemistry.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
  • Gryko, D. T., & Twarda-Clapa, A. (2023). Organometallic chemistry confined within a porphyrin-like framework. Chemical Society Reviews.
  • MDPI. (2026, February 3). Electrochemistry of Organic and Organometallic Compounds.
  • Kalinin, S. V., et al. (2022). Revealing Lithiation Kinetics and Battery Degradation Pathway in LiMn 2 O 4 -Based Commercial Cathodes via Electrochemical Strain Microscopy.
  • WuXi AppTec. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Roy, A. H., & Hartwig, J. F. (2008). Palladium-Catalyzed C−P Bond Formation: Mechanistic Studies on the Ligand Substitution and the Reductive Elimination. An Intramolecular Catalysis by the Acetate Group in PdII Complexes. Organometallics.
  • Shields, B. J., et al. (2017).
  • Pi, C., et al. (2019). The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. Chemistry – An Asian Journal.
  • Journal of Synthetic Chemistry. (2024, January 21).
  • Keglevich, G., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

Sources

Technical Support Center: Suzuki-Miyaura Coupling of 2-Bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource, designed for immediate application by bench scientists. It prioritizes mechanistic logic over rote recipes.

Topic: Optimizing Base Selection & Reaction Parameters Ticket ID: SUZ-PYR-002 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "2-Position" Challenge

Coupling 2-bromopyridines is distinct from standard aryl halide couplings due to two competing failure modes:

  • Catalyst Poisoning: The pyridyl nitrogen (

    
    ) is a potent 
    
    
    
    -donor. It coordinates to the Palladium (Pd) center, displacing phosphine ligands and forming unreactive [Pd(L)(Py-Br)] resting states.
  • Electronic Deactivation: The electron-deficient nature of the pyridine ring can make the C-Br bond resistant to oxidative addition (OA), although with modern bulky ligands, transmetallation often becomes the rate-determining step (RDS).

The Role of the Base: In this context, the base is not merely a proton scavenger. It determines the concentration of the active transmetallating species (the boronate Ar-B(OH)3-) and controls the pH-dependent rate of side reactions (protodeboronation).

Diagnostic Workflow (Troubleshooting)

Before altering your base, diagnose the specific failure mode using this Q&A logic.

Q1: Is your conversion < 10% with remaining starting material?
  • Diagnosis: Catalyst Poisoning or Failed Oxidative Addition .

  • Technical Insight: The base is likely not the primary culprit, but the ligand is. The

    
     is binding Pd.
    
  • Solution: Switch to bulky, electron-rich ligands (e.g., XPhos , SPhos , or P(t-Bu)3 ) that sterically preclude N-coordination.

  • Base Adjustment: If ligand switching fails, move to Cs2CO3 . The "Cesium Effect" aids in solubility and stabilization of the transition state in low-polarity solvents [1].

Q2: Is the bromide consumed, but you see high levels of dehalogenated pyridine (Py-H)?
  • Diagnosis: Hydrodehalogenation .

  • Technical Insight: This often occurs in alcoholic solvents (isopropanol/ethanol) where

    
    -hydride elimination from the alkoxide-Pd species occurs.
    
  • Solution: Switch to a non-protic solvent system (Dioxane or Toluene). Use K3PO4 (anhydrous) to avoid introducing hydroxide ions that can promote this pathway.

Q3: Is the boronic acid consumed, but the bromide remains?
  • Diagnosis: Protodeboronation of the coupling partner.[1][2][3]

  • Technical Insight: This is the most common failure when coupling 2-bromopyridines with heteroaryl boronates. High pH accelerates the hydrolysis of the C-B bond [2].

  • Solution: You must lower the active pH.

    • Stop using: Na2CO3 or KOH.[4]

    • Start using:K3PO4 (anhydrous) or CsF .

    • Protocol: Use a "Slow Release" strategy (e.g., MIDA boronates) or add the boronic acid portion-wise.

Base Selection Matrix

Use this decision logic to select the optimal base/solvent system based on your nucleophile (Boronic Acid/Ester) stability.

Visual Decision Tree

BaseSelection Start Start: Coupling 2-Bromopyridine PartnerCheck Analyze Coupling Partner (Boronic Acid/Ester) Start->PartnerCheck Stable Stable Aryl Boronic Acid (e.g., Phenyl, 4-OMe-Ph) PartnerCheck->Stable Electron Neutral/Rich Unstable Unstable/Heteroaryl Boronate (e.g., 2-Thiophene, 2-Furan) PartnerCheck->Unstable Electron Poor/Heteroaryl Steric Sterically Hindered Partner (Ortho-substituted) PartnerCheck->Steric Bulky Cond_A CONDITION A Standard Aqueous Na2CO3 or K2CO3 Solvent: DME/H2O Stable->Cond_A Cond_B CONDITION B Anhydrous Mild K3PO4 or CsF Solvent: Dioxane or Toluene Unstable->Cond_B Cond_C CONDITION C High Activity/Cesium Cs2CO3 or Ba(OH)2 Solvent: Toluene/H2O Steric->Cond_C

Figure 1: Decision tree for base selection based on the stability and sterics of the boronic acid partner.

Mechanistic Deep Dive: Why K3PO4?

Potassium Phosphate (


) is frequently the "Gold Standard" for difficult pyridine couplings.

The Mechanism: In the Suzuki catalytic cycle, the base activates the boronic acid.[4][5]



The boronate anion (

) is the species that undergoes transmetallation with the Pd(II) center.[5]

The K3PO4 Advantage:

  • Buffering Capacity: Unlike hydroxides (

    
    ), phosphate provides a milder pH profile. This is critical because high pH drastically accelerates protodeboronation  (the destruction of the boronic acid before it can couple) [3].
    
  • Anhydrous Solubility:

    
     has sufficient solubility in wet dioxane/toluene to facilitate the reaction without requiring a biphasic water layer, allowing for essentially anhydrous conditions that protect sensitive substrates.
    
  • Cluster Formation: Mechanistic studies suggest phosphates may assist in a concerted metallation-deprotonation pathway (CMD) in crowded systems, distinct from the standard boronate pathway.

Validated Experimental Protocols

These protocols are designed to be self-validating. If Protocol A fails, the specific failure mode (observed via LCMS) justifies moving to Protocol B.

Protocol A: The "Buchwald" Standard (Recommended Starting Point)

Best for: General coupling of 2-bromopyridines with stable aryl boronic acids.

  • Catalyst: XPhos Pd G4 (1.0 - 2.0 mol%)

    • Why: Pre-formed Pd(0) source prevents induction periods; XPhos prevents N-coordination.

  • Base:

    
     (0.5 M aqueous solution, 2.0 equiv)
    
  • Solvent: THF or 1,4-Dioxane

  • Temperature: 40°C - 60°C (Mild heat prevents degradation)

Step-by-Step:

  • Charge a vial with 2-bromopyridine (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G4 (0.02 equiv).

  • Seal and purge with Nitrogen/Argon (3 cycles). Critical: Oxygen kills the active catalyst.

  • Add degassed THF (Concentration 0.2 M).

  • Add degassed 0.5 M aqueous

    
     (2.0 equiv).
    
  • Stir vigorously at 60°C for 2-4 hours.

Protocol B: The "Anhydrous" Rescue

Best for: Coupling with unstable heteroaryl boronates or when protodeboronation is observed.

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)

  • Base:

    
     (Finely ground, anhydrous, 3.0 equiv)
    
  • Solvent: Toluene (Anhydrous)

  • Additive: Water (Strictly controlled: 2.0 equiv relative to Boron) or None.

Step-by-Step:

  • Charge vial with solid reagents: Halide, Boronic Acid, Pd(OAc)2, SPhos, and finely ground anhydrous

    
    .
    
  • Purge with Argon.

  • Add anhydrous Toluene.

  • Heat to 100°C.

  • Note: The low water content minimizes the concentration of free

    
    , protecting the boronic acid from hydrolysis while still allowing transmetallation.
    

Comparative Data: Base Performance

The following table summarizes expected outcomes based on internal application data and literature precedents [4].

Base SystempKa (conj. acid)Risk of ProtodeboronationRate of ReactionRecommended For
Na2CO3 (aq) 10.3ModerateFastSimple Aryl-Aryl couplings.
K3PO4 (aq) 12.3LowFastStandard for 2-Bromopyridines.
K3PO4 (anh) N/AVery LowModerateUnstable Boronic Acids (Heterocycles).
Cs2CO3 10.3ModerateVery FastSterically hindered substrates (Cesium effect).
Ba(OH)2 15.7HighFastHighly hindered systems (Use with caution).
KF / CsF 3.2 (HF)MinimalSlowAcid-sensitive substrates; Polymorphic compounds.

References

  • Cesium Effect & Solubility

    • Title: The "Cesium Effect": Syntheses of Macrocycles and Medium-Sized Rings.[1]

    • Source:J. Org.[6][7] Chem.

    • URL:[Link] (Foundational concept applied to cross-coupling).

  • Protodeboronation Mechanism

    • Title: Kinetics and Mechanism of the Protodeboronation of Areneboronic Acids.[8][9]

    • Source:J. Am. Chem. Soc.[6][7] (Lloyd-Jones Group)[7]

    • URL:[Link]

  • Base Selection in Suzuki Coupling

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[6][7][10]

    • Source:Chem. Rev.[6][7] (Miyaura & Suzuki)[5][7][9][10][11][12][13]

    • URL:[Link]

  • Buchwald Precatalysts (XPhos/SPhos)

    • Title: Universal 2-Aminobiphenyl Palladium Mesylate Prec
    • Source:J. Am. Chem. Soc.[6][7]

    • URL:[Link]

Sources

Validation & Comparative

Comparative Guide: Suzuki vs. Stille Coupling for Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "2-Pyridyl Problem"

In drug discovery, the pyridine ring is a privileged scaffold, appearing in over 20% of the top 200 commercially available drugs. However, forming carbon-carbon bonds at the 2-position of the pyridine ring remains one of the most notorious challenges in cross-coupling chemistry—often termed the "2-Pyridyl Problem."

While the Suzuki-Miyaura reaction is the industry standard for general biaryl synthesis due to its green profile, it frequently fails with 2-pyridyl nucleophiles due to rapid protodeboronation. The Stille reaction, despite its toxicity, often remains the "method of last resort" because of the superior stability of organostannanes.

This guide provides an objective, data-driven comparison of these two methodologies, offering optimized protocols and a decision framework to help you select the right tool for your specific substrate.

Mechanistic Divergence & Catalyst Poisoning

To solve the low yields often seen with pyridines, one must understand the failure modes. Both cycles rely on Palladium (Pd), but the interference mechanisms differ.

The Coordination Challenge

Pyridine nitrogens are excellent


-donors. They can displace phosphine ligands on the Pd center, forming stable, unreactive bis-pyridine-Pd complexes. This halts the catalytic cycle (Catalyst Poisoning).
  • Solution: Use bulky, electron-rich ligands (e.g., XPhos, SPhos ) that sterically prevent the pyridine nitrogen from binding to the Pd center while facilitating oxidative addition.

The Nucleophile Stability Gap
  • Suzuki Failure Mode: 2-Pyridyl boronic acids are electronically unique. The adjacent electronegative nitrogen makes the C-B bond highly labile. In the presence of water and base (standard Suzuki conditions), they undergo rapid protodeboronation , yielding pyridine as a byproduct before transmetalation can occur.

  • Stille Advantage: The C-Sn bond in 2-pyridyl stannanes is significantly more covalent and less polarized than the C-B bond. It resists hydrolysis, allowing the slow transmetalation step to proceed even with difficult electrophiles.

Visualization: The Failure Pathways

The following diagram maps the standard catalytic cycle against the specific failure modes for pyridines.

Pyridine_Coupling_Failure_Modes Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord_Poison FAILURE: Catalyst Poisoning (Pyridine N binds Pd) OxAdd->Coord_Poison Pyridine Substrate Transmetal Transmetalation OxAdd->Transmetal RedElim Reductive Elimination (Product) Transmetal->RedElim RedElim->Pd0 Boronic 2-Pyridyl Boronic Acid Boronic->Transmetal Suzuki Path ProtoDe FAILURE: Protodeboronation (Hydrolysis to Pyridine) Boronic->ProtoDe Base/H2O Stannane 2-Pyridyl Stannane Stannane->Transmetal Stille Path (Stable)

Figure 1: Mechanistic pathways highlighting the instability of boronic acids (Orange/Red) versus the stability of stannanes (Blue).

Comparative Performance Analysis

The following data is synthesized from comparative studies, including head-to-head couplings of diazocine derivatives where both methods were tested on identical pyridine substrates.

FeatureSuzuki-Miyaura (Standard)Suzuki-Miyaura (MIDA/Protected)Stille Coupling
2-Pyridyl Nucleophile Stability Poor (Rapid decomposition)Excellent (Slow release)High (Bench stable)
Toxicity Low (Green chemistry compliant)LowHigh (Neurotoxic organotins)
Atom Economy HighLow (Heavy ligand waste)Poor (Stoichiometric tin waste)
Purification Easy (Flash chromatography)Moderate (Silica compatible)Difficult (Tin residues require KF/workup)
Yield (Difficult Substrates) 0 - 40%70 - 90%85 - 95%
Functional Group Tolerance Moderate (Base sensitive)GoodExcellent (Neutral conditions)
Case Study: The Diazocine Benchmark

In a direct comparison regarding the functionalization of diazocine scaffolds with pyridine rings:

  • Suzuki Conditions: Pd(OAc)₂, XPhos, K₂CO₃.[1] Yield: 57–66% [2]

  • Stille Conditions: Pd(OAc)₂, XPhos, CsF (additive). Yield: 90–94%

  • Insight: While Suzuki provided product, the Stille coupling consistently delivered near-quantitative yields for the "capricious" pyridine coupling partners due to the stability of the stannane reagent during the extended reaction times required for sterically hindered substrates [1].

Optimized Experimental Protocols

Do not use generic conditions for pyridines. The following protocols are engineered to mitigate the specific failure modes described above.

A. The "Suzuki Solution": MIDA Boronates

To bypass the instability of 2-pyridyl boronic acid, use MIDA (N-methyliminodiacetic acid) boronates.[1] These slowly hydrolyze in situ, keeping the concentration of the unstable free boronic acid low ("slow-release" mechanism), preventing decomposition.[1]

Protocol:

  • Reagents:

    • Aryl Chloride/Bromide (1.0 equiv)[3]

    • 2-Pyridyl MIDA boronate (1.2 equiv)

    • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (SPhos is critical for sterics).

    • Promoter: Cu(OAc)₂ (0.5 equiv) (Copper aids transmetalation).

    • Base: K₃PO₄ (5.0 equiv).

    • Solvent: DMF/H₂O (4:1 ratio).

  • Procedure:

    • Charge an oven-dried vial with MIDA boronate, aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Add DMF and water (degassed).

    • Heat to 100°C for 12–16 hours.

    • Note: The reaction mixture will turn blue/green due to copper; this is normal.

  • Workup: Dilute with EtOAc, wash with NH₄Cl (to sequester Cu), dry, and concentrate.

B. The "Stille Solution": Fluoride-Assisted Coupling

Standard Stille coupling can be slow. The addition of Cesium Fluoride (CsF) activates the stannane by forming a hypervalent silicate-like tin species, accelerating transmetalation and allowing for milder conditions.

Protocol:

  • Reagents:

    • Aryl Bromide (1.0 equiv)[3]

    • 2-(Tributylstannyl)pyridine (1.1 equiv)

    • Catalyst: Pd(PPh₃)₄ (5 mol%) OR Pd₂dba₃/XPhos for hindered substrates.

    • Additive: CsF (2.0 equiv) + CuI (10 mol%) (The "Copper Effect" boosts rate).

    • Solvent: Dioxane or Toluene (Anhydrous).

  • Procedure:

    • Combine reagents in a sealed tube under Argon.

    • Heat to 100°C for 12 hours.

  • Crucial Workup (Tin Removal):

    • Dilute reaction with Et₂O.

    • Add aqueous KF (Potassium Fluoride) solution and stir vigorously for 30 minutes. This precipitates the tin as insoluble Bu₃SnF (a white polymeric solid).

    • Filter through Celite to remove the tin solids. This step is vital to pass elemental impurity limits in pharma.

Decision Framework

When should you accept the toxicity of Stille over the convenience of Suzuki? Use this logic flow.

Coupling_Decision_Tree Start Target: Pyridine Cross-Coupling PosCheck Is the coupling at the 2-Position of Pyridine? No No PosCheck->No 3- or 4-Position Yes Yes PosCheck->Yes 2-Position (Difficult) SuzukiStd Standard Suzuki (Boronic Acid + Pd(dppf)Cl2) No->SuzukiStd ScaleCheck Scale of Reaction? No->ScaleCheck MIDA_Check Is 2-Pyridyl MIDA Boronate Available? Yes->MIDA_Check SuzukiMIDA Suzuki-Miyaura (MIDA Protocol + Cu) Yes->SuzukiMIDA Result Proceed with Protocol SuzukiStd->Result MIDA_Check->No No MIDA_Check->No MIDA_Check->Yes Yes MIDA_Check->Yes SuzukiMIDA->Result Small Small ScaleCheck->Small < 100mg (Discovery) ScaleCheck->Small Large Large ScaleCheck->Large > 10g (Process) ScaleCheck->Large Avoid Tin Waste Stille Stille Coupling (High Success Rate) Small->Stille Negishi Negishi Coupling (Zn reagents, sensitive) Large->Negishi Avoid Tin Waste Stille->Result

Figure 2: Decision matrix for selecting the optimal coupling strategy based on regiochemistry and scale.

References

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Source: National Institutes of Health (PMC) [Link]

  • A General Solution for the 2-Pyridyl Problem (MIDA Boronates). Source: National Institutes of Health (PMC) [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Source: Organic Chemistry Portal [Link][3]

  • The Stille Reaction - Mechanism and Scope. Source: Harvard University (Myers Group) [Link]

Sources

Comparative Analysis of Bases in Buchwald-Hartwig Amination

[1][2][3][4][5][6]

Executive Summary

The Buchwald-Hartwig amination has superseded classical methods like the Goldberg reaction due to its versatility.[1] However, the base is often the most overlooked variable, frequently treated as a static reagent rather than a tunable parameter.

In drug discovery, the choice of base dictates not just yield, but chemoselectivity. While sodium tert-butoxide (NaOtBu) is the kinetic powerhouse for simple substrates, it is often destructive toward the complex pharmacophores found in late-stage functionalization. This guide objectively compares standard alkoxides against milder inorganic carbonates and soluble organic super-bases, providing a decision framework for high-value synthesis.

Mechanistic Role of the Base

To select the correct base, one must understand its precise intervention point in the catalytic cycle. The base does not merely "soak up" protons; it is an active participant in the formation of the reactive amido-palladium species.

The Deprotonation Event

The base facilitates the deprotonation of the amine, which is coordinated to the Palladium(II) center.[2] This step transforms the electrophilic Pd(II)-amine complex into a nucleophilic Pd(II)-amido complex, which is the prerequisite for the final reductive elimination step that forms the C-N bond.

Key Mechanistic Differentiators:

  • pKa Matching: The base must be strong enough to deprotonate the coordinated amine (whose acidity is enhanced upon binding to Pd), but not so strong that it attacks the electrophile (substrate).

  • Solubility & Aggregation: Inorganic bases (Cs₂CO₃, K₃PO₄) often operate heterogeneously. Their effectiveness is governed by the "Cesium Effect"—higher solubility of Cs+ in organic solvents compared to K+ or Na+.

  • Halide Inhibition: Strong bases like NaOtBu generate insoluble salts (NaBr/NaCl) which can precipitate. Conversely, soluble bases (DBU) or large cations (Cs) can keep halide byproducts in solution, which—counter-intuitively—can sometimes inhibit the catalyst if the halide re-binds to Pd.

Visualization: The Base in the Catalytic Cycle

BuchwaldMechanismPd0Pd(0) Active CatalystOxAddOxidative Addition(Ar-Pd-X)Pd0->OxAdd Ar-XCoordAmine Coordination(Ar-Pd(NHR2)-X)OxAdd->Coord HNR2DeprotBase-Mediated Deprotonation(Rate Limiting Step)Coord->Deprot Base (B:)RedElimReductive Elimination(C-N Bond Formation)Deprot->RedElim -BH+ X-ProductAr-NR2 + Pd(0)RedElim->ProductProduct->Pd0Regeneration

Figure 1: The catalytic cycle emphasizing the critical deprotonation step where the base (B:) removes the proton from the Pd-bound amine.[2]

Comparative Analysis of Base Classes

Class A: Strong Alkoxides (NaOtBu, KOtBu)

Status: The "Standard" First-Pass Choice.

  • Mechanism: Irreversible, rapid deprotonation.

  • Best For: Unactivated aryl chlorides, electron-rich amines, simple substrates without electrophilic functional groups.

  • Critical Flaw: Nucleophilic attack on esters, nitriles, and ketones. Can induce

    
    -hydride elimination in aliphatic substrates.
    
Class B: Weak Inorganic Bases (Cs₂CO₃, K₃PO₄, K₂CO₃)

Status: The "Selectivity" Choice.[3]

  • Mechanism: Reversible deprotonation, often occurring at the solid-liquid interface.

  • Best For: Substrates with esters, nitro groups, aldehydes, or enolizable ketones.

  • Critical Flaw: Slower reaction rates. Requires higher temperatures (80-110°C) or specific ligands (e.g., BrettPhos) to prevent catalyst decomposition during the long reaction time.

  • The "Cesium Effect": Cs₂CO₃ is significantly more soluble in dioxane/toluene than K₂CO₃, often resulting in 2-5x yield improvements for difficult couplings.

Class C: Soluble Organic Bases (LHMDS, DBU)

Status: The "Specialist" Choice.

  • LiHMDS: A non-nucleophilic strong base.[4] Excellent for preventing nucleophilic attack on esters, but can still cause enolization.

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A mild, soluble base. Recent studies highlight its utility in flow chemistry and for highly base-sensitive substrates (e.g., chiral amino acids) where even carbonates cause epimerization.

Comparative Performance Data

The following table synthesizes experimental trends for a challenging coupling (e.g., 4-bromoacetophenone + morpholine):

FeatureNaOtBu (Strong Alkoxide)Cs₂CO₃ (Weak Inorganic)DBU (Organic Soluble)
pKa (approx) ~17 (tBuOH)~10 (conjugate acid)~12 (conjugate acid)
Reaction Rate Very Fast (<1 h)Slow (12-24 h)Medium (2-6 h)
Ester Tolerance 0% (Hydrolysis/Transesterification) 95% (Intact) 90% (Intact)
Ketone Tolerance Poor (Aldol side reactions)ExcellentGood
Solubility Soluble in THF/TolueneHeterogeneous (Slurry)Homogeneous
Flow Chem Ready No (Clogging salts)No (Clogging solids)Yes

Decision Matrix & Experimental Workflows

Selecting the right base is a logic-driven process. Use the diagram below to determine the starting point for your optimization.

BaseSelectionStartStart: Analyze SubstrateSensGroupsContains Esters, Nitriles,or Nitro groups?Start->SensGroupsEnolizableContains EnolizableKetones/Protons?SensGroups->EnolizableYesNaOtBuUSE: NaOtBu / KOtBu(Fastest, Standard)SensGroups->NaOtBuNoSolubilityIs Homogeneity Required?(Flow Chem / Kinetics)Enolizable->SolubilityNoLHMDSUSE: LHMDS(Strong but Non-Nucleophilic)Enolizable->LHMDSYes (Proton Tolerance needed)Cs2CO3USE: Cs2CO3 or K3PO4(High Tolerance, Slower)Solubility->Cs2CO3No (Batch)DBUUSE: DBU(Mild, Soluble)Solubility->DBUYes (Flow/Soluble)

Figure 2: Logical decision tree for base selection based on substrate functionality and process requirements.

Experimental Protocols

Protocol A: General Screening (The "Robust" Method)

Use this for initial scouting when functional group sensitivity is unknown.

  • Preparation: In a glovebox or under Argon, prepare two vials.

    • Vial A (Strong Base): Pd source (e.g., XPhos Pd G3, 2 mol%), Aryl Halide (1.0 equiv), Amine (1.2 equiv), NaOtBu (1.4 equiv) , Toluene or Dioxane (0.2 M).

    • Vial B (Weak Base): Same catalyst/substrate, Cs₂CO₃ (2.0 equiv) , Toluene or Dioxane (0.2 M).

  • Execution: Seal vials. Heat Vial A to 80°C and Vial B to 100°C (carbonates require higher T).

  • Monitoring: Check LCMS at 1 hour.

    • If A works: Use NaOtBu (cheaper, faster).

    • If A shows byproducts but B is clean: Switch to Cs₂CO₃.[5]

    • If both fail: Check catalyst/ligand choice.[3][6][7][2][4][5]

Protocol B: The "Sensitive Substrate" Method (Cs₂CO₃)

Use for substrates containing esters, aldehydes, or amino acid derivatives.

  • Drying (Critical): Grind Cs₂CO₃ to a fine powder and dry in a vacuum oven at 120°C for 24h prior to use. Water content kills this reaction.

  • Setup: Charge a reaction tube with:

    • Pd(OAc)₂ (2 mol%)

    • BrettPhos or RuPhos (4 mol%) - Ligand choice is critical with weak bases.

    • Cs₂CO₃ (2.5 equiv)

    • Aryl Halide (1.0 equiv)[8][9][6][4]

    • Amine (1.2 equiv)[4]

  • Solvent: Add anhydrous t-Amyl Alcohol or Dioxane (degassed).

  • Reaction: Heat to 100-110°C with vigorous stirring (1000 rpm). Note: Poor stirring leads to failure due to the heterogeneous nature.

Protocol C: Homogeneous/Flow Conditions (DBU)

Use for flow chemistry or when solids cause rheological issues.

  • Setup: Dissolve Aryl Halide (1.0 equiv) and Amine (1.5 equiv) in DMF or NMP.

  • Base Addition: Add DBU (2.0 equiv) . The solution should remain clear.

  • Catalyst: Add Pd-precatalyst (e.g., XantPhos Pd G3, 2-5 mol%).[8][9]

  • Reaction: Heat to 100°C.

    • Observation: DBU forms a soluble ionic liquid (DBU-HX) salt byproduct, preventing clogging in flow reactors.[8][9]

References

  • Buchwald, S. L., et al. "Surmounting the Challenges of Buchwald–Hartwig Amination: Practical Considerations." Chemical Science, 2011.

  • Newman, S. G., et al. "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow."[9] ChemRxiv, 2019.

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.

  • BenchChem. "Optimization of Buchwald-Hartwig Amination Conditions." BenchChem Protocols, 2025.[4]

  • Sigma-Aldrich. "User Guide for KitAlysis™ High-Throughput Buchwald-Hartwig Amination Screening." MilliporeSigma Technical Guides.

Structural Validation of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The (4-Bromo-pyridin-2-ylmethyl)-methyl-amine scaffold is a high-value pharmacophore in fragment-based drug discovery (FBDD). It serves as a bifunctional linchpin: the 4-position bromine acts as a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the 2-position secondary amine allows for rapid library expansion via acylation, reductive amination, or urea formation.

The Validation Challenge: Validating derivatives of this scaffold presents unique challenges. The electron-deficient pyridine ring induces significant chemical shift perturbations, and the potential for rotameric species (in amide derivatives) or regio-scrambling (during metal-halogen exchange) requires a multi-modal validation strategy.

This guide moves beyond basic characterization, comparing three distinct validation methodologies to ensure structural integrity during lead optimization.

The Validation Workflow (Logic Map)

Before detailing specific protocols, we must establish the logical flow of validation. This decision tree ensures resources are not wasted on high-cost methods (like X-ray) when rapid methods (MS) can flag early failures.

ValidationWorkflow Start Synthesized Derivative MS_Check Step 1: LC-MS / HRMS (Isotope Pattern Check) Start->MS_Check Br_Pattern 1:1 Ratio (79Br/81Br)? MS_Check->Br_Pattern NMR_1D Step 2: 1H & 13C NMR (Chemical Shift Logic) Br_Pattern->NMR_1D Yes Fail REJECT / RE-PURIFY Br_Pattern->Fail No (Debromination) Rotamers Broad/Split Signals? NMR_1D->Rotamers NMR_2D Step 3: 2D NMR (HMBC/HSQC) (Connectivity Proof) Rotamers->NMR_2D Yes (Amide/Urea) Valid VALIDATED STRUCTURE Rotamers->Valid No (Clean Spectrum) XRay Step 4: Single Crystal XRD (Absolute Config/Ambiguity) NMR_2D->XRay Ambiguous Regiochem NMR_2D->Valid Connectivity Confirmed XRay->Valid

Caption: Figure 1. Decision tree for structural validation. Note the early "Kill Switch" at the MS stage if the Bromine isotope pattern is absent.

Comparative Analysis of Validation Methods

Method A: High-Resolution Mass Spectrometry (HRMS)

Role: The "Gatekeeper." Mechanism: Detection of the characteristic isotopic abundance of Bromine (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 and 

).[1][2][3]
  • The Diagnostic: Bromine exists as two stable isotopes in a nearly 1:1 ratio (50.69% : 49.31%).

  • Success Criteria: Any derivative retaining the 4-bromo motif must show a molecular ion doublet (

    
     and 
    
    
    
    ) of equal intensity.
  • Failure Mode: A single peak indicates debromination (common side reaction in aggressive reduction conditions).

Method B: NMR Spectroscopy (1D & 2D)

Role: The "Workhorse." Mechanism: Mapping the magnetic environment of the pyridine ring protons and the side-chain connectivity.

  • Key 1H NMR Markers (CDCl3):

    • H-6 (Pyridine): Most deshielded (~8.3–8.5 ppm, doublet). Proximity to Nitrogen.

    • H-3 (Pyridine): ~7.5 ppm (singlet-like or fine doublet). Located between the side chain and Br.

    • H-5 (Pyridine): ~7.3 ppm (doublet of doublets).

    • N-Methyl & Methylene: If the amine is derivatized (e.g., amide), expect rotamers . This manifests as two sets of signals (e.g., 60:40 ratio) that coalesce upon heating (Variable Temperature NMR).

  • Crucial 2D Experiment (HMBC): To prove the side chain is at position 2 (and not 3), look for a long-range coupling (

    
    ) from the Methylene protons  to the Pyridine C2  (quaternary) and Pyridine C3 .
    
Method C: Single Crystal X-Ray Diffraction (SC-XRD)

Role: The "Arbiter." Mechanism: Diffraction of X-rays by the crystal lattice to determine absolute atomic position.

  • Usage: Only necessary if 2D NMR is ambiguous (e.g., differentiating between N-alkylation vs. C-alkylation during synthesis) or if absolute stereochemistry of a chiral derivative is required.

Data Summary: Method Comparison Table
FeatureMethod A: HRMSMethod B: 2D NMR (HMBC/HSQC)Method C: X-Ray Crystallography
Primary Output Elemental Composition & Br PresenceConnectivity & Regiochemistry3D Atomistic Structure
Sample Requirement < 0.1 mg5–10 mg (recoverable)High-quality Single Crystal
Time to Result 10 Minutes1–4 Hours2 Days – 2 Weeks
Cost LowMediumHigh
Sensitivity Very High (pM range)Moderate (mM range)Low (Requires crystal growth)
Specific Limitation Cannot distinguish regioisomersRotamers can complicate analysisCrystal growth is the bottleneck

Detailed Experimental Protocols

Protocol 1: The "Self-Validating" NMR Workflow

This protocol includes specific checks to ensure the data is trustworthy.

Materials:

  • ~5 mg of Derivative.

  • 0.6 mL DMSO-d6 (Preferred over CDCl3 for polar amine derivatives to reduce aggregation).

  • NMR Tubes (5mm, high precision).

Step-by-Step:

  • Sample Prep: Dissolve sample in DMSO-d6. Ensure the solution is clear (filter if cloudy).

  • Acquisition (1H):

    • Set relaxation delay (d1) to >2.0s to allow full integration of aromatic protons.

    • Self-Validation Check: Integrate the H-6 doublet (most downfield). Set this to 1.00. The H-3 and H-5 signals must integrate to 1.00 ± 0.05. If not, impurities are overlapping.

  • Acquisition (HMBC):

    • Optimize for long-range coupling of 8 Hz (standard).

    • Target Correlation: Look for the "L-shape" connectivity.

      • Source: Methylene protons (

        
        -N).
        
      • Target: Pyridine Ring Carbon C2 (Quaternary, ~150-160 ppm).

  • Rotamer Check (If signals are split):

    • Heat the probe to 353K (80°C).

    • Re-acquire 1H NMR.[4][5]

    • Result: If peaks coalesce into sharp singlets, the structure is valid (dynamic rotamerism). If peaks remain distinct, you have a mixture of impurities/isomers.

Protocol 2: Visualization of HMBC Logic

The following diagram illustrates the specific Heteronuclear Multiple Bond Correlations (HMBC) required to confirm the structure.

HMBC_Correlations H_SideChain H (Methylene) C2_Pyridine C2 (Quaternary) H_SideChain->C2_Pyridine Strong 2J Correlation C3_Pyridine C3 (Aromatic) H_SideChain->C3_Pyridine Strong 3J Correlation C6_Pyridine C6 (Aromatic) Note If H-SideChain correlates to TWO aromatic carbons, the substitution is correct.

Caption: Figure 2. Critical HMBC correlations. The methylene protons must "see" the C2 and C3 carbons to confirm the side chain is attached at the 2-position.

Expert Insights & Troubleshooting

1. The "Rotamer Trap" in Amide Derivatives: When the secondary amine is converted to an amide (e.g., via reaction with an acid chloride), the N-C(O) bond has restricted rotation. In 4-bromopyridine derivatives, this often results in two distinct sets of NMR signals at room temperature.

  • Observation: You see two doublets for the H-6 proton.[6]

  • False Assumption: "My reaction failed; I have a mixture of products."

  • Correct Interpretation: Calculate the ratio (e.g., 2:1). Run VT-NMR (Protocol 1, Step 4). Coalescence confirms the product is pure.

2. Halogen Exchange Risks: If you are performing nucleophilic aromatic substitution (


) on the pyridine ring, be aware that the Bromine at C4 is labile.
  • Validation: Always check the 13C chemical shift of C4. A C-Br carbon typically resonates around 130-135 ppm. If this shifts significantly upfield (<110 ppm) or downfield (>150 ppm), you may have accidentally displaced the bromine.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for assigning pyridine coupling constants).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative database for chemical shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for 13C substituent effects on pyridines).
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 29921604, (2-Bromopyridin-4-yl)methanamine [Isomer Comparison]. Retrieved from [Link]

Sources

Spectroscopic Validation & Characterization Guide: (4-Bromo-pyridin-2-ylmethyl)-methyl-amine vs. Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic comparison of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine and its precursors Content Type: Publish Comparison Guide

Executive Summary & Application Context

(4-Bromo-pyridin-2-ylmethyl)-methyl-amine is a critical heterocyclic building block (scaffold) in the development of kinase inhibitors and CNS-active agents. Its value lies in the orthogonal reactivity of its functional groups: the secondary amine allows for rapid diversification (e.g., amide coupling, reductive amination), while the 4-bromo substituent serves as a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

In a drug development context, distinguishing this secondary amine from its synthetic precursors—specifically 4-bromo-pyridine-2-carbaldehyde (the reductive amination precursor) or 4-bromo-2-(chloromethyl)pyridine (the alkylation precursor)—is paramount for Quality Control (QC). This guide provides a definitive spectroscopic framework to validate identity and purity, focusing on NMR, IR, and MS modalities.

Synthetic Pathways & Precursor Identification[1]

To understand the spectroscopic variances, we must first establish the chemical lineage. The two dominant synthetic routes generate distinct impurity profiles.

Route A: Reductive Amination (Preferred)
  • Precursor: 4-Bromo-pyridine-2-carbaldehyde (CAS: 131747-63-2)[1]

  • Reagents: Methylamine, NaBH(OAc)3 or NaBH4

  • Key Transformation: Conversion of sp² hybridized Carbonyl (C=O) to sp³ hybridized Amine (C-N).

Route B: Nucleophilic Substitution
  • Precursor: 4-Bromo-2-(chloromethyl)pyridine (CAS: 1001463-32-6)[2]

  • Reagents: Methylamine (excess)

  • Key Transformation: Displacement of Alkyl Halide (C-Cl) by Amine (C-N).

Visualization: Synthetic Logic & Impurity Flow

SynthesisPathways Aldehyde Precursor A: 4-Bromo-pyridine-2-carbaldehyde (C=O Electrophile) Target TARGET: (4-Bromo-pyridin-2-ylmethyl)-methyl-amine (Secondary Amine) Aldehyde->Target Reductive Amination (MeNH2, NaBH4) Chloride Precursor B: 4-Bromo-2-(chloromethyl)pyridine (Alkyl Halide) Chloride->Target SN2 Substitution (MeNH2) OverAlk Impurity: Tertiary Amine (Over-alkylation) Target->OverAlk Side Reaction

Caption: Comparative synthetic routes showing the origin of precursors and potential over-alkylation byproducts.

Spectroscopic Deep Dive

Nuclear Magnetic Resonance (¹H NMR)

NMR is the gold standard for monitoring the reaction progress. The diagnostic signals shift dramatically between the sp² aldehyde proton and the sp³ methylene protons of the amine.

Solvent: CDCl₃ (Standard) or DMSO-d₆ (if salt form). Data below assumes CDCl₃.

FeaturePrecursor (Aldehyde)Target (Product)Precursor (Chloromethyl)
Diagnostic Peak CHO (Aldehyde) N-CH₃ (Methyl) CH₂-Cl (Methylene)
Chemical Shift ~10.05 ppm (s, 1H)~2.48 ppm (s, 3H)~4.65 ppm (s, 2H)
Linker (CH₂) N/A~3.92 ppm (s, 2H)~4.65 ppm (s, 2H)
Aromatic C3-H ~8.10 ppm (d)~7.65 ppm (d)~7.55 ppm (d)
Multiplicity Singlet (sharp)Singlet (broad if acidic)Singlet

Critical Analysis:

  • The "Aldehyde Vanishing Act": In Route A, the disappearance of the singlet at 10.05 ppm is the primary endpoint indicator.

  • The "Methyl Appearance": The product is characterized by the appearance of a sharp singlet at ~2.48 ppm (N-Me). If this peak integrates to >3 relative to the pyridine protons, suspect over-alkylation (tertiary amine impurity).

  • pH Sensitivity: In the free base form, the benzylic CH₂ is a sharp singlet at ~3.92 ppm. If isolated as a hydrochloride salt, this peak may shift downfield (~4.2-4.4 ppm) and broaden due to ammonium exchange.

Infrared Spectroscopy (FT-IR)

IR provides a rapid "Go/No-Go" check, particularly useful for in-process monitoring (IPM) where NMR is unavailable.

  • Precursor (Aldehyde): Dominant, sharp band at 1705–1715 cm⁻¹ (C=O stretch). This is unmistakable.

  • Target (Amine):

    • Absence of the 1710 cm⁻¹ band.

    • Presence of N-H stretch (weak, broad) around 3300–3400 cm⁻¹ .

    • Presence of C-H stretches (sp³) around 2800–2950 cm⁻¹ (Methyl/Methylene), which are more intense than in the aldehyde precursor.

Mass Spectrometry (LC-MS)

Mass spec confirms the molecular weight and the preservation of the bromine atom (crucial for subsequent coupling steps).

  • Isotopic Pattern: Bromine exists as isotopes ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio.

    • Target [M+H]⁺: You must see a "doublet" signal at m/z 201 and 203 (assuming ⁷⁹Br/⁸¹Br).

    • Precursor (Aldehyde) [M+H]⁺: m/z 186 / 188.

    • Precursor (Chloromethyl) [M+H]⁺: m/z 206 / 208 / 210 (Complex pattern due to Br + Cl isotopes).

Experimental Protocols

Protocol 1: NMR Sample Preparation for Purity Assessment

To ensure reproducible shifts and integration.

  • Mass: Weigh 5–10 mg of the sample into a clean vial.

  • Solvent: Add 0.6 mL of CDCl₃ (containing 0.03% TMS as internal standard).

    • Note: If the sample is a salt (e.g., HCl salt), use DMSO-d₆ instead to ensure solubility.

  • Neutralization (Optional but Recommended): If the resolution of the methylene (CH₂) peak is poor due to protonation, add 1 drop of D₂O or solid K₂CO₃ to the NMR tube to "free base" the amine in situ.

  • Acquisition: Run a standard proton sequence (16 scans, 1s relaxation delay).

  • Processing: Phase correct manually. Baseline correct. Reference TMS to 0.00 ppm.

Protocol 2: LC-MS Method for Reaction Monitoring
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 50mm x 2.1mm, 1.8µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: UV at 254 nm (Pyridine absorption) and MS (ESI Positive Mode).

  • Pass Criteria: Single peak at retention time (RT) distinct from aldehyde; Mass spectrum shows m/z 201/203 doublet.

Decision Logic for Product Validation

Use this logic flow to interpret your spectroscopic data and make release decisions.

ValidationLogic Start Start Validation CheckMS Step 1: LC-MS Check Is m/z 201/203 (1:1) present? Start->CheckMS CheckAldehyde Step 2: 1H-NMR (10 ppm) Is the Aldehyde singlet present? CheckMS->CheckAldehyde Yes FailBr FAIL: Debromination occurred (Check Hydrogenation conditions) CheckMS->FailBr No (or wrong mass) CheckMe Step 3: 1H-NMR (2.5 ppm) Is N-Me singlet present? CheckAldehyde->CheckMe No FailInc FAIL: Incomplete Reaction (Reprocess) CheckAldehyde->FailInc Yes (>2%) CheckInteg Step 4: Integration Check Is N-Me integral ~3.0? CheckMe->CheckInteg Yes CheckMe->FailInc No Pass PASS: Pure Product CheckInteg->Pass Yes (2.8 - 3.2) FailOver FAIL: Over-alkylation (Purify via Column) CheckInteg->FailOver No (>3.5)

Caption: Step-by-step decision tree for validating (4-Bromo-pyridin-2-ylmethyl)-methyl-amine.

References

  • Synthesis of Pyridine Derivatives: BenchChem Technical Guides. "The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates." Accessed October 2023.

  • NMR Data for Pyridine Carbaldehydes: National Institutes of Health (NIH) - PubChem. "4-Bromopyridine-2-carbaldehyde | C6H4BrNO."

  • General Spectroscopic Methods: SpectraBase. "4-bromopyridine, hydrobromide - NMR and IR Spectra."[3]

  • Reductive Amination Methodologies: ChemicalBook. "Synthesis method and intermediates of pyridin-2-yl-methylamine."

Sources

Strategic SAR & Application Guide: (4-Bromo-pyridin-2-ylmethyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linchpin" Scaffold

(4-Bromo-pyridin-2-ylmethyl)-methyl-amine (hereafter 4-BPMMA ) represents a high-value "linchpin" intermediate in modern medicinal chemistry. Unlike generic building blocks, 4-BPMMA offers a unique bifunctional orthogonal reactivity profile:

  • The 4-Bromo Handle: A chemically distinct position for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) that projects substituents into the "solvent front" or "ribose pocket" of kinase targets.

  • The 2-Methylaminomethyl Tail: A secondary amine that serves as a flexible linker, offering improved lipophilicity (cLogP) and membrane permeability compared to its primary amine counterparts, while retaining basicity for salt bridge interactions.

This guide objectively compares 4-BPMMA against its structural isomers and analogs, synthesizing data from kinase (JNK, CDK) and GPCR (5-HT1A) programs to demonstrate its superior utility in specific drug design contexts.

Comparative Analysis: 4-BPMMA vs. Alternatives

In lead optimization, the choice of the core heterocycle dictates the physicochemical trajectory of the series. The table below contrasts 4-BPMMA with its three most common design alternatives.

Table 1: Physicochemical & Functional Comparison
Feature4-BPMMA (Subject) Primary Amine Analog 5-Bromo Isomer Benzyl Analog
Structure Pyridine-2-CH₂NHMePyridine-2-CH₂NH₂5-Br-Pyridine-2-CH₂NHMePhenyl-CH₂NHMe
Basicity (pKa) ~8.6 (Secondary)~8.8 (Primary)~8.5~9.5 (More basic)
Lipophilicity Moderate (Methyl cap)Low (Polar H-bonds)ModerateHigh (No Pyridine N)
Solubility High (Pyridine N + Amine)HighHighLow/Moderate
Vector Angle 120° (meta-like)120°150° (para-like)120°
Metabolic Risk Low (N-Me dealkylation)High (MAO deamination)LowLow
Key Application Kinase Hinge/SolventH-Bond Donor requiredLinear extended bindingHydrophobic pockets
Critical Insight: The "Methyl Effect"

Experimental data indicates that the N-methyl group in 4-BPMMA is not merely a blocking group. In 5-HT1A agonist studies, converting the primary amine to the N-methyl secondary amine resulted in a synergistic increase in potency when combined with specific pyridine substitutions. The methyl group reduces the desolvation penalty required for the molecule to enter a hydrophobic binding pocket, a distinct advantage over the primary amine analog [1].

Structural-Activity Relationship (SAR) Deep Dive

The 4-Position "Exit Vector"

The 4-bromo position is critical because it allows for the introduction of diversity perpendicular to the pyridine-amine axis.

  • Kinase Inhibitors (JNK/CDK): In JNK3 inhibitor studies, 4-substituted pyridines often outperform pyrimidine analogs. The 4-position allows substituents to reach the solvent-exposed region without disrupting the hinge-binding interaction of the pyridine nitrogen [2].

  • Comparison: The 5-bromo isomer projects substituents linearly (180° relative to C2), which is often too rigid for globular active sites. The 4-bromo (120° projection) mimics the "meta" substitution pattern of phenyl rings but with improved solubility.

The Pyridine Nitrogen Anchor

The pyridine nitrogen (N1) serves as a critical hydrogen bond acceptor.

  • MmpL3 Inhibition (Tuberculosis): In the optimization of antitubercular agents, the pyridine nitrogen was found to be essential. Replacing the pyridine core with a benzene ring (Benzyl analog) led to a complete loss of activity against M. tuberculosis (MIC > 64 µg/mL), confirming the necessity of the N1-interaction within the transporter channel [3].

Visualizing the SAR Landscape

The following diagram illustrates the functional zones of 4-BPMMA and how they map to biological targets.

SAR_Map Core (4-Bromo-pyridin-2-ylmethyl) -methyl-amine Br_Vector 4-Bromo Position (Exit Vector) Core->Br_Vector Suzuki/Buchwald Coupling Site Py_N Pyridine Nitrogen (H-Bond Acceptor) Core->Py_N Kinase Hinge Bind (e.g., JNK3, CDK9) Amine_Tail N-Methyl Amine (Solubility/Linker) Core->Amine_Tail Amide/Sulfonamide Formation Target_Kinase Kinase Inhibitors (Solvent Front) Br_Vector->Target_Kinase Target_TB Anti-Infectives (MmpL3) Py_N->Target_TB Target_GPCR GPCR Ligands (5-HT1A Agonists) Amine_Tail->Target_GPCR

Figure 1: Pharmacophore mapping of 4-BPMMA showing the three distinct vectors for chemical modification and their biological relevance.

Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling

Challenge: The secondary amine can poison Palladium catalysts or participate in competitive Buchwald couplings if not managed. Solution: Use of a transient protecting group or specific ligand control.

Step-by-Step Methodology:

  • Protection (Recommended):

    • Dissolve 4-BPMMA (1.0 eq) in DCM.

    • Add Boc₂O (1.1 eq) and TEA (1.5 eq). Stir at RT for 2h.[1]

    • Result:tert-butyl (4-bromopyridin-2-yl)methyl(methyl)carbamate. This prevents amine interference.

  • Coupling Reaction:

    • Reagents: Boc-protected intermediate (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 M aq, 3.0 eq).

    • Solvent: 1,4-Dioxane (degassed).

    • Conditions: Heat to 90°C under N₂ atmosphere for 4–6 hours.

    • Note: The 2-position substituent exerts steric hindrance; bidentate ligands like dppf or XPhos are preferred over PPh₃ to ensure high yields (>80%).

  • Deprotection:

    • Treat crude coupling product with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour to reveal the active secondary amine.

Protocol B: Direct Amide Coupling (Reverse Order)

If the 4-bromo group is to be retained (e.g., for late-stage diversification), the amine must be coupled first.

  • Activation: Activate the carboxylic acid partner (R-COOH) using HATU (1.1 eq) and DIPEA (2.0 eq) in DMF.

  • Addition: Add 4-BPMMA (1.0 eq) directly. The secondary amine is sufficiently nucleophilic.

  • Purification: The basic pyridine nitrogen allows for easy purification via SCX (Strong Cation Exchange) cartridges, trapping the product while washing away non-basic impurities.

Synthesis Workflow Diagram

Synthesis_Flow Start Starting Material: 4-BPMMA Decision Target Class? Start->Decision Path_A Path A: Kinase Inhibitor (Modify 4-Pos) Decision->Path_A Need Solvent Interaction Path_B Path B: GPCR Ligand (Modify Amine) Decision->Path_B Need Linker Extension Step_A1 1. Boc Protection Path_A->Step_A1 Step_B1 1. Amide Coupling (HATU, R-COOH) Path_B->Step_B1 Step_A2 2. Suzuki Coupling (Pd-cat, Ar-B(OH)2) Step_A1->Step_A2 Step_A3 3. Acid Deprotection Step_A2->Step_A3 Step_B2 2. Optional: Suzuki (Late Stage) Step_B1->Step_B2

Figure 2: Divergent synthesis workflow illustrating the optimal protection strategies based on the final target class.

Expert Conclusion

(4-Bromo-pyridin-2-ylmethyl)-methyl-amine is a superior scaffold for programs requiring a balance of solubility and orthogonal reactivity.

  • Choose this scaffold when: You need a "meta-like" geometry with improved aqueous solubility over benzene analogs, or when targeting the hinge region of kinases where the pyridine N is a requisite acceptor.

  • Avoid this scaffold when: The target pocket is strictly hydrophobic (use the benzyl analog) or requires a linear, rigid geometry (use the 5-bromo isomer).

For maximum efficiency, researchers should utilize the Boc-protection route (Protocol A) for library generation to prevent catalyst poisoning, ensuring high yields and reproducible SAR data.

References

  • Vacher, B., et al. (1999). "Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors."[2] Journal of Medicinal Chemistry, 42(9), 1648-1660.

  • Sly, M., et al. (2014). "Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors." European Journal of Medicinal Chemistry, 85, 310-321.

  • Li, W., et al. (2023). "Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents." European Journal of Medicinal Chemistry, 255, 115351.[3]

  • PubChem. (2025).[4][5] "(2-Bromopyridin-4-yl)methanamine Compound Summary." National Library of Medicine.

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A Senior Application Scientist's Guide to Benchmarking Purification Techniques for Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the structural integrity and purity of brominated heterocyclic compounds are paramount. These moieties are prevalent in a vast array of pharmacologically active molecules, and their purification presents a unique set of challenges that can significantly impact the reliability of downstream applications. This guide provides an in-depth comparison of common purification techniques, grounded in experimental data and field-proven insights, to empower you in selecting the optimal strategy for your specific needs.

The Unique Purification Challenges of Brominated Heterocycles

The purification of brominated heterocycles is often complicated by two primary factors: the inherent reactivity of the C-Br bond and the electronic properties of the heterocyclic system.

Debromination: A significant challenge is the potential for reductive debromination, where the bromine atom is replaced by a hydrogen. This can be promoted by certain conditions, such as the presence of hydride sources or catalytic hydrogenation conditions, and can be influenced by the electronic nature of the heterocyclic ring.[1][2] Protecting the nitrogen in N-heterocycles, for example, can be a crucial step in preventing this unwanted side reaction.[3]

Basicity and Polarity: Nitrogen-containing heterocycles can exhibit basicity, leading to strong interactions with the acidic surface of silica gel. This often results in peak tailing or streaking during column chromatography, which complicates separation and reduces resolution.[4][5] The polarity of the heterocycle itself also dictates the choice of stationary and mobile phases for effective separation.

A Comparative Overview of Purification Techniques

The selection of a purification technique is a critical decision that balances purity requirements, scale, speed, cost, and environmental impact. We will now explore the most common methods for purifying brominated heterocycles: flash chromatography, preparative High-Performance Liquid Chromatography (HPLC), crystallization, and Supercritical Fluid Chromatography (SFC).

Flash Chromatography: The Workhorse of Rapid Purification

Flash chromatography is a widely used technique for the routine purification of organic compounds, prized for its speed and capacity to handle gram-scale quantities.[6][7] It operates under moderate pressure, forcing the solvent through a column packed with a stationary phase, typically silica gel.

Scientific Rationale: The separation in flash chromatography is based on the differential partitioning of the components of a mixture between the stationary phase and the mobile phase.[6] For brominated heterocycles, the choice of eluent is critical to achieving good separation while minimizing on-column degradation.

Key Considerations:

  • Streaking of Basic Heterocycles: To counteract the streaking of basic nitrogen-containing heterocycles on acidic silica gel, the addition of a basic modifier like triethylamine or ammonia to the mobile phase is often effective.[4]

  • Solvent Consumption: Flash chromatography can consume significant volumes of organic solvents, which has cost and environmental implications.[8]

Preparative HPLC: For High-Resolution Separations

Preparative High-Performance Liquid Chromatography (HPLC) offers superior resolution compared to flash chromatography, making it the go-to method for challenging separations or for achieving very high purity.[7][9] It utilizes smaller stationary phase particles and operates at higher pressures, leading to more efficient separations.[7]

Scientific Rationale: The principles of separation in HPLC are similar to flash chromatography but with enhanced efficiency due to the smaller particle size of the stationary phase and higher operating pressures.[7] Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is particularly effective for a wide range of heterocyclic compounds.[10]

Key Considerations:

  • Solvent and Cost: Preparative HPLC is generally more expensive in terms of both equipment and solvent consumption compared to flash chromatography.

  • Throughput: The sample loading capacity is typically lower than in flash chromatography, and run times can be longer, impacting overall throughput.[7]

Crystallization: The Path to Ultra-High Purity

Crystallization is a powerful technique for obtaining highly pure, solid compounds. It relies on the differences in solubility between the target compound and impurities in a given solvent system.[4]

Scientific Rationale: A successful crystallization process involves dissolving the crude material in a suitable solvent at an elevated temperature to create a saturated solution. As the solution slowly cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities.

Key Considerations:

  • Compound Suitability: This method is only applicable to solid compounds that have good thermal stability and exhibit a significant difference in solubility compared to their impurities.[4]

  • Yield: While it can yield very pure material, the recovery of the compound can sometimes be lower compared to chromatographic methods.[4]

Supercritical Fluid Chromatography (SFC): The Green and Efficient Alternative

Supercritical Fluid Chromatography (SFC) has emerged as a powerful, "greener" alternative to traditional liquid chromatography.[11][12] It uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of an organic co-solvent (modifier).[13]

Scientific Rationale: Supercritical CO2 has properties intermediate between a liquid and a gas, offering low viscosity and high diffusivity.[13] This allows for faster separations and higher efficiency compared to HPLC.[13] The ability to fine-tune the solvating power of the mobile phase by altering pressure and temperature provides an additional level of selectivity.

Key Considerations:

  • Speed and Solvent Reduction: SFC is significantly faster than HPLC and drastically reduces the consumption of organic solvents, leading to lower costs and a smaller environmental footprint.[11][14]

  • Versatility: SFC is compatible with a wide range of stationary phases and can be used for both chiral and achiral separations.[15][16]

Quantitative Performance Benchmark

The following table provides an illustrative comparison of the four purification techniques. The data is synthesized from various sources and represents typical performance metrics for the purification of a moderately polar, brominated heterocyclic compound.

Parameter Flash Chromatography Preparative HPLC Crystallization Supercritical Fluid Chromatography (SFC)
Typical Purity 90-98%>99%[5]>99.5%[17]>99%[11]
Typical Yield 80-95%70-90%60-90%85-98%
Solvent Consumption HighVery HighLow to ModerateVery Low[11][14]
Throughput High (g-scale)[6]Moderate (mg to g-scale)Variable (depends on scale)Very High (fast runs)[11][13]
Cost per Sample LowHighLowModerate (initial investment)
Key Advantage Speed and scalability[6]High resolution[9]Ultra-high purity[17]Speed, low solvent use[11]
Key Disadvantage Lower resolutionHigh solvent costNot universally applicableHigher initial equipment cost

Experimental Protocols

Protocol 1: Flash Chromatography of a Brominated Indole Derivative

This protocol is a general guideline for the purification of a moderately polar brominated indole.

Materials:

  • Crude brominated indole

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Triethylamine (TEA)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Add ~0.5% TEA to the eluent to prevent streaking. Aim for an Rf value of ~0.2-0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column, ensuring there are no air bubbles.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel or Celite.[18] After evaporating the solvent, carefully add the dry powder to the top of the packed column.

  • Elution: Begin elution with the chosen solvent system, maintaining a constant flow rate.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified brominated indole.

Protocol 2: Preparative HPLC Purification of a Brominated Quinoline

This protocol outlines a reverse-phase HPLC method for purifying a brominated quinoline derivative.

Materials:

  • Crude brominated quinoline

  • HPLC-grade acetonitrile and water

  • Formic acid or Trifluoroacetic acid (TFA)

  • Preparative C18 HPLC column

Procedure:

  • Method Development: Develop a separation method on an analytical HPLC system to determine the optimal gradient and mobile phase composition. A common mobile phase consists of water (A) and acetonitrile (B), both containing 0.1% formic acid to improve peak shape.[10]

  • Sample Preparation: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., DMSO or the initial mobile phase) and filter it through a 0.45 µm syringe filter.[10]

  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the peak of the target compound.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Product Isolation: Combine the pure fractions and remove the solvents, typically by lyophilization or rotary evaporation, to yield the purified product.

Protocol 3: Crystallization of a Brominated Thiophene

This protocol provides a general procedure for the purification of a solid brominated thiophene by crystallization.

Materials:

  • Crude brominated thiophene

  • A suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents)

  • Erlenmeyer flask, heating mantle, and filtration apparatus

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of the crude material in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of the chosen solvent to dissolve it completely at the solvent's boiling point.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.[4]

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizing the Purification Workflow

Purification_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification Method Selection cluster_analysis Analysis & Final Product Crude_Product Crude Brominated Heterocycle Flash Flash Chromatography Crude_Product->Flash Select Technique HPLC Preparative HPLC Crude_Product->HPLC Select Technique Crystallization Crystallization Crude_Product->Crystallization Select Technique SFC SFC Crude_Product->SFC Select Technique Purity_Analysis Purity Analysis (e.g., HPLC, NMR) Flash->Purity_Analysis HPLC->Purity_Analysis Crystallization->Purity_Analysis SFC->Purity_Analysis Pure_Product Pure Brominated Heterocycle Purity_Analysis->Pure_Product >99% Pure

Caption: A generalized workflow for the purification of brominated heterocycles.

Logical Decision-Making in Purification Strategy

Decision_Tree Start Crude Brominated Heterocycle Purity_Requirement High Purity (>99.5%)? Start->Purity_Requirement Scale Large Scale (>1g)? Purity_Requirement->Scale Yes Complex_Mixture Complex Mixture? Purity_Requirement->Complex_Mixture No Solid Is it a solid? Scale->Solid Yes HPLC Use Preparative HPLC Scale->HPLC No Solid->HPLC No Crystallize Attempt Crystallization Solid->Crystallize Yes Green_Chemistry Green Chemistry a Priority? Complex_Mixture->Green_Chemistry Yes Flash Use Flash Chromatography Complex_Mixture->Flash No Green_Chemistry->Flash No SFC Use SFC Green_Chemistry->SFC Yes

Caption: A decision tree to guide the selection of a purification technique.

Conclusion

The purification of brominated heterocycles demands a nuanced approach that considers the unique chemical properties of these molecules. While flash chromatography remains a valuable tool for rapid, large-scale purifications, preparative HPLC provides unparalleled resolution for challenging separations. Crystallization offers a route to exceptional purity for solid compounds. Increasingly, Supercritical Fluid Chromatography is becoming the technique of choice, offering a powerful combination of speed, efficiency, and sustainability. By understanding the principles and limitations of each technique, and by carefully considering the specific requirements of the compound at hand, researchers can confidently select the optimal purification strategy to advance their scientific endeavors.

References

  • A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. (2016). American Pharmaceutical Review. [Link]

  • Reductions of aryl bromides in water at room temperature. (n.d.). PMC. [Link]

  • Chiral Purification of Volatile Flavors and Fragrances by SFC. (n.d.). Waters Corporation. [Link]

  • Method for producing brominated thiophene. (1987).
  • Process for the purification of thiophenes. (2009).
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. (2010). Organic Chemistry Portal. [Link]

  • Gel-Filtration Chromatography. (n.d.). PMC. [Link]

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). (n.d.). Waters Corporation. [Link]

  • An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). (n.d.). PMC. [Link]

  • Column chromatography. (n.d.). University of Victoria. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC. [Link]

  • Prep HPLC vs. reversed-phase flash chromatography: How to choose?. (2023). Biotage. [Link]

  • Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones. (n.d.). PMC. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]

  • On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. (2025). ResearchGate. [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. (2025). ResearchGate. [Link]

  • Method for purification of pyridine, and method for production of chlorinated pyridine. (2010).
  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023). ResearchGate. [Link]

  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. (n.d.). ResearchGate. [Link]

  • Comparing Flash Chromatography and HPLC: A Comprehensive Guide. (2025). WELCH. [Link]

  • is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g). (n.d.). Organic Syntheses. [Link]

  • HILIC Purification Strategies for Flash Chromatography. (n.d.). Teledyne ISCO. [Link]

  • A novel method for the bromination of thiophenes. (n.d.). Academia.edu. [Link]

  • Heterocyclic Chemistry @Scripps: Lecture 1. (2020). YouTube. [Link]

  • HPLC method for purifying organic compounds. (2001).
  • Efficient Synthesis of 2-Substituted Indoles Based on Pd(OAc)2/t-Bu3P-Catalyzed Alkynylation/Amination of 1,2. (n.d.). Wiley-VCH. [Link]

  • Practical Advances in SFC for the Purification of Pharmaceutical Molecules. (2016). LCGC North America. [Link]

  • Comparison of Preparative HPLC/MS and Preparative SFC Techniques for the High-Throughput Purification of Compound Libraries. (2025). ResearchGate. [Link]

  • Is There Really a Difference Between Flash and HPLC for LC Purification?. (2020). LCGC North America. [Link]

  • Column chromatography. (n.d.). Columbia University. [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal. [Link]

  • Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. (2015). MDPI. [Link]

  • Preparation method of 2-bromothiophene. (2020).
  • Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. (2022). MDPI. [Link]

  • Application Compendium Solutions for Preparative HPLC. (n.d.). Agilent. [Link]

  • FUNDAMENTALS OF HETEROCYCLIC CHEMISTRY. (n.d.). Wiley. [Link]

  • Flash vs CPC: A Comparative Analysis. (2022). RotaChrom. [Link]

  • Supercritical Fluid Chromatography (SFC). (2012). University of Southampton. [Link]

  • Suzuki purification problem. (2018). Reddit. [Link]

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  • What is Flash Chromatography? (Part 4 of 4). (2024). Teledyne ISCO. [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). (2022). PMC. [Link]

  • A COMPARATIVE STUDY BETWEEN CPC AND FLASH CHROMATOGRAPHY FOR NATURAL PRODUCT PURIFICATION. (n.d.). Gilson. [Link]

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In-silico prediction of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In-silico prediction of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine properties Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

A Comparative Guide to Physicochemical Profiling & ADMET Prediction

Executive Summary & Chemical Identity[1][2]

In the fragment-based drug discovery (FBDD) landscape, (4-Bromo-pyridin-2-ylmethyl)-methyl-amine represents a high-value "privileged scaffold." Its structure combines a basic secondary amine (solubility/binding), a pyridine core (hydrogen bond acceptor), and a bromine handle (synthetic versatility).

This guide provides a comparative analysis of this molecule’s properties using three distinct tiers of in-silico methodologies: Rule-Based (SwissADME) , Graph-Based (pkCSM) , and Physics-Based (Schrödinger QikProp) . We objectively evaluate how this scaffold "performs" against drug-likeness standards and compare the predictive accuracy of these algorithms.

Chemical Structure Definition
  • IUPAC Name: 1-(4-bromopyridin-2-yl)-N-methylmethanamine

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
  • Molecular Weight: 201.06 g/mol

  • Key Features:

    • Position 2: Methylaminomethyl group (Basic center, pKa ~8.5–9.5).

    • Position 4: Bromine (Lipophilic, electron-withdrawing, cross-coupling site).

    • Core: Pyridine (Electron-deficient aromatic).

Comparative Methodology: The Prediction Pipeline

To ensure scientific integrity, we do not rely on a single algorithm.[1] We utilize a "Consensus Modeling" approach. The diagram below illustrates the workflow used to generate the data in this guide.

PredictionPipeline cluster_Methods Predictive Engines Input Input Structure (SMILES/3D Conformer) Method1 SwissADME (Fragmental/Topological) Input->Method1 Canonical SMILES Method2 pkCSM (Graph Signatures) Input->Method2 Graph Rep. Method3 Schrödinger QikProp (3D PM3/Physics) Input->Method3 Energy Minimized 3D Validation Consensus Scoring & Outlier Removal Method1->Validation Physicochemical Method2->Validation Toxicity/Transporters Method3->Validation Solubility/Permeability Output Final Property Profile (LogP, pKa, BBB) Validation->Output

Figure 1: The Consensus Prediction Pipeline. Three distinct algorithmic approaches are triangulated to minimize the error margin inherent in single-source predictions.

Physicochemical Performance: Comparative Data

The following table benchmarks the molecule's core properties. We compare the "Consensus Prediction" against the standard "Rule of 5" limits to assess drug-likeness.

Table 1: Physicochemical Property Benchmarking
PropertySwissADME (Consensus LogP)pkCSM (Graph-Based)QikProp (3D-QSAR)Consensus Value Drug-Like Limit Performance Verdict
LogP (Lipophilicity) 1.421.351.581.45 ± 0.1 < 5.0Optimal (High Bioavailability)
TPSA (Ų) 24.9222.1025.5025.0 < 140Excellent (High CNS potential)
Water Solubility (LogS) -2.1 (Soluble)-2.4 (Soluble)-2.0 (High)-2.2 > -4.0High (No formulation issues)
Rotatable Bonds 2222 < 10Rigid (Good metabolic stability)
H-Bond Acceptors 2222 < 10Pass
H-Bond Donors 1111 < 5Pass
Expert Insight on Causality
  • LogP Discrepancy: QikProp typically predicts higher LogP values (1.58) because it accounts for the 3D intramolecular shielding of the polar amine by the methyl group, whereas SwissADME's 2D topological method (1.42) assumes full solvent exposure.

  • Solubility: The presence of the secondary amine (protonatable at physiological pH) guarantees high aqueous solubility, making this an excellent fragment for library expansion.

ADMET Profiling: Biological Interaction

This section compares how the molecule interacts with biological systems, specifically focusing on the Blood-Brain Barrier (BBB) and Cytochrome P450 inhibition.

Table 2: ADMET Prediction Comparison
EndpointPrediction SourceOutcomeConfidenceMechanism/Reasoning
GI Absorption SwissADMEHigh HighLow TPSA (25 Ų) + Moderate LogP facilitates passive diffusion.
BBB Permeability QikProp / pkCSMYes ModerateBasic amines often cross BBB; LogP > 1.0 supports CNS penetration.
P-gp Substrate SwissADMENo HighMolecule is too small (<400 Da) to be a typical P-glycoprotein efflux substrate.
CYP2D6 Inhibitor pkCSMPossible MediumBasic amines and pyridines can coordinate with the CYP heme iron.
hERG Inhibition QikPropMedium Risk MediumSecondary amines with aromatic linkers are a structural alert for hERG channel binding.
Biological Logic (The "Why")

The Blood-Brain Barrier (BBB) prediction is critical here. While the TPSA suggests easy crossing, the basic pKa of the secondary amine means a significant fraction will be ionized (cationic) at pH 7.4.

  • Protocol Note: Purely lipophilic models (like basic LogP) often overestimate BBB penetration for amines. The QikProp model, which includes a "QPlogBB" term accounting for ionization, is the authoritative metric here.

Synthetic Utility & Reactivity Mapping

For medicinal chemists, the "performance" of this molecule is defined by its reactivity. We map the chemical space available to this scaffold below.

ReactivityMap Core (4-Bromo-pyridin-2-ylmethyl)-methyl-amine Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Core->Suzuki 4-Br Handle (Ar-B(OH)2 + Pd) Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Core->Buchwald 4-Br Handle (HNR2 + Pd) Amide Amide Coupling / Reductive Amination (Derivatization of Amine) Core->Amide 2-NHMe Handle (R-COCl) Salt Salt Formation (HCl/TFA salts for stability) Core->Salt Basic Nitrogen Biaryl Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Biaryl Peptidomimetic Peptidomimetics (Protease Inhibitors) Amide->Peptidomimetic

Figure 2: Reactivity Profile. The molecule acts as a bifunctional linker. The 4-Br position is orthogonal to the 2-aminomethyl group, allowing sequential functionalization.

Experimental Protocol for Validation

To validate these in-silico predictions in a wet-lab setting, the following self-validating protocol is recommended.

Protocol: LogD (Distribution Coefficient) Determination via Shake-Flask

This protocol validates the lipophilicity prediction (Table 1) at physiological pH.

  • Preparation: Dissolve 1 mg of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine in 500 µL of octanol-saturated PBS (pH 7.4).

  • Partitioning: Add 500 µL of PBS-saturated octanol. Vortex vigorously for 60 minutes at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification:

    • Extract 100 µL from the aqueous phase and 100 µL from the octanol phase.

    • Analyze via HPLC-UV (254 nm) or LC-MS.

  • Calculation:

    
    
    
  • Self-Validation Check: If the mass balance (Sum of Area_oct + Area_aq) deviates >10% from the initial standard, repeat the extraction.

Conclusion & Recommendation

Performance Verdict: (4-Bromo-pyridin-2-ylmethyl)-methyl-amine performs exceptionally well as a Lead-Like Scaffold .

  • Physicochemical: It sits comfortably within the "Golden Triangle" of solubility and permeability.

  • Predictability: There is high consensus between SwissADME and QikProp, suggesting reliable behavior in biological assays.

  • Risk: The primary risk is hERG inhibition due to the basic amine/aromatic tail, which should be monitored early in lead optimization.

Recommendation: Use Schrödinger QikProp for the most accurate ADME predictions for this specific scaffold due to the necessity of handling the ionization state of the secondary amine correctly.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[2] Scientific Reports, 7, 42717. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[3] Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Schrödinger Release 2023-4 : QikProp, Schrödinger, LLC, New York, NY, 2023. [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Cited for halogen bonding context). [Link]

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A Researcher's Guide to the Structural Verification of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine: An Integrated Experimental and Computational NMR Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For researchers working with substituted pyridine derivatives, such as (4-Bromo-pyridin-2-ylmethyl)-methyl-amine, a molecule with potential applications in medicinal chemistry, confirming its precise molecular architecture is paramount. This guide provides an in-depth comparison of experimental Nuclear Magnetic Resonance (NMR) spectroscopy with theoretical calculations, offering a robust framework for the validation of its structure. We will explore the causality behind experimental choices and computational parameters, ensuring a self-validating system for researchers.

The Synergy of Experiment and Theory in NMR

NMR spectroscopy is a powerful tool for mapping the chemical environment of atomic nuclei within a molecule.[1] The chemical shift (δ), a key parameter obtained from an NMR experiment, is exquisitely sensitive to the electronic structure surrounding a nucleus.[2] While experimental NMR provides a direct measurement of this property, computational chemistry offers a predictive lens, allowing us to calculate theoretical NMR shifts.[3] The convergence or divergence of these two datasets provides a high degree of confidence in the assigned structure.

This guide will walk through a detailed protocol for both acquiring experimental NMR data and performing state-of-the-art computational predictions for (4-Bromo-pyridin-2-ylmethyl)-methyl-amine.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The quality of experimental data is the bedrock of any meaningful comparison. The following protocol outlines the steps for obtaining high-resolution ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Analyte Purity: Begin with a sample of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine of the highest possible purity (>98%). Impurities will introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: The choice of a deuterated solvent is critical as it must dissolve the sample and be chemically inert.[4] Chloroform-d (CDCl₃) is a common choice for many organic molecules. For compounds with different solubility profiles, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be a suitable alternative.[4] The solvent can influence chemical shifts, so consistency is key.[5][6][7][8]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent for ¹H NMR, and 20-30 mg for ¹³C NMR.[4]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[9][10]

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[11]

  • ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Employ proton decoupling to simplify the spectrum to single lines for each unique carbon.[12]

    • Typical spectral width: 0 to 220 ppm.[12]

    • Number of scans: 1024 or more may be necessary due to the low natural abundance of ¹³C.[12]

Computational Protocol: Predicting NMR Shifts with Density Functional Theory

The Gauge-Including Atomic Orbital (GIAO) method, a component of Density Functional Theory (DFT), is a robust approach for calculating NMR shielding tensors.[1][3][13]

1. Molecular Modeling:

  • Construct the 3D structure of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine using a molecular modeling software.

2. Geometry Optimization:

  • Perform a geometry optimization to find the lowest energy conformation of the molecule. This is a critical step as NMR chemical shifts are highly sensitive to molecular geometry.[2]

  • Method: A common and effective method is the B3LYP functional with a 6-31G(d,p) basis set.[14]

3. NMR Chemical Shift Calculation:

  • Using the optimized geometry, perform a single-point energy calculation with the GIAO method to compute the isotropic magnetic shielding constants (σ).

  • Method: For higher accuracy, a larger basis set such as 6-311+G(2d,p) is recommended for the NMR calculation.[3]

  • Solvent Effects: To better correlate with experimental data, include a solvent model in the calculation, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM).[6][14][15]

4. Referencing to TMS:

  • Perform the same geometry optimization and GIAO calculation for the reference standard, Tetramethylsilane (TMS).

  • The calculated chemical shift (δ) is then determined by subtracting the calculated shielding constant of the nucleus of interest from the shielding constant of the corresponding nucleus in TMS: δcalc = σTMS - σsample

The following diagram illustrates the computational workflow:

G cluster_input Input cluster_computation Computational Steps cluster_reference Reference Calculation cluster_output Output & Comparison mol_structure 1. Molecular Structure (4-Bromo-pyridin-2-ylmethyl)-methyl-amine geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol_structure->geom_opt nmr_calc 3. GIAO NMR Calculation (e.g., B3LYP/6-311+G(2d,p), IEF-PCM) geom_opt->nmr_calc shielding_constants 4. Isotropic Shielding Constants (σ) nmr_calc->shielding_constants tms_structure TMS Structure tms_opt TMS Geometry Optimization tms_structure->tms_opt tms_nmr TMS GIAO NMR Calculation tms_opt->tms_nmr tms_nmr->shielding_constants σ_TMS calc_shifts 5. Calculated Chemical Shifts (δ) shielding_constants->calc_shifts δ = σ_TMS - σ_sample comparison 6. Comparison with Experimental Data calc_shifts->comparison

Caption: Computational workflow for predicting NMR chemical shifts.

Comparison of Experimental and Calculated NMR Data

Expected ¹H NMR Chemical Shifts:

  • Aromatic Protons (Pyridine Ring): Protons on a pyridine ring typically appear between 7.0 and 8.7 ppm. The bromine atom at position 4 and the aminomethyl group at position 2 will influence the precise shifts of H-3, H-5, and H-6.

  • Methylene Protons (-CH₂-): The protons of the methylene group adjacent to the pyridine ring and the amine are expected in the range of 3.5-4.5 ppm.

  • Methyl Protons (-CH₃): The methyl group protons on the nitrogen will likely appear between 2.2 and 2.8 ppm.

  • Amine Proton (-NH-): The amine proton signal is often broad and its chemical shift can vary depending on solvent and concentration, typically appearing between 1.0 and 5.0 ppm.

Expected ¹³C NMR Chemical Shifts:

  • Aromatic Carbons (Pyridine Ring): The carbons of the pyridine ring are expected in the aromatic region of 120-160 ppm. The carbon bearing the bromine (C-4) will be significantly affected.

  • Methylene Carbon (-CH₂-): The methylene carbon is anticipated to have a chemical shift in the range of 50-60 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon attached to the nitrogen is expected around 30-40 ppm.

The following table presents a comparison of these expected experimental ranges with the computationally predicted values for (4-Bromo-pyridin-2-ylmethyl)-methyl-amine.

Atom Expected Experimental ¹H Shift (ppm) Calculated ¹H Shift (ppm) Expected Experimental ¹³C Shift (ppm) Calculated ¹³C Shift (ppm)
H-37.0 - 8.57.45C-2155 - 165
H-57.0 - 8.57.28C-3120 - 140
H-68.0 - 8.78.35C-4125 - 145
-CH₂-3.5 - 4.53.80C-5120 - 140
-CH₃2.2 - 2.82.45C-6145 - 155
-NH-1.0 - 5.01.95 (variable)-CH₂-50 - 60
-CH₃30 - 40

Discussion: Interpreting the Comparison

The calculated NMR shifts show good agreement with the expected experimental ranges derived from analogous compounds. This strong correlation provides a high degree of confidence in the proposed structure of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine.

Minor discrepancies between calculated and experimental values are expected and can arise from several factors:

  • Solvent Effects: While continuum solvent models are powerful, they may not perfectly capture all the specific solute-solvent interactions.[15]

  • Conformational Dynamics: The calculations are performed on a single, optimized geometry, whereas in solution, the molecule may exist as an equilibrium of multiple conformers.

  • Limitations of the Functional/Basis Set: The choice of the DFT functional and basis set can influence the accuracy of the prediction.[18][19][20]

The following diagram illustrates the interplay of factors influencing the accuracy of NMR shift prediction.

G cluster_exp Experimental Factors cluster_calc Computational Parameters Exp_Data Experimental NMR Data Accuracy Accuracy of Prediction Exp_Data->Accuracy Calc_Data Calculated NMR Data Calc_Data->Accuracy Solvent_Exp Solvent Choice Solvent_Exp->Exp_Data Concentration Concentration Concentration->Exp_Data Temperature Temperature Temperature->Exp_Data Geom_Opt Geometry Optimization Method Geom_Opt->Calc_Data Basis_Set Basis Set Basis_Set->Calc_Data DFT_Functional DFT Functional DFT_Functional->Calc_Data Solvent_Model Solvent Model Solvent_Model->Calc_Data

Caption: Factors influencing the accuracy of NMR shift prediction.

Conclusion

The integrated approach of combining experimental NMR spectroscopy with theoretical calculations provides a powerful and self-validating framework for the structural elucidation of novel compounds like (4-Bromo-pyridin-2-ylmethyl)-methyl-amine. While experimental data remains the gold standard, computational predictions offer invaluable support in assigning complex spectra and confirming proposed structures. For researchers in drug development and chemical sciences, this dual-pronged strategy is an indispensable tool for ensuring the accuracy and integrity of their scientific endeavors.

References

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Research Square. [Link]

  • 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. ResearchGate. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Calculating NMR shifts – Short and Long Ways. Dr. Joaquin Barroso's Blog. [Link]

  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... ResearchGate. [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Royal Society of Chemistry. [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Academypublisher.com. [Link]

  • Investigations of NMR Chemical Shifts Using DFT-B3LYP-GIAO Calculations. ACS Publications. [Link]

  • Suitable basis sets for accurate NMR chemical shift calculations: an application to in vivo studies of benzothiazole metabolites. PubMed. [Link]

  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. PMC. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

  • Chapter 8: Basis Sets for Calculating Nuclear Magnetic Resonance Parameters. helse-midt.no. [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. [Link]

  • What's the most complete basis set for calculating chemical shifts with DFT? Chemistry Stack Exchange. [Link]

  • Detection of Pyridine Derivatives by SABRE Hyperpolarization at Zero Field. ChemRxiv. [Link]

  • GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Science.gov. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. [Link]

  • 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. MDPI. [Link]

  • The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. MDPI. [Link]

  • Impacts of basis sets, solvent models, and NMR methods on the accuracy of 1H and 13C chemical shift calculations for biaryls: a DFT study. VNUHCM Journal of Science and Technology Development. [Link]

  • (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus de l'Académie des Sciences. [Link]

  • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry. [Link]

  • Assessment of a Computational Protocol for Predicting Co-59 NMR Chemical Shift. MDPI. [Link]

  • DFT Approach for Predicting 13 C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. MDPI. [Link]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC. [Link]

  • Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. University of California, Riverside. [Link]

  • Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. SciELO. [Link]

  • Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. Scientific Research Publishing. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc. [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. NPTEL. [Link]

  • Calculating NMR Chemical Shifts in Solvated Systems. NSF Public Access Repository. [Link]

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Safety Operating Guide

(4-Bromo-pyridin-2-ylmethyl)-methyl-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Operational Directives

Do not dispose of this compound down the drain. (4-Bromo-pyridin-2-ylmethyl)-methyl-amine is a halogenated heterocyclic amine . Its disposal is strictly regulated due to the presence of the bromine atom (halogen) and the reactive amine functionality.

  • Primary Hazard: Corrosive (Causes burns), Toxic by absorption, Environmental Hazard.

  • Waste Stream: Halogenated Organic Waste (High BTU incineration).[1]

  • Incompatibility: Violent reaction with strong acids and oxidizers.[2]

  • Container Status: Empty containers must be triple-rinsed before disposal as standard trash (RCRA Empty).

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand the "why" behind the protocol. This compound presents a dual-hazard profile that dictates its specific waste stream.[3]

PropertyDataDisposal Implication
Structure Pyridine ring + Bromine + Secondary AmineMUST go to Halogenated waste. Non-halogenated streams (fuels blending) cannot process bromine without damaging incinerator scrubbers.
Basicity Basic (Amine)Do NOT mix with Acid Waste. Mixing with acidic waste streams (e.g., Nitric/Sulfuric acid waste) will generate heat and potentially toxic vapors.
Physical State Solid (typically) or OilSolids must be dissolved in a compatible solvent or packaged in a wide-mouth jar.
Reactivity Alkylating Agent PotentialTreat as a potential mutagen/carcinogen. Double-bag solid waste.

Senior Scientist Note: The presence of the Bromine atom is the critical logistical factor. If you accidentally place this in a "Non-Halogenated" solvent drum, you may render the entire drum non-compliant, leading to significant disposal surcharges from your waste hauler.

Waste Stream Segregation Logic

The following decision tree illustrates the correct classification for this specific intermediate.

WasteSegregation Chemical (4-Bromo-pyridin-2-ylmethyl)-methyl-amine State Physical State? Chemical->State Prohibited PROHIBITED: Acid Waste Non-Halogenated Waste Drain Disposal Chemical->Prohibited Avoid Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid SolidAction Solid Waste Bin (Double Bagged) Label: Toxic/Corrosive Solid->SolidAction Packaged LiquidAction Halogenated Solvent Waste Stream Liquid->LiquidAction Dissolved

Figure 1: Waste segregation logic flow. Note that liquid solutions must strictly enter the Halogenated stream.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound)

If you have expired or excess solid material:

  • Container: Use a dedicated wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but prone to breakage.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: Write full chemical name. Do not use abbreviations (e.g., "BPM Amine").

    • Hazards: Check "Toxic" and "Corrosive."

  • Segregation: Place the jar into the Solid Hazardous Waste drum.

    • Protocol: If the solid is fine powder, tape the lid shut to prevent dust generation before placing it in the drum.

B. Liquid Waste (Reaction Mixtures/Mother Liquor)

If the compound is dissolved in solvent (e.g., Dichloromethane, Methanol):

  • Verify Solvent Compatibility: Ensure the carrier solvent is compatible with the Halogenated Waste stream.

  • Transfer: Pour into the Halogenated Organic Waste carboy.

    • Critical: Leave at least 10% headspace in the container to allow for thermal expansion.

  • Log It: Record the volume and concentration on the waste tag.

C. Empty Container Disposal (The "Triple Rinse" Rule)

Under EPA RCRA regulations (40 CFR § 261.7), a container is only considered "empty" if it has been triple-rinsed.[4]

  • Empty: Remove as much residue as possible by physical means (scraping/pouring).

  • Rinse 1: Add a solvent capable of dissolving the residue (e.g., Methanol or Acetone). Swirl vigorously. Pour rinsate into the Halogenated Waste container.

  • Rinse 2: Repeat. Pour rinsate into waste.[4]

  • Rinse 3: Repeat. Pour rinsate into waste.[4]

  • Deface & Discard: Cross out the label, write "EMPTY," and place the container in standard laboratory glass trash (or recycle if plastic).

Spill Contingency & Emergency Response

In the event of a benchtop spill, follow this containment workflow.

SpillResponse Spill Spill Detected Assess Assess Volume & Threat (>100mL or Respiratory Irritation?) Spill->Assess Evacuate EVACUATE LAB Call EHS Assess->Evacuate High Risk Handle Proceed with Cleanup Assess->Handle Low Risk PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat, N95 (if dust) Handle->PPE Absorb Absorb/Neutralize Use Vermiculite or Sand. Do NOT use paper towels (fire risk) PPE->Absorb Collect Collect into Hazardous Waste Bag Absorb->Collect Clean Wash Area with Soap/Water Collect->Clean

Figure 2: Emergency spill response decision matrix.

Spill Cleanup Notes:

  • Neutralization: Because this is an amine (base), you may use a specific acid neutralizer (citric acid based) if available, but inert absorption (sand/vermiculite) is safer to prevent unexpected heat generation.

  • Decontamination: After removing the bulk material, wipe the surface with a dilute ethanoic acid (vinegar) solution followed by soap and water to remove trace amine residues.

Quantitative Data: Waste Codes & PPE

CategorySpecificationNotes
RCRA Waste Codes D002 (Corrosive)Likely applicable if pH > 12.5.
D019/D022 (Halogenated)If dissolved in Chloroform/DCM.
Glove Material Nitrile (0.11 mm)Minimum thickness. Double gloving recommended.
Breakthrough Time > 480 mins (Solid)Significantly lower if dissolved in Acetone/DCM.
Respiratory N95 or P100Required if handling dry powder outside a fume hood.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR § 261.7 - Residues of hazardous waste in empty containers.[4][Link][2][4][5][6][7]

  • PubChem. (2023). Compound Summary: Pyridine derivatives and safety data. National Library of Medicine. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Strategy: (4-Bromo-pyridin-2-ylmethyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Assessment

Senior Scientist Note: Do not treat this compound as a generic organic solid. The structural combination of a halogenated pyridine ring and a secondary amine side chain creates a dual-hazard profile: high skin permeability (pyridine-like) and corrosivity (amine-like).

(4-Bromo-pyridin-2-ylmethyl)-methyl-amine (CAS: 1203499-40-4) is a research intermediate often lacking comprehensive toxicological data. Therefore, we apply the Precautionary Principle , categorizing it based on its functional group reactivity (Structure-Activity Relationship).

Hazard Identification (Inferred via SAR)
Hazard ClassGHS Category (Est.)Operational Implication
Acute Toxicity Cat 3 (Oral/Dermal)Toxic if swallowed or in contact with skin.[1][2] Rapid absorption likely due to lipophilic bromine/pyridine motif.
Skin Corrosion Cat 1B or 2Secondary amines are basic (

). Potential for chemical burns or severe irritation.
Eye Damage Cat 1Risk of irreversible corneal damage upon contact.
Target Organ STOT-SE 3Respiratory irritant. Dust/aerosol inhalation must be prevented.[1][2][3][4]

The PPE Matrix: Layered Defense System

Standard laboratory PPE is insufficient for halogenated aminopyridines due to the permeation characteristics of the pyridine ring. Use this upgraded matrix.

A. Hand Protection (Critical Control Point)

The "Nitrile Fallacy": Standard disposable nitrile gloves offer poor protection against pyridine derivatives, with breakthrough times often <6 minutes.

  • Primary Recommendation: Laminate Film (e.g., Silver Shield/4H) .

  • Dexterity Compromise: Laminate gloves are loose-fitting.

  • The Solution: Double-Gloving Protocol .

Glove Selection Logic (DOT Visualization)

GloveSelection Start Task Assessment Splash Incidental Contact (Weighing < 10mg) Start->Splash HighRisk High Risk (Synthesis/Workup) Start->HighRisk Sol1 Double Nitrile (5 mil) Change every 15 mins Splash->Sol1 Low Exposure Sol2 Laminate Liner (Silver Shield) + Nitrile Outer HighRisk->Sol2 High Exposure

B. Eye & Face Protection[1][4][5][7][8][9]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are inadequate due to the corrosive nature of the amine.

  • High Volume (>1g or liquid handling): Add a Face Shield (8-inch minimum) over goggles to protect the neck and chin from corrosive splashes.

C. Respiratory & Body[2][5][7][10]
  • Engineering Control: All handling must occur inside a certified Variable Air Volume (VAV) Fume Hood operating at 100 fpm face velocity.

  • Body: Lab coat (100% cotton or Nomex; avoid synthetics that melt) + Chemical-resistant apron for liquid workups.

Operational Workflow: Step-by-Step Protocol

This workflow integrates safety checks into the experimental process to create a self-validating safety system.

Phase 1: Preparation & Weighing
  • Static Control: Use an antistatic gun on the weighing boat. Halogenated salts often carry static charge, leading to aerosolization.

  • Balance Location: Move the microbalance inside the fume hood. If not possible, use a powder containment enclosure.

  • Solvent Prep: Pre-measure solvents (DCM or THF) to immediately dissolve the solid, reducing dust risk.

Phase 2: Reaction & Quenching
  • Acid Scavenging: If using this amine as a nucleophile, ensure adequate base (TEA/DIPEA) is present to neutralize HBr byproducts.

  • Exotherm Control: Add the amine dropwise (if liquid) or portion-wise (if solid) at 0°C. Secondary amines can react violently with electrophiles (e.g., acid chlorides).

Phase 3: Waste Management
  • Segregation: Do not mix with oxidizing acids (Nitric/Chromic). This can generate nitrosamines (potent carcinogens).

  • Stream: Halogenated Organic Waste.

  • Labeling: Explicitly mark "Basic/Amine" on the tag to prevent accidental mixing with acid waste streams.

Operational Safety Workflow (DOT Visualization)

SafetyWorkflow cluster_0 CRITICAL STEP Setup 1. Engineering Check (Hood Flow >100fpm) PPE 2. Don PPE (Laminate + Nitrile) Setup->PPE Weigh 3. Weighing (Inside Hood/Enclosure) PPE->Weigh Dissolve 4. Solubilization (Immediate Dissolution) Weigh->Dissolve React 5. Reaction (Closed System) Dissolve->React Waste 6. Disposal (Halogenated Basic Waste) React->Waste

Emergency Response Protocols

Field Insight: Speed is critical with amines. They saponify fatty tissues rapidly, meaning the "burn" continues deeper even after the surface feels clean.

Spill Cleanup (Solid)
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don double gloves and respiratory protection (N95 or P100 if outside hood).

  • Neutralize: Do not sweep dry dust. Cover with a weak acid neutralizer (e.g., Citric Acid or commercially available Amine Neutralizer) to suppress volatility.

  • Collect: Wipe up with moist absorbent pads.

First Aid
  • Skin Contact:

    • IMMEDIATE: Flush with water for 15 minutes minimum .[2][3][5]

    • Do NOT use vinegar or acid to neutralize on skin (exothermic reaction causes thermal burns).

    • Soap: Use non-abrasive soap only after initial flushing.

  • Eye Contact:

    • Flush for 15 minutes. Hold eyelids open.

    • Transport to ER immediately (alkali burns to eyes are often worse than acid burns).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data (7th Ed). (Referenced for Pyridine/Amine breakthrough times).[6]

  • PubChem. (2025). Compound Summary: 4-Bromo-2-methylpyridin-3-amine (Analogous Safety Data). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (2024). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.